molecular formula C10H11NO2 B599945 1-Ethyl-4-hydroxyindolin-2-one CAS No. 173541-15-6

1-Ethyl-4-hydroxyindolin-2-one

Cat. No.: B599945
CAS No.: 173541-15-6
M. Wt: 177.203
InChI Key: KBNDFCVLHUEYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-hydroxyindolin-2-one is an organic compound belonging to the indolinone family. Indolinone derivatives are a significant class of heterocyclic structures that serve as key scaffolds in medicinal chemistry and drug discovery. These compounds are frequently investigated for their diverse biological activities. Researchers value this core structure for developing novel therapeutic agents and conducting biochemical studies. The presence of both hydrogen bond donor and acceptor sites on the molecule makes it a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is provided as a high-purity material to ensure consistent and reliable research outcomes. It is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or medicinal agent. Note: The specific CAS number, molecular formula, weight, and detailed research applications for this exact compound were not confirmed in the search results and must be verified from authoritative sources.

Properties

IUPAC Name

1-ethyl-4-hydroxy-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-8-4-3-5-9(12)7(8)6-10(11)13/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNDFCVLHUEYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744506
Record name 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173541-15-6
Record name 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Ethyl-4-hydroxyindolin-2-one synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for 1-Ethyl-4-hydroxyindolin-2-one. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents.[1][2] This document outlines a two-stage synthesis strategy, beginning with the construction of the core 4-hydroxyindolin-2-one ring system, followed by selective N-alkylation to yield the final product. The narrative emphasizes the rationale behind methodological choices, providing detailed, step-by-step protocols and mechanistic insights to ensure reproducibility and facilitate further investigation by researchers in drug discovery and organic synthesis.

Introduction and Strategic Overview

1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The synthesis and modification of such scaffolds are of significant interest due to their wide-ranging biological activities.[2] The development of efficient and scalable synthetic routes is crucial for enabling the exploration of these compounds in drug discovery programs.

This guide details a logical and efficient two-part synthetic approach:

  • Part I: Annulation for the 4-Hydroxyindolin-2-one Core: Construction of the foundational bicyclic ring system from acyclic precursors.

  • Part II: Selective N-Ethylation: Introduction of the ethyl group at the nitrogen atom (N-1 position) of the indolinone ring.

This strategy is designed for clarity, efficiency, and the use of readily available starting materials.

Part I: Synthesis of the 4-Hydroxyindolin-2-one Scaffold

The most direct and well-documented approaches to the 4-hydroxyindolin-2-one core involve the cyclization of precursors derived from 1,3-cyclohexanedione. A particularly effective method is the phosphoric acid-mediated annulation of a β-nitrostyrene with 1,3-cyclohexanedione, which proceeds through a Michael addition followed by a series of intramolecular reactions.[3][4]

Reaction Mechanism and Rationale

The overall transformation leverages the reactivity of 1,3-cyclohexanedione as a Michael donor and the electrophilic nature of a nitroalkene. The proposed mechanism involves three key stages:

  • Michael Addition: The enol form of 1,3-cyclohexanedione adds to the β-position of the β-nitrostyrene. This conjugate addition is the initial carbon-carbon bond-forming event.

  • In Situ Intermediate Formation: The initial adduct undergoes intramolecular rearrangement and reaction, potentially forming a hydroxamic acid intermediate.[3]

  • Cyclization and Isomerization: Subsequent acid-catalyzed dehydration and isomerization lead to the formation of the stable aromatic 4-hydroxyindolin-2-one ring system.[3]

Phosphoric acid serves as an effective catalyst for this cascade, promoting both the initial addition and the subsequent cyclization and dehydration steps.[3][4]

Experimental Protocol: Synthesis of 4-Hydroxy-3-phenylindolin-2-one

This protocol describes the synthesis of a 3-aryl substituted intermediate, a common outcome of this reaction. The 3-unsubstituted variant can be achieved through modifications or alternative routes.

Materials:

  • β-Nitrostyrene

  • 1,3-Cyclohexanedione

  • Phosphoric Acid (H₃PO₄, 85%)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of β-nitrostyrene (1.0 mmol) in ethanol (10 mL), add 1,3-cyclohexanedione (1.2 mmol).

  • To this mixture, add phosphoric acid (3.0 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-hydroxy-3-phenylindolin-2-one.

Visualization of the Annulation Pathway

The following diagram illustrates the key steps in the formation of the 4-hydroxyindolin-2-one scaffold.

G cluster_start Starting Materials cluster_process Reaction Sequence Nitrostyrene β-Nitrostyrene Michael Michael Addition (H₃PO₄ catalyst) Nitrostyrene->Michael Dione 1,3-Cyclohexanedione Dione->Michael Intermediate Hydroxamic Acid Intermediate Michael->Intermediate In situ Cyclization Dehydration & Isomerization Intermediate->Cyclization Product 4-Hydroxyindolin-2-one Scaffold Cyclization->Product

Caption: Phosphoric acid-mediated synthesis of the oxindole core.

Part II: Selective N-Ethylation of 4-Hydroxyindolin-2-one

With the 4-hydroxyindolin-2-one core synthesized, the final step is the introduction of an ethyl group at the N-1 position. This is typically achieved via a nucleophilic substitution reaction using an ethylating agent in the presence of a suitable base.

Mechanistic Considerations: N- vs. O-Alkylation

The 4-hydroxyindolin-2-one intermediate possesses two primary nucleophilic sites amenable to alkylation: the nitrogen of the lactam (amide) and the oxygen of the 4-hydroxy group. The choice of base and solvent is critical to direct the reaction towards the desired N-alkylation.

  • Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) are often used to deprotonate the amide nitrogen, which is generally more acidic than the phenolic hydroxyl. This generates the corresponding sodium salt, enhancing the nucleophilicity of the nitrogen.

  • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can solvate the cation without interfering with the nucleophile, facilitating the Sₙ2 reaction.

While O-alkylation is a potential side reaction, controlling the reaction conditions can heavily favor the formation of the N-alkylated product.[5]

Experimental Protocol: N-Ethylation

Materials:

  • 4-Hydroxyindolin-2-one intermediate (from Part I)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Wash the sodium hydride (1.5 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 4-hydroxyindolin-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the amide is deprotonated.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (hexane-ethyl acetate gradient) to afford pure 1-Ethyl-4-hydroxyindolin-2-one.

Data Summary
CompoundMolecular FormulaMolecular WeightCAS Number
1-Ethyl-4-hydroxyindolin-2-oneC₁₀H₁₁NO₂177.2 g/mol Not available
4-Ethyl-1,3-dihydro-2H-indol-2-oneC₁₀H₁₁NO161.2 g/mol 954117-24-9[6]

Note: The target molecule is 1-Ethyl-4-hydroxyindolin-2-one. The CAS number provided in the search results is for an isomer, 4-Ethyl-1,3-dihydro-2H-indol-2-one, and is included for structural reference.

Visualization of the N-Ethylation Workflow

This diagram outlines the experimental workflow for the final ethylation step.

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Suspend NaH in DMF (0 °C) Deprotonation Add 4-Hydroxyindolin-2-one (Stir 30 min) Start->Deprotonation Alkylation Add Ethyl Iodide (Warm to RT, 4-12h) Deprotonation->Alkylation Quench Quench with aq. NH₄Cl Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify FinalProduct 1-Ethyl-4-hydroxyindolin-2-one Purify->FinalProduct

Caption: Experimental workflow for the N-Ethylation of the oxindole core.

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach for the preparation of 1-Ethyl-4-hydroxyindolin-2-one. By combining an efficient annulation strategy to form the core heterocyclic system with a selective N-alkylation protocol, researchers can access this valuable scaffold. The provided mechanistic rationale and detailed experimental procedures serve as a solid foundation for laboratory synthesis and further exploration of related oxindole derivatives in the pursuit of novel therapeutic agents.

References

  • US4736043A - Process for the preparation of indole derivatives - Google Patents.
  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents.
  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024) | Haiwen Li - SciSpace. SciSpace. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic - Juniper Publishers. Juniper Publishers. [Link]

Sources

A Technical Guide to Novel Synthesis Strategies for 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-Ethyl-4-hydroxyindolin-2-one scaffold is a key heterocyclic motif of increasing interest in medicinal chemistry and drug development. Its unique structural features, combining a hydroxylated aromatic ring with a lactam, make it a versatile starting point for the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of modern and efficient synthetic pathways to this target molecule. Moving beyond classical, often harsh, synthetic routes, we focus on a robust, two-stage convergent strategy. The primary focus is on the construction of the core 4-hydroxyindolin-2-one scaffold via a phosphoric acid-mediated annulation, followed by a detailed analysis of selective N-ethylation protocols. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering both the theoretical underpinnings and practical, step-by-step methodologies for successful synthesis.

Part 1: Synthesis of the Core Scaffold: 4-Hydroxyindolin-2-one

The cornerstone of our synthetic approach is the efficient construction of the 4-hydroxyindolin-2-one (also known as 4-hydroxyoxindole) core. The strategic placement of the hydroxyl group at the C4 position presents a synthetic challenge, as this position on the indole nucleus is less nucleophilic compared to others. Therefore, direct functionalization of a pre-formed oxindole is often low-yielding and lacks regioselectivity. A more authoritative approach involves constructing the heterocyclic ring from acyclic precursors, thereby embedding the desired functionality from the outset.

Primary Method: Phosphoric Acid-Mediated Annulation

A highly effective and contemporary method for synthesizing 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione.[1][2][3] This strategy is notable for its operational simplicity, use of readily available starting materials, and excellent yields.[1][3]

Causality and Mechanistic Insight: The reaction proceeds through a sophisticated cascade mechanism. Phosphoric acid acts as a Brønsted acid catalyst, initiating a Michael addition of the enol form of 1,3-cyclohexanedione onto the electron-deficient β-nitrostyrene.[1] This is a critical C-C bond-forming step. The resulting intermediate undergoes a series of intramolecular rearrangements where the nitro group is the linchpin, ultimately forming a hydroxamic acid in situ. Subsequent acid-catalyzed dehydration and isomerization steps furnish the final, stable 4-hydroxyindolin-2-one aromatic system.[1] The elegance of this method lies in the use of the nitro group's oxygen atoms to form the lactam carbonyl, a testament to its atom economy.

Experimental Workflow: Phosphoric Acid-Mediated Annulation

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product SM1 β-Nitrostyrene Michael Michael Addition SM1->Michael SM2 1,3-Cyclohexanedione SM2->Michael Catalyst Phosphoric Acid (H3PO4) Catalyst->Michael  Catalyzes Rearrangement In-situ Hydroxamic Acid Formation Michael->Rearrangement  Forms Intermediate Dehydration Dehydration & Isomerization Rearrangement->Dehydration Product 4-Hydroxyindolin-2-one Core Dehydration->Product

Caption: Workflow for the synthesis of the 4-hydroxyindolin-2-one core.

Detailed Experimental Protocol:

  • Step 1: Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.2 mmol, 1.2 equiv.).

  • Step 2: Reaction Initiation: Add the desired β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the flask, followed by phosphoric acid (85 wt. % in H₂O, 2.0 mL).

  • Step 3: Thermal Conditions: The reaction mixture is stirred vigorously and heated to 100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Step 4: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Step 5: Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Step 6: Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 4-hydroxyindolin-2-one product.

Data Summary: Scope of the Annulation Reaction This method is robust and accommodates a variety of substituents on the aryl ring of the β-nitrostyrene.

Entryβ-Nitrostyrene Aryl SubstituentYield (%)
1Phenyl~95%
24-Methylphenyl~92%
34-Methoxyphenyl~90%
44-Chlorophenyl~96%
52-Bromophenyl~88%
(Yields are representative and based on published data for analogous 3-aryl compounds)[1][2]

Part 2: Selective N-Ethylation of the 4-Hydroxyindolin-2-one Core

With the 4-hydroxyindolin-2-one scaffold in hand, the final step is the introduction of the ethyl group at the nitrogen atom (N1 position). This transformation must be conducted with care to ensure high selectivity. The molecule possesses two potentially nucleophilic sites: the nitrogen of the lactam (N-H) and the oxygen of the phenol (O-H). The relative acidity and nucleophilicity of these sites can be modulated by the choice of base and solvent to favor the desired N-alkylation.

Primary Method: Base-Mediated N-Ethylation

A reliable and widely-practiced method for N-alkylation involves deprotonation of the indolinone nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.

Causality and Mechanistic Insight: The N-H proton of the lactam is acidic and can be selectively removed by a moderately strong base. While the phenolic O-H is also acidic, the resulting N-anion is generally a softer and more potent nucleophile than the O-anion in polar aprotic solvents, leading to preferential C-N bond formation. The choice of base is critical; a very strong base like sodium hydride (NaH) will deprotonate both sites, potentially leading to mixtures, whereas a weaker base like potassium carbonate (K₂CO₃) often provides better selectivity for N-alkylation. The ethylating agent, typically ethyl iodide or diethyl sulfate, provides the electrophilic ethyl source.

Experimental Workflow: Selective N-Ethylation

G Core 4-Hydroxyindolin-2-one Deprotonation Selective N-Deprotonation Core->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Deprotonation Intermediate Indolinone Anion (Nucleophile) Deprotonation->Intermediate SN2 SN2 Reaction Intermediate->SN2 EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->SN2 Product 1-Ethyl-4-hydroxyindolin-2-one SN2->Product

Caption: Workflow for the selective N-ethylation of the core scaffold.

Detailed Experimental Protocol:

  • Step 1: Reagent Preparation: To a solution of 4-hydroxyindolin-2-one (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL), add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.).

  • Step 2: Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, add ethyl iodide (EtI) (1.2 mmol, 1.2 equiv.) dropwise to the mixture.

  • Step 3: Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) to drive the reaction to completion. Progress should be monitored by TLC.

  • Step 4: Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of water (20 mL).

  • Step 5: Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and brine.

  • Step 6: Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield pure 1-Ethyl-4-hydroxyindolin-2-one.

Alternative N-Alkylation Strategies

For contexts demanding greener or more specialized conditions, other N-alkylation methods can be considered.

  • Visible-Light-Induced N-Alkylation: Recent advancements have demonstrated the N-alkylation of anilines using alcohols under visible light, avoiding the need for metal catalysts or strong bases.[4] Adapting such methods could provide a more environmentally friendly route.

  • Transition Metal Catalysis: Catalytic systems, for instance using platinum on a solid support (Pt/HBEA), have been developed for the N-alkylation of indoles with primary alcohols, offering high selectivity and catalyst reusability.[5]

Part 3: Convergent Synthesis Overview and Conclusion

The most reliable pathway to 1-Ethyl-4-hydroxyindolin-2-one presented herein is a convergent synthesis. This strategy separates the construction of the complex core from the final functionalization, maximizing overall efficiency and simplifying purification at each stage.

Overall Convergent Synthesis Plan

G cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: N-Ethylation Start1 β-Nitrostyrene + 1,3-Cyclohexanedione Core 4-Hydroxyindolin-2-one Start1->Core  Phosphoric Acid  Annulation FinalProduct 1-Ethyl-4-hydroxyindolin-2-one Core->FinalProduct  K2CO3, EtI  in DMF

Caption: Convergent synthesis strategy for 1-Ethyl-4-hydroxyindolin-2-one.

This guide has detailed a robust and efficient synthetic route to 1-Ethyl-4-hydroxyindolin-2-one, tailored for professionals in chemical research and development. The highlighted phosphoric acid-mediated annulation provides a superior method for constructing the 4-hydroxyoxindole core from simple precursors.[1][2][3] Subsequent selective N-ethylation under base-mediated conditions offers a reliable method for completing the synthesis. The presented protocols are designed to be self-validating, with clear rationales for each experimental choice. By understanding the underlying mechanisms and adopting these modern synthetic strategies, researchers can confidently and efficiently access this valuable molecular scaffold for further exploration in drug discovery and materials science.

References

  • Method for synthesizing 4-hydroxyindole - Google Patents. (n.d.).
  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | Request PDF. (n.d.). ResearchGate.
  • A novel synthesis of N-hydroxyindoles via [3+2] cycloaddition of nitrosoaromatics and alkynones. (2026, January 16). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. (2024, November 12). ACS Publications.
  • Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2025, August 7). ResearchGate.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health.
  • Synthesis of indolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.).
  • Synthesis of pentacyclic iso-indolinone derivatives through... | Download Scientific Diagram. (n.d.). ResearchGate.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021, March 4).
  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024). (2024, November 11). SciSpace.
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). ResearchGate.
  • A New Synthesis of 4-Hydroxyindole. (1988). Chemical Journal of Chinese Universities, 9(2), 203.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, June 15). PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. (2025, August 7). ResearchGate.
  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). National Institutes of Health.
  • 14 - Synthesis of Indoles. (2021, September 30). YouTube.
  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. (2024, November 12). ACS Publications.
  • What is 4-Hydroxyindole? (2020, February 19). ChemicalBook.
  • Alkylation of N-Protecting Group-Free Indole with Vinyl Ketones Using Iron Salt Catalyst | Request PDF. (2025, August 7). ResearchGate.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the novel compound 1-Ethyl-4-hydroxyindolin-2-one. While direct literature on this specific molecule is emerging, this document synthesizes data from closely related analogues and foundational chemical principles to present a robust predictive profile. This guide covers the synthesis, physicochemical characteristics, spectral properties, and potential reactivity of 1-Ethyl-4-hydroxyindolin-2-one, offering valuable insights for its application in research and drug development. The indolin-2-one scaffold is a well-established pharmacophore, and the introduction of an N-ethyl group and a 4-hydroxy substituent is anticipated to modulate its biological and chemical properties in unique ways.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core, also known as oxindole, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] The versatility of the indolin-2-one structure, with multiple sites for functionalization, allows for the fine-tuning of its pharmacological profile.[1] This guide focuses on the specific derivative, 1-Ethyl-4-hydroxyindolin-2-one, exploring how the N-ethylation and 4-hydroxylation are predicted to influence its chemical behavior.

Proposed Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

A plausible synthetic route to 1-Ethyl-4-hydroxyindolin-2-one involves a two-step process starting from the commercially available 4-hydroxyindole or a precursor that can be readily converted to the indolin-2-one core.

Synthesis of the 4-Hydroxyindolin-2-one Intermediate

Several methods have been reported for the synthesis of 4-hydroxyindole and its derivatives.[5][6][7] A common strategy involves the dehydrogenative aromatization of the corresponding cyclohexanone precursor.[7] Another approach is the palladium-catalyzed cyclization of ortho-vinyl anilines.[6] For the purpose of this guide, we will consider a synthetic pathway starting from 1,3-cyclohexanedione, which can be converted to 4-hydroxyindole.[5] This can then be oxidized to 4-hydroxyindolin-2-one.

N-Ethylation of 4-Hydroxyindolin-2-one

The final step in the proposed synthesis is the N-ethylation of the 4-hydroxyindolin-2-one intermediate. N-alkylation of indolinones is a well-established transformation.[8]

Experimental Protocol: N-Ethylation of 4-Hydroxyindolin-2-one

  • Reaction Setup: To a solution of 4-hydroxyindolin-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Ethyl-4-hydroxyindolin-2-one.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the dissolution of the starting materials and the formation of the nucleophilic nitrogen anion. The base is crucial for deprotonating the nitrogen of the indolin-2-one, making it sufficiently nucleophilic to attack the ethyl halide. Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of 1-Ethyl-4-hydroxyindolin-2-one A 1,3-Cyclohexanedione B 4-Hydroxyindole A->B Multi-step synthesis [1] C 4-Hydroxyindolin-2-one B->C Oxidation D 1-Ethyl-4-hydroxyindolin-2-one C->D Ethyl Iodide, Base (e.g., K₂CO₃)

Caption: A proposed two-stage synthesis of 1-Ethyl-4-hydroxyindolin-2-one.

Physicochemical Properties

The physicochemical properties of 1-Ethyl-4-hydroxyindolin-2-one are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₀H₁₁NO₂Based on chemical structure
Molecular Weight 177.19 g/mol Calculated from the molecular formula
Appearance Off-white to light yellow solid4-hydroxyindole is a light yellow or off-white crystalline powder.[5]
Melting Point Expected to be a solid with a defined melting point.Indolin-2-one derivatives are typically crystalline solids.[9]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in non-polar solvents and water.The presence of the hydroxyl and amide groups suggests polarity.
pKa The phenolic hydroxyl group is expected to be weakly acidic. The amide proton is significantly less acidic.The electronic properties of the indolin-2-one ring system will influence the acidity of the hydroxyl group.

Spectral Analysis

The structural elucidation of 1-Ethyl-4-hydroxyindolin-2-one would rely on a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to show characteristic signals for the ethyl group, the aromatic protons, and the methylene group of the indolinone ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-CH₂CH₃
~3.5Singlet2H-CH₂ -CO-
~3.8Quartet2H-CH₂ CH₃
~6.7-7.2Multiplet3HAromatic Protons
~9.5Singlet1HAr-OH

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~15-CH₂CH₃
~35-CH₂ -CO-
~40-CH₂ CH₃
~110-145Aromatic Carbons
~150C -OH
~175C =O

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. The analysis of related 4-hydroxy-2(1H)-quinolone structures provides a basis for these predictions.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be critical in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (phenolic)
~3000-2850MediumC-H stretch (aliphatic)
~1710-1680StrongC=O stretch (amide)
~1600-1450Medium-StrongC=C stretch (aromatic)
~1250-1150StrongC-O stretch (phenolic)

The strong carbonyl absorption is a hallmark of the indolin-2-one ring system.[10]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 177.0790 (for C₁₀H₁₁NO₂) in high-resolution mass spectrometry (HRMS).

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the ethyl group, carbon monoxide, and potentially rearrangements involving the hydroxyl group.

Reactivity and Stability

The reactivity of 1-Ethyl-4-hydroxyindolin-2-one will be governed by the interplay of the indolin-2-one core, the N-ethyl substituent, and the 4-hydroxy group.

  • The Indolin-2-one Core: The C3 position is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

  • The 4-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7).

  • The N-Ethyl Group: The ethyl group is generally unreactive but may influence the conformation and solubility of the molecule.

Self-Validating Protocol: Stability Assessment

To assess the stability of 1-Ethyl-4-hydroxyindolin-2-one, a forced degradation study can be performed.

  • Sample Preparation: Prepare solutions of the compound in various stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (exposure to UV light).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Characterization of Degradants: If significant degradation is observed, isolate and characterize the degradation products using LC-MS and NMR to understand the degradation pathways.

Diagram: Key Reactivity Sites

Reactivity Sites Predicted Reactivity of 1-Ethyl-4-hydroxyindolin-2-one cluster_0 1-Ethyl-4-hydroxyindolin-2-one 1-Ethyl-4-hydroxyindolin-2-one N-H N-Alkylation Site (already ethylated) C3 C3: Nucleophilic/Electrophilic Attack OH O-Alkylation/Acylation Aromatic Ring Electrophilic Substitution (C5, C7)

Caption: Key sites of potential chemical reactivity on the 1-Ethyl-4-hydroxyindolin-2-one molecule.

Potential Applications in Drug Discovery

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors.[11] The introduction of a 4-hydroxy group could provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity to target proteins. The N-ethyl group can modulate lipophilicity and cell permeability. Therefore, 1-Ethyl-4-hydroxyindolin-2-one is a promising candidate for screening in various biological assays, particularly those related to oncology and inflammatory diseases.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical properties of 1-Ethyl-4-hydroxyindolin-2-one. By synthesizing information from related compounds and applying fundamental chemical principles, we have outlined its probable synthesis, physicochemical characteristics, spectral data, and reactivity. This document serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this novel indolin-2-one derivative. Further experimental validation of the properties outlined herein is encouraged to fully elucidate the chemical profile of this promising molecule.

References

  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google P
  • Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu - Royal Society of Chemistry. (URL: not provided)
  • Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells - AIP Publishing. (URL: [Link])

  • Synthesis and biological evaluation of diversely substituted indolin-2-ones - ResearchGate. (URL: [Link])

  • Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions - ResearchGate. (URL: [Link])

  • US4736043A - Process for the preparation of indole derivatives - Google P
  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. (URL: [Link])

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (URL: [Link])

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • An overview on 2-indolinone derivatives as anticancer agents - Growing Science. (URL: [Link])

  • A New Synthesis of 4-Hydroxyindole. (URL: [Link])

  • (PDF) Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC - NIH. (URL: [Link])

  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... - ResearchGate. (URL: [Link])

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science. (URL: [Link])

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

  • Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - MDPI. (URL: [Link])

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-4-hydroxyindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain core chemical structures, termed "privileged scaffolds," appear with remarkable frequency across a spectrum of biologically active compounds. The indolin-2-one (or oxindole) core is a quintessential example of such a scaffold. Its rigid, planar structure provides an ideal framework for the spatial orientation of functional groups, enabling precise interactions with a diverse array of biological targets. A notable exemplar is Sunitinib, an indolin-2-one derivative that has become a cornerstone in cancer therapy as a multi-targeted receptor tyrosine kinase inhibitor.[1] This guide delves into a specific, yet broadly significant, subclass: derivatives of 1-Ethyl-4-hydroxyindolin-2-one. We will explore their synthesis, multifaceted biological activities, underlying mechanisms of action, and the critical structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Section 1: The Chemical Foundation - Synthesis of the 4-Hydroxyindolin-2-one Core

The strategic synthesis of the 4-hydroxyindolin-2-one core is fundamental to exploring its therapeutic potential. While numerous synthetic routes to indolin-2-ones exist, a common and effective strategy for introducing the C4-hydroxyl group involves an intramolecular cyclization of appropriately substituted anilines. The N-ethyl group, a key feature of our topic, is typically introduced early in the sequence via N-alkylation of an aniline precursor.

A plausible and adaptable synthetic pathway begins with an N-ethylaniline derivative which undergoes reaction with a malonic acid equivalent. The subsequent intramolecular cyclization, often facilitated by a condensing agent like polyphosphoric acid (PPA), forges the heterocyclic ring system.[2] This approach allows for modularity, where different substituents can be incorporated into the aniline and malonic acid starting materials to generate a library of diverse derivatives for biological screening.

Workflow: General Synthetic Scheme

The following diagram illustrates a conceptual workflow for the synthesis of the core scaffold, highlighting the key chemical transformations.

Synthesis_Workflow A N-Ethylaniline Precursor C Acylation A->C B Malonic Acid Derivative B->C D N-Ethyl-N-phenylmalonamic Acid Intermediate C->D E Intramolecular Cyclization (e.g., PPA, Eaton's Reagent) D->E F 1-Ethyl-4-hydroxyindolin-2-one Core E->F VEGFR_Pathway cluster_membrane Cell Membrane cluster_cell Cytoplasm VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF Signal PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Signal VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Indolin-2-one Derivative Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration) RAS_RAF->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by indolin-2-one derivatives.

Mechanism 2: Induction of Apoptosis and Cell Stress Beyond angiogenesis, certain derivatives can directly induce cancer cell death. For example, related 4-hydroxyquinazoline compounds have been shown to stimulate the formation of intracellular Reactive Oxygen Species (ROS) and cause the depolarization of the mitochondrial membrane, culminating in apoptosis. [3]Another sophisticated mechanism involves the hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR). The compound BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one) triggers this pathway in Estrogen Receptor-positive (ERα-positive) cancer cells, leading to a cascade that inhibits global protein synthesis and rapidly depletes cellular ATP, causing cell death. [4] Table 1: Representative Anticancer Activity of Indolin-2-one and Related Derivatives

Compound Class Target Cell Line IC₅₀ (µM) Mechanism of Action Reference
4-Thiazolidinone-Indolin-2-one Hybrid (5h) HT-29 (Colon) 0.016 Cytotoxicity [5]
4-Thiazolidinone-Indolin-2-one Hybrid (5h) H460 (Lung) 0.0037 Cytotoxicity [5]
4-Hydroxyquinazoline Derivative (B1) HCT-15 (Colon) Varies (Dose-dependent) ROS Generation, Apoptosis [3]

| 4-Hydroxyquinolone Analogue (3g) | HCT116 (Colon) | Promising (Value not specified) | ALK/CDK2 Inhibition (Predicted) | [6]|

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a hallmark of numerous diseases. Indolin-2-one derivatives have demonstrated significant potential in curbing inflammatory responses. Studies on 3-substituted-indolin-2-ones reveal a potent ability to suppress key inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. [7] Mechanism: Inhibition of Pro-inflammatory Signaling Cascades The primary anti-inflammatory mechanism involves the downregulation of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [7]This is achieved by inhibiting critical upstream signaling pathways. Specifically, compounds like 3-(3-hydroxyphenyl)-indolin-2-one have been shown to significantly inhibit the LPS-induced phosphorylation of key proteins in the Akt, MAPK, and NF-κB signaling pathways. [7]The NF-κB pathway is a master regulator of the inflammatory response, and its inhibition is a key strategy for developing anti-inflammatory drugs.

Inflammation_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK AKT AKT Pathway TLR4->AKT Inhibitor Indolin-2-one Derivative Inhibitor->MAPK Inhibits Inhibitor->AKT Inhibits NFKB NF-κB Pathway Inhibitor->NFKB Inhibits MAPK->NFKB AKT->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFKB->Cytokines Transcription

Caption: Inhibition of LPS-induced inflammatory signaling by indolin-2-one derivatives.

Antimicrobial Activity: A Frontier for New Agents

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents. While less explored than their anticancer properties, related heterocyclic systems like 4-hydroxy-2-quinolones have shown promising antimicrobial effects. These findings provide a strong rationale for investigating 1-Ethyl-4-hydroxyindolin-2-one derivatives in this therapeutic area.

Studies have shown that 4-hydroxy-2-quinolone analogs can exhibit potent antifungal activity, particularly against Aspergillus flavus, with some derivatives surpassing the efficacy of the positive control, amphotericin B. [8]Antibacterial activity, though generally less potent, has been observed against Gram-positive bacteria like Staphylococcus aureus. [8][9] Table 2: Representative Antimicrobial Activity of Related Quinolone/Quinolinone Derivatives

Compound Class Target Organism MIC (µg/mL) Reference
Brominated 4-hydroxy-2-quinolone (3j) Aspergillus flavus 1.05 (IC₅₀) [8]
Fatty Amide Quinolone (8a) Staphylococcus aureus 3.9 [9]
Spiroquinoline-indoline-dione (4h) Enterococcus faecalis 375 [10]

| Spiroquinoline-indoline-dione (4b) | Staphylococcus aureus | 750 | [10]|

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications influence biological activity is the cornerstone of rational drug design. For the indolin-2-one class, several key SAR principles have emerged.

  • The Core Scaffold: The indolin-2-one ring system is indispensable for many of the observed activities, particularly for VEGFR inhibition. [1]2. N1-Substitution: The substituent on the nitrogen atom (the '1' position), such as the ethyl group in our topic compound, plays a crucial role in modulating solubility, metabolic stability, and binding interactions within the target protein.

  • C3-Substitution: This position is arguably the most critical for diversification and tuning activity. Substitutions at C3 are pivotal for antiangiogenic and anticancer effects. [1]For antimicrobial quinolones, the length of an alkyl side chain at C3 has a dramatic impact on potency. [8]4. C4-Hydroxyl Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor and/or acceptor, forming key interactions with target proteins. Its presence can significantly influence the binding affinity and specificity of the molecule.

  • Aromatic Ring Substitution: Modifications to the benzene portion of the scaffold (positions C5, C6, C7) can fine-tune electronic properties and provide additional points of interaction with the biological target, affecting both potency and selectivity.

SAR_Diagram Indolinone N1 N1-Substituent (e.g., Ethyl) - Modulates solubility - Affects metabolic stability C3 C3-Substituents - Critical for anticancer activity - Key for antimicrobial potency C4 C4-Hydroxyl - Hydrogen bonding - Influences binding affinity Ring Aromatic Ring (C5-C7) - Fine-tunes electronics - Secondary interactions

Caption: Key positions on the 4-hydroxyindolin-2-one scaffold for SAR studies.

Section 4: Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide self-validating, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a standard measure of cytotoxicity.

Objective: To quantify the cytotoxic effect of 1-Ethyl-4-hydroxyindolin-2-one derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, H460) [5]* Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide & Cytokine Measurement)

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. [7] Objective: To quantify the inhibitory effect of derivatives on the production of key pro-inflammatory mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inflammatory stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells (untreated, LPS only, compound only). Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement:

    • Use the collected supernatants to quantify the concentration of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control. Determine IC₅₀ values where applicable.

Section 5: Conclusion and Future Perspectives

The 1-Ethyl-4-hydroxyindolin-2-one scaffold and its broader family of derivatives represent a highly versatile and therapeutically relevant class of compounds. The accumulated evidence strongly supports their potential in developing novel agents for a range of diseases, most notably cancer and inflammatory disorders. The established role of the indolin-2-one core in inhibiting crucial signaling kinases provides a solid foundation for further exploration in oncology. [1]Furthermore, the demonstrated ability to modulate complex inflammatory pathways highlights a significant opportunity for creating new treatments for chronic inflammatory conditions. [7] The path forward is clear. Future research should focus on:

  • Library Expansion: Synthesizing and screening diverse libraries of derivatives with systematic modifications at the N1, C3, and aromatic ring positions to further refine SAR.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for compounds showing potent anti-inflammatory and antimicrobial activity.

  • In Vivo Validation: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of these remarkable molecules.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • Yousefian, M. & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. Available from: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available from: [Link]

  • Kostova, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. ResearchGate. Available from: [Link]

  • Boudreau, M. W., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Nguyen, T. T. L., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available from: [Link]

  • Lee, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. MDPI. Available from: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Available from: [Link]

  • Method for synthesizing 4-hydroxyindole. Google Patents.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. ResearchGate. Available from: [Link]

  • Akula, A., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. Available from: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available from: [Link]

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. Available from: [Link]

  • Acar, C., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. Available from: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available from: [Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available from: [Link]

Sources

Spectroscopic Characterization of 1-Ethyl-4-hydroxyindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-Ethyl-4-hydroxyindolin-2-one. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from closely related analogs to predict the characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds.

Molecular Structure and Key Features

1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key functional groups that will dominate its spectroscopic properties include a phenolic hydroxyl group, an amide (lactam) carbonyl group, an N-ethyl substituent, and an aromatic ring.

Caption: Molecular structure of 1-Ethyl-4-hydroxyindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectra are predicted for 1-Ethyl-4-hydroxyindolin-2-one.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group of the indolinone ring, the aromatic protons, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethyl)~1.2Triplet3H
CH₂ (ethyl)~3.7Quartet2H
CH₂ (indolinone ring)~3.5Singlet2H
Aromatic CH~6.8 - 7.2Multiplet3H
OH~9.0 - 10.0Singlet (broad)1H

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the hydroxyl proton, as it will undergo slow exchange. In contrast, using D₂O would lead to the disappearance of the OH signal due to rapid proton-deuterium exchange, a technique often used to confirm the presence of labile protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~35
CH₂ (indolinone ring)~36
Aromatic CH~110 - 130
Aromatic C (quaternary)~125 - 150
C-OH~145
C=O (lactam)~175

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Ethyl-4-hydroxyindolin-2-one will be characterized by the following absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (hydroxyl)3200 - 3400Strong, broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Medium
C=O (lactam)1680 - 1700Strong, sharp
C=C (aromatic)1500 - 1600Medium
C-O (phenol)1200 - 1260Strong
C-N (amine)1180 - 1360Medium

Trustworthiness of Protocol: A standard protocol for acquiring an IR spectrum would involve preparing a KBr pellet of the solid sample or obtaining the spectrum of a thin film. This ensures that the observed absorptions are truly representative of the compound's vibrational modes and not influenced by solvent absorptions. The broadness of the O-H stretch is a reliable indicator of hydrogen bonding.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Formula: C₁₀H₁₁NO₂ Exact Mass: 177.0790

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 177.0790. A plausible fragmentation pathway is outlined below.

M [M]⁺ m/z = 177 frag1 [M - C₂H₄]⁺ m/z = 149 M->frag1 - C₂H₄ (ethylene) frag2 [M - CO]⁺ m/z = 149 M->frag2 - CO frag3 [M - C₂H₅]⁺ m/z = 148 M->frag3 - C₂H₅

Caption: Predicted major fragmentation pathways for 1-Ethyl-4-hydroxyindolin-2-one.

Authoritative Grounding: The fragmentation of the N-ethyl group via the loss of ethylene (C₂H₄) is a common pathway for N-alkylated compounds. Additionally, the loss of carbon monoxide (CO) from the lactam ring is a characteristic fragmentation for oxindoles. These fragmentation patterns are well-documented in mass spectrometry literature.

Experimental Methodologies

The following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-4-hydroxyindolin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample compartment.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and Mass Spectrometry data for 1-Ethyl-4-hydroxyindolin-2-one. By understanding these expected spectral characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

References

  • Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arkivoc, 2012(1), 324-366. [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective crystallographic analysis of 1-Ethyl-4-hydroxyindolin-2-one. Addressed to researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to obtaining and interpreting the single-crystal X-ray structure of this compound, a critical step in understanding its structure-activity relationship (SAR) and potential as a pharmacological agent. While the definitive crystal structure of the title compound is not yet publicly available, this whitepaper synthesizes established methodologies for analogous molecular scaffolds to propose a robust experimental framework.

Introduction: The Significance of the 4-Hydroxyindolin-2-one Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a hydroxyl group at the 4-position can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making 4-hydroxyindolin-2-one derivatives attractive targets for drug discovery programs. The N-ethyl substituent allows for modulation of lipophilicity and steric profile. Elucidating the precise three-dimensional arrangement of 1-Ethyl-4-hydroxyindolin-2-one through single-crystal X-ray diffraction is paramount for rational drug design, enabling a deeper understanding of its potential interactions with biological targets.

Proposed Synthesis and Characterization

A plausible synthetic route to 1-Ethyl-4-hydroxyindolin-2-one can be conceptualized based on established methods for the synthesis of the 4-hydroxyindolin-2-one core, followed by N-alkylation.

Synthesis of the 4-Hydroxyindolin-2-one Core

Recent advancements have demonstrated the synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione[1][2]. A similar strategy can be adapted for the synthesis of the parent 4-hydroxyindolin-2-one. The proposed pathway involves the reaction of 1,3-cyclohexanedione with a suitable nitroalkene, followed by cyclization and subsequent removal of the aryl group if necessary, or more directly, through pathways starting from 1,3-cyclohexanedione and an appropriate nitrogen source to form the heterocyclic core[3].

N-Alkylation

With the 4-hydroxyindolin-2-one scaffold in hand, the subsequent step is the selective N-alkylation to introduce the ethyl group. Methods for the N-alkylation of indoline and related heterocyclic systems are well-documented[4]. A common approach involves the use of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like sodium hydride or potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. It is crucial to control the reaction conditions to favor N-alkylation over O-alkylation of the phenolic hydroxyl group.

Purification and Spectroscopic Characterization

The crude product would be purified using column chromatography on silica gel. The structure of the final compound, 1-Ethyl-4-hydroxyindolin-2-one, would then be confirmed by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, a methylene group at the 3-position, and a hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and carbons of the ethyl group and the indolinone core.
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic moieties.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₀H₁₁NO₂.

Proposed Experimental Protocol for Crystallization and X-ray Diffraction

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. A systematic screening of crystallization conditions is proposed.

Experimental Protocol: Single Crystal Growth

  • Material Purity: Ensure the synthesized 1-Ethyl-4-hydroxyindolin-2-one is of high purity (>99%), as impurities can inhibit crystallization.

  • Solvent Screening: Dissolve the compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Solvent Layering: Carefully layer a solvent in which the compound is poorly soluble on top of a concentrated solution of the compound in a solvent in which it is highly soluble.

  • Temperature Control: Conduct crystallization experiments at different temperatures (e.g., room temperature, 4 °C) to control the rate of crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, the following workflow for data collection and structure determination would be employed.

Experimental Workflow: SC-XRD Analysis

SCXRD_Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection (e.g., Bruker APEXII CCD) crystal_selection->data_collection Suitable Crystal data_processing Data Processing & Reduction (e.g., SAINT, SADABS) data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution Processed Reflection Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Structural Model validation Structure Validation & Analysis (e.g., PLATON, Mercury) structure_refinement->validation Refined Structure cif_deposition CIF File Generation & Deposition (e.g., CCDC) validation->cif_deposition Validated Structure

Caption: Anticipated Hydrogen Bonding Scheme.

It is highly probable that strong O-H···O=C hydrogen bonds will form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. Weaker C-H···O interactions may also contribute to the overall crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could be present, influencing the packing arrangement.

Conclusion

This technical guide outlines a comprehensive and logical pathway for the synthesis, crystallization, and crystallographic analysis of 1-Ethyl-4-hydroxyindolin-2-one. By leveraging established chemical principles and state-of-the-art analytical techniques, the proposed research plan provides a solid foundation for elucidating the three-dimensional structure of this promising compound. The resulting crystal structure will be invaluable for the scientific community, particularly for those engaged in the design and development of novel therapeutics based on the indolin-2-one scaffold.

References

  • Michel, H., & Ofenloch, R. (1988). Process for the preparation of indole derivatives. U.S.
  • (2021). Method for synthesizing 4-hydroxyindole.
  • Abdou, M. M. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Wang, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. [Link]

  • Li, H., et al. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. The Journal of Organic Chemistry. [Link]

  • Chen, Y.-L., et al. (2021). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. ResearchGate. [Link]

  • Li, H., et al. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. ResearchGate. [Link]

  • Breza, M., et al. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. [Link]

  • Li, H. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. SciSpace. [Link]

  • Minisci, F., et al. (1993). Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives.
  • (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. [Link]

  • Wang, Y., et al. (2019). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. National Institutes of Health. [Link]

  • Sortais, J.-B., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]

  • Bakunov, S. A., et al. (2024). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. National Institutes of Health. [Link]

  • (2011). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. ResearchGate. [Link]

Sources

A Technical Guide to the Solubility and Stability Characterization of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for the systematic evaluation of 1-Ethyl-4-hydroxyindolin-2-one, a novel N-substituted hydroxyindolinone derivative. As specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It outlines the strategic rationale, detailed experimental protocols, and data interpretation needed to characterize its solubility profile in various pharmaceutically relevant solvents and to ascertain its chemical stability under stress conditions as mandated by international regulatory standards. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.

Introduction: The Critical Role of Physicochemical Profiling

The journey from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which can be predicted and mitigated by early and rigorous physicochemical characterization. Solubility and stability are not merely checkboxes in a development plan; they are foundational pillars that dictate a molecule's ultimate success.

  • Aqueous solubility directly influences the bioavailability of orally administered drugs and is a key determinant in the feasibility of developing parenteral formulations. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and costly formulation challenges.[1] A solubility of greater than 60 µg/mL is often considered a good target for drug discovery compounds.[1]

  • Chemical stability determines a drug substance's shelf-life, dictates storage and packaging requirements, and, most critically, ensures patient safety by preventing the formation of potentially toxic degradation products.[2]

This guide focuses on 1-Ethyl-4-hydroxyindolin-2-one , a molecule whose structure suggests specific areas of interest for characterization. The indolin-2-one core contains a lactam (a cyclic amide), which is susceptible to hydrolysis. The 4-hydroxy group, a phenolic moiety, is prone to oxidation.[3][4] The N-ethyl group adds lipophilicity, which will influence its solubility in both aqueous and organic media.[5] A comprehensive understanding of these liabilities is essential for guiding formulation development and predicting the compound's in vivo behavior.

Solubility Determination: From High-Throughput Screening to Gold-Standard Measurement

Solubility can be assessed in two primary ways: kinetically and thermodynamically.[6] Kinetic solubility is typically used in early discovery for rapid screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.[6][7]

Kinetic Solubility Assessment for Early-Stage Profiling

The kinetic solubility assay is a high-throughput method ideal for quickly ranking compounds.[1] It measures the solubility of a compound that is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[6] Precipitation is measured over a short incubation period (e.g., 2 hours).[7]

Experimental Protocol: Automated Kinetic Solubility Assay via Nephelometry

Causality: This protocol uses laser nephelometry, which measures light scattering caused by insoluble particles, providing a rapid and scalable method for assessing solubility without the need for sample filtration or centrifugation.[8] The use of DMSO is standard practice for creating high-concentration stock solutions for screening campaigns.[9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Ethyl-4-hydroxyindolin-2-one in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 384-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Shake the plate for 2 hours at 25°C.[7]

  • Measurement: Measure the light scattering using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[8]

  • Data Analysis: Compare the nephelometry signal of the test compound against a calibration curve or predefined thresholds to classify solubility (e.g., High: >100 µg/mL, Medium: 15-100 µg/mL, Low: <15 µg/mL).[10]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

For lead optimization and pre-formulation, the "shake-flask" method is the definitive technique for determining thermodynamic solubility.[11][12] This method measures the concentration of a saturated solution that has reached equilibrium with an excess of solid compound over a longer incubation period (typically 24 hours or more).[7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Causality: This method ensures that the system has reached true thermodynamic equilibrium, providing the most accurate and reliable measure of a compound's solubility in a given medium.[11] Analysis by a validated stability-indicating HPLC method is crucial to confirm that the compound has not degraded during the long incubation.

  • Sample Preparation: Add an excess amount of solid 1-Ethyl-4-hydroxyindolin-2-one to a series of glass vials.

  • Solvent Addition: Add a precise volume of each test solvent (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, Polyethylene Glycol 400) to the vials. The amount of solid should be sufficient to ensure a suspension remains after equilibrium is reached.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[11]

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method.[13]

  • pH Measurement: For aqueous buffers, the final pH of the suspension should be measured and reported.[11]

Data Presentation for Solubility

All solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Solvent SystempH (Final)Temperature (°C)Solubility (µg/mL)Method
Purified Water6.825[Insert Data]Thermodynamic
PBS7.425[Insert Data]Thermodynamic
PBS7.425[Insert Data]Kinetic
0.1 M HCl1.237[Insert Data]Thermodynamic
5% DMSO / 95% PBS7.425[Insert Data]Kinetic
20% Ethanol / Water7.025[Insert Data]Thermodynamic
Visualization: Solubility Determination Workflow

The following diagram illustrates the decision-making process and workflow for characterizing the solubility of a new chemical entity.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation Phase A Prepare 10 mM DMSO Stock Solution B Dispense into 384-well Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate (2h, 25°C) C->D E Measure Precipitation (Nephelometry) D->E F Kinetic Solubility Result (High/Medium/Low) E->F G Add Excess Solid Compound to Vials H Add Various Solvents (Aqueous & Organic) G->H I Equilibrate (24-48h, 25°C) (Shake-Flask) H->I J Filter Supernatant (0.45 µm) I->J K Quantify by HPLC J->K L Thermodynamic Solubility (µg/mL) K->L Start New Compound: 1-Ethyl-4-hydroxyindolin-2-one Start->A High-Throughput Screening Start->G Gold-Standard Measurement

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Assessment: Uncovering Potential Liabilities

A stability assessment program is designed to understand how a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14] Forced degradation (or stress testing) is a critical component of this program, used to identify likely degradation products and establish the intrinsic stability of the molecule.[2] This information is vital for developing a stability-indicating analytical method.[15]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products rapidly.[2] As per the International Council for Harmonisation (ICH) guideline Q1A(R2), typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[16][17]

Experimental Protocol: Forced Degradation of 1-Ethyl-4-hydroxyindolin-2-one

Causality: The choice of stressors is based on the compound's structure. The lactam and phenolic hydroxyl groups suggest a high susceptibility to base/acid hydrolysis and oxidation, respectively. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule, which is essential for developing a stability-indicating method.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Note: Base hydrolysis of lactams is often rapid).

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[18]

    • Thermal Stress (Solution): Heat the solution at 60°C for 48 hours.

    • Thermal Stress (Solid): Store the solid compound in an oven at 60°C for 1 week.

    • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Quenching: At appropriate time points, withdraw samples. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid.

  • Analysis: Analyze all stressed samples, including a non-stressed control (T=0), using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to help identify degradation products.

Developing the Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[19] It must be able to separate the intact API from all its degradation products and any process impurities.[20]

Methodology: HPLC-UV/MS for Stability Analysis

  • Column: A C18 reversed-phase column is a common starting point for small molecules of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradants.

  • Detection: A PDA detector is used to check for peak purity and to select the optimal wavelength for quantification. An in-line Mass Spectrometer (MS) is invaluable for obtaining mass information on the parent peak and any new peaks that appear under stress, facilitating the identification of degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with specificity being the most critical parameter, demonstrated by the clear separation of the parent peak from all degradant peaks generated during the forced degradation study.

Data Presentation for Stability

Summarize the forced degradation results in a table to clearly show the compound's lability under different conditions.

Stress ConditionDuration / Temp.% Parent RemainingNo. of DegradantsObservations (e.g., Major Degradant m/z)
0.1 M HCl24h / 60°C[Insert Data][Insert Data][Insert Data]
0.1 M NaOH4h / RT[Insert Data][Insert Data][Insert Data]
3% H₂O₂24h / RT[Insert Data][Insert Data][Insert Data]
Heat (Solution)48h / 60°C[Insert Data][Insert Data][Insert Data]
Heat (Solid)1 week / 60°C[Insert Data][Insert Data][Insert Data]
Light (ICH Q1B)Standard[Insert Data][Insert Data][Insert Data]
Visualization: Potential Degradation Pathways

This diagram outlines the predicted primary degradation pathways for 1-Ethyl-4-hydroxyindolin-2-one based on its chemical structure.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 1-Ethyl-4-hydroxyindolin-2-one Hydrolysis_Product Ring-Opened Product (Carboxylic Acid & Amine) Parent->Hydrolysis_Product Base/Acid Catalysis (Lactam Cleavage) Oxidation_Product1 Quinone-like Species Parent->Oxidation_Product1 Oxidizing Agent (H₂O₂) or Light (Phenol Oxidation) Oxidation_Product2 Dimerization Products Oxidation_Product1->Oxidation_Product2 Further Reaction

Caption: Predicted Degradation Pathways for 1-Ethyl-4-hydroxyindolin-2-one.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility and stability of 1-Ethyl-4-hydroxyindolin-2-one. By following these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions during the drug development process. The kinetic solubility assay offers a rapid method for initial screening, while the gold-standard shake-flask method provides the definitive data required for formulation. The forced degradation study, guided by ICH principles, is an indispensable tool for identifying potential liabilities, understanding degradation pathways, and developing a validated, stability-indicating analytical method. The insights gained from these studies will be instrumental in designing a stable formulation, defining appropriate storage conditions, and ultimately ensuring the development of a safe and effective drug product.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • González-Bacerio, J., et al. (2010). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. Retrieved from [Link]

  • Babu, R., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Hussain, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Retrieved from [Link]

  • Kráľová, K., et al. (2010). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Kumar, V., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ACS Publications. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2026). Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • NIH. (2016). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

Sources

Potential Therapeutic Targets of 1-Ethyl-4-hydroxyindolin-2-one: A Scaffold-Based Inquiry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. Its unique chemical architecture allows for diverse interactions with a range of biological targets, most notably protein kinases. This guide explores the potential therapeutic targets of a specific, lesser-studied derivative, 1-Ethyl-4-hydroxyindolin-2-one. By analyzing the well-established activities of structurally related oxindole compounds, we can extrapolate and propose high-probability targets and outline a rigorous, multi-tiered experimental strategy for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and validation of novel small molecule therapeutics.

Introduction: The Oxindole Core as a Privileged Scaffold

The 2-oxindole core, a bicyclic aromatic structure consisting of a fused benzene and pyrrolidin-2-one ring, is recognized as a "privileged scaffold" in drug discovery. This designation is earned due to its ability to serve as a versatile framework for binding to multiple, distinct biological targets through varied molecular interactions. The planarity of the ring system, coupled with its capacity for hydrogen bonding via the lactam N-H and C=O groups, allows for high-affinity interactions within ATP-binding pockets and other receptor sites.

One of the most successful applications of the oxindole scaffold has been in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Compounds like Sunitinib (Sutent®), an oxindole derivative, have demonstrated significant clinical success by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

The subject of this guide, 1-Ethyl-4-hydroxyindolin-2-one, is a specific derivative of this core. While direct research on this molecule is limited, its structural features—the foundational oxindole core, a hydroxyl group at the 4-position, and an ethyl group at the N1 position—provide a strong basis for hypothesizing its potential targets. The N-alkylation (ethyl group) can influence solubility and steric interactions within the binding pocket, while the 4-hydroxy group can form additional hydrogen bonds, potentially altering target specificity and affinity compared to other known oxindoles.

This guide will therefore focus on the most prominent class of oxindole targets: Receptor Tyrosine Kinases (RTKs) , specifically VEGFR, PDGFR, and Fibroblast Growth Factor Receptor (FGFR), as primary potential targets for 1-Ethyl-4-hydroxyindolin-2-one.

Proposed Primary Target Class: Receptor Tyrosine Kinases (RTKs)

Based on extensive precedent from structurally similar oxindole-based compounds, RTKs involved in angiogenesis and cell proliferation represent the most logical and highest-probability target class for 1-Ethyl-4-hydroxyindolin-2-one. The general mechanism involves the oxindole core mimicking the adenine region of ATP, occupying the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates.

Diagram: Generalized RTK Inhibition by an Oxindole Compound

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) ATP_Site ATP Binding Site P1 Substrate Phosphorylation RTK->P1 Catalyzes Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds & Activates Compound 1-Ethyl-4-hydroxyindolin-2-one Compound->ATP_Site Competitive Inhibition ATP ATP ATP->ATP_Site Blocked P2 Downstream Signaling (MAPK, PI3K/Akt) P1->P2 P3 Cell Proliferation, Angiogenesis P2->P3

Caption: Competitive inhibition of an RTK's ATP-binding site by 1-Ethyl-4-hydroxyindolin-2-one.

Target Validation Strategy: A Tiered Approach

A multi-tiered approach is essential for validating the hypothesized targets. This process begins with broad, high-throughput biochemical assays and progressively moves to more complex, physiologically relevant cell-based and in vivo models.

Diagram: Target Validation Workflow

G cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Biochemical Assays (In Vitro) Tier2 Tier 2: Cell-Based Assays (In Situ) Tier1->Tier2 Confirm Cellular Activity T1_1 Kinase Panel Screening (Determine IC50 values) Tier3 Tier 3: Advanced Models (In Vivo) Tier2->Tier3 Evaluate In Vivo Efficacy T2_1 Target Engagement Assays (e.g., CETSA) T3_1 Xenograft Tumor Models T1_2 Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) T2_2 Phosphorylation Inhibition (Western Blot / ELISA) T2_3 Functional Assays (Proliferation, Migration, Tube Formation) T3_2 Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis

Caption: A sequential, three-tiered workflow for validating potential kinase targets.

Tier 1: Biochemical Validation Protocols

The initial step is to determine if 1-Ethyl-4-hydroxyindolin-2-one directly interacts with and inhibits the catalytic activity of the purified kinase enzymes in a cell-free system.

Experiment: Broad Kinase Panel Screening
  • Objective: To determine the inhibitory activity (IC50) of the compound against a panel of kinases, including VEGFR2, PDGFRβ, and FGFR1, to assess potency and selectivity.

  • Causality: An initial broad screen is the most efficient method to identify primary targets and rule out others. It provides a "bird's-eye view" of the compound's selectivity profile. A potent effect on a specific kinase (e.g., low nanomolar IC50) strongly suggests a direct interaction.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Preparation: Prepare a serial dilution of 1-Ethyl-4-hydroxyindolin-2-one in DMSO, typically from 100 µM down to 1 pM.

  • Reaction Mixture: In a 384-well plate, combine the following:

    • Kinase Buffer.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (specific to the kinase being tested).

    • Purified recombinant kinase enzyme (e.g., VEGFR2, PDGFRβ).

  • Compound Addition: Add the serially diluted compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is generated when the tracer is bound to the kinase, bringing the Europium donor and Alexa Fluor acceptor into proximity.

  • Data Analysis: The inhibitor will displace the tracer, causing a decrease in the FRET signal. Plot the signal versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Parameter Description Example Target Value
IC50 (VEGFR2) Concentration for 50% inhibition of VEGFR2.< 100 nM
IC50 (PDGFRβ) Concentration for 50% inhibition of PDGFRβ.< 100 nM
IC50 (FGFR1) Concentration for 50% inhibition of FGFR1.< 500 nM
Selectivity Score A measure of inhibition against off-target kinases.High (e.g., >100-fold vs. a panel of 100 other kinases)

Tier 2: Cell-Based Validation Protocols

Once biochemical activity is confirmed, the next critical step is to verify that the compound can engage its target within a living cell and inhibit its downstream signaling pathway.

Experiment: Inhibition of Receptor Phosphorylation
  • Objective: To determine if the compound can block the ligand-induced autophosphorylation of the target RTK in a relevant cell line.

  • Causality: RTK activation is initiated by ligand-binding, which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. Blocking this phosphorylation event is the direct mechanistic consequence of inhibiting the kinase's catalytic activity and is a crucial indicator of cellular target engagement.

Protocol: Western Blot Analysis of Phospho-RTK Levels

  • Cell Culture: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, which express high levels of VEGFR2) in appropriate growth media until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth media with serum-free media and incubate for 12-24 hours. This reduces basal RTK activity.

  • Compound Pre-treatment: Treat the starved cells with various concentrations of 1-Ethyl-4-hydroxyindolin-2-one (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Ligand Stimulation: Stimulate the cells with the appropriate recombinant growth factor (e.g., 50 ng/mL VEGF-A for HUVECs) for 5-10 minutes to induce maximal receptor phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-VEGFR2 (Tyr1175)).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the same membrane with an antibody for the total form of the target protein (e.g., anti-total-VEGFR2) to ensure equal protein loading. Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of phosphorylated to total protein confirms cellular target inhibition.

Experiment: Functional Cellular Assays
  • Objective: To demonstrate that target inhibition translates into a functional anti-proliferative or anti-angiogenic effect.

  • Causality: The ultimate goal of an RTK inhibitor in an oncology context is to block downstream cellular processes like proliferation, migration, and the formation of new blood vessels (angiogenesis). A positive result in these assays links target engagement to a desired physiological outcome.

Protocol: Endothelial Cell Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in media containing a low concentration of serum.

  • Treatment: Immediately treat the cells with various concentrations of 1-Ethyl-4-hydroxyindolin-2-one and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-12 hours.

  • Visualization: Observe the formation of capillary-like tube structures using a light microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A dose-dependent reduction in these parameters indicates an anti-angiogenic effect.

Conclusion and Future Directions

The structural framework of 1-Ethyl-4-hydroxyindolin-2-one strongly suggests its potential as an inhibitor of receptor tyrosine kinases, particularly those involved in angiogenesis like VEGFR, PDGFR, and FGFR. The outlined tiered validation strategy provides a robust and logical pathway to confirm these hypotheses, starting from direct biochemical interaction and progressing to cellular function.

Successful validation through these methods would position 1-Ethyl-4-hydroxyindolin-2-one as a promising lead compound for further preclinical development. Subsequent steps would involve medicinal chemistry efforts to optimize potency and selectivity (Structure-Activity Relationship studies), comprehensive ADME/Tox profiling, and ultimately, evaluation in in vivo cancer models to establish efficacy. This foundational work is critical for translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Title: The oxindole core: a privileged scaffold for the design of potent, specific, and novel kinase inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Oxindole, a privileged scaffold for kinase inhibitors Source: Current Opinion in Drug Discovery & Development URL: [Link]

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor Source: Nature Reviews Drug Discovery URL: [Link]

An In-Depth Technical Guide to the In Vitro Screening of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro screening of the novel compound 1-Ethyl-4-hydroxyindolin-2-one. As the specific biological activities of this molecule are yet to be fully elucidated, this document outlines a logical, tiered screening cascade designed to efficiently assess its cytotoxic profile and explore its potential therapeutic properties based on the activities of structurally related compounds.[1][2][3][4] The proposed workflow emphasizes scientific integrity, providing not just protocols, but the rationale behind each experimental choice.

Introduction to 1-Ethyl-4-hydroxyindolin-2-one and the Screening Rationale

1-Ethyl-4-hydroxyindolin-2-one belongs to the indolinone class of heterocyclic compounds. The core indolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] Structurally similar compounds, such as certain quinolinones and benzothiazine derivatives, have demonstrated analgesic, anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1][2][5] This suggests that 1-Ethyl-4-hydroxyindolin-2-one may possess similar therapeutic potential, making a broad yet systematic in vitro screening approach essential.

The primary objective of this screening cascade is to build a foundational biological profile of the compound.[6] This process begins with establishing its cytotoxicity to determine a safe therapeutic window for subsequent functional assays. Following this, a series of cell-based and biochemical assays will probe for specific biological activities, starting with the most likely based on its chemical class.

Foundational Screening: Cytotoxicity Assessment

Before investigating any specific therapeutic activity, it is crucial to determine the concentration range at which 1-Ethyl-4-hydroxyindolin-2-one is non-toxic to cells. This is a critical step for interpreting the results of subsequent functional assays and avoiding misleading data due to cell death.[7][8] We will employ two common colorimetric assays that measure metabolic activity as an indicator of cell viability: the MTT and XTT assays.[8][9][10]

Principle of Tetrazolium-Based Cytotoxicity Assays

These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[11] In the MTT assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases to a purple, insoluble formazan.[8] The XTT assay uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the need for a solubilization step.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout prep Seed cells in 96-well plates incubate1 Incubate for 24h for cell adherence prep->incubate1 treat Add serial dilutions of 1-Ethyl-4-hydroxyindolin-2-one incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 readout Measure absorbance (570 nm for MTT, 450 nm for XTT) incubate3->readout

Caption: Workflow for MTT/XTT cytotoxicity assays.

Detailed Protocol: XTT Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-Ethyl-4-hydroxyindolin-2-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Data Acquisition: Measure the absorbance of the samples in a microplate reader at 450 nm.

Data Presentation and Interpretation

The results should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, should be calculated.

Concentration (µM)Absorbance (450 nm)% Viability (Relative to Control)
0 (Control)1.25100%
0.11.2398.4%
11.2096.0%
100.9576.0%
500.6048.0%
1000.2520.0%

Primary Functional Screening: Anti-inflammatory Activity

Given that many related heterocyclic compounds exhibit anti-inflammatory properties, a primary functional screen for this activity is a logical next step.[1][3][4] A common and robust cell-based assay for assessing anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15]

Principle of the Nitric Oxide Assay

Nitric oxide is a key signaling molecule in the inflammatory response.[15] Macrophages, when activated by inflammatory stimuli like LPS, upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[15] Potential anti-inflammatory compounds can be identified by their ability to inhibit this NO production.[16] The amount of NO produced can be indirectly quantified by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_0 Cell Culture & Treatment cluster_1 Griess Assay seed Seed RAW 264.7 macrophages treat Pre-treat with non-toxic concentrations of 1-Ethyl-4-hydroxyindolin-2-one seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect cell culture supernatant incubate->supernatant griess Mix supernatant with Griess Reagent supernatant->griess incubate_griess Incubate for 15 min at RT griess->incubate_griess readout Measure absorbance at 540 nm incubate_griess->readout

Caption: Workflow for the LPS-induced nitric oxide assay.

Detailed Protocol: Griess Assay for Nitrite Determination
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 1-Ethyl-4-hydroxyindolin-2-one (determined from the cytotoxicity assays) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[14]

  • Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Presentation and Interpretation

Results should be presented showing the percentage inhibition of NO production at different concentrations of the compound. The IC₅₀ value for NO inhibition can then be calculated. It is crucial to run a parallel cytotoxicity assay under the same conditions to ensure that the observed decrease in NO is not due to cell death.[17]

Compound Conc. (µM)Nitrite Conc. (µM)% NO InhibitionCell Viability (%)
0 (LPS only)35.20%100%
130.114.5%99%
522.536.1%98%
1015.855.1%95%
258.177.0%92%

Secondary and Mechanistic Screening: Enzyme Inhibition Assays

If 1-Ethyl-4-hydroxyindolin-2-one shows promising activity in the primary functional screens, the next logical step is to investigate its potential mechanism of action. Many drugs exert their effects by inhibiting specific enzymes.[18][19][20][21] Therefore, screening the compound against a panel of relevant enzymes can provide valuable mechanistic insights.

Rationale for Enzyme Target Selection

Based on the observed anti-inflammatory activity, relevant enzyme targets could include cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are key enzymes in the inflammatory cascade. If antioxidant activity is also observed (e.g., through a DPPH assay), screening against enzymes like xanthine oxidase could be informative. The choice of enzymes should be guided by the results of the primary screens.

Principle of Enzyme Inhibition Assays

Enzyme assays measure the rate of an enzyme-catalyzed reaction.[22][23] The effect of an inhibitor is determined by measuring the enzyme's activity in the presence and absence of the compound.[23] These assays can be designed to monitor either the depletion of a substrate or the formation of a product over time, often using spectrophotometric or fluorometric detection methods.[22]

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_0 Reaction Setup cluster_1 Reaction & Readout mix Combine buffer, enzyme, and 1-Ethyl-4-hydroxyindolin-2-one preincubate Pre-incubate mix->preincubate add_substrate Initiate reaction by adding substrate preincubate->add_substrate monitor Monitor reaction progress over time (e.g., change in absorbance/fluorescence) add_substrate->monitor

Caption: General workflow for a biochemical enzyme inhibition assay.

Detailed Protocol: Example COX-2 Inhibition Assay (Colorimetric)
  • Reagent Preparation: Prepare assay buffer, a solution of the COX-2 enzyme, the substrate (e.g., arachidonic acid), and a chromogen (e.g., TMPD).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of 1-Ethyl-4-hydroxyindolin-2-one. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the TMPD chromogen to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader in kinetic mode. The rate of color development is proportional to the COX-2 activity.

Data Presentation and Interpretation

Calculate the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Inhibitor Conc. (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)50.00%
0.545.19.8%
237.525.0%
1024.950.2%
509.581.0%

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[24]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the initial in vitro screening of 1-Ethyl-4-hydroxyindolin-2-one. By starting with a foundational cytotoxicity assessment, followed by targeted functional screens based on the known activities of related chemical structures, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive "hits" from these screens, particularly in the anti-inflammatory and enzyme inhibition assays, will provide a strong rationale for more advanced studies, including investigation into specific signaling pathways, broader selectivity profiling, and eventual progression to in vivo models. This structured approach ensures that resources are used effectively and that decisions in the early stages of drug discovery are data-driven and scientifically sound.[6]

References

  • Kovalenko, S., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Kim, S. K., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Hindawi. Available at: [Link]

  • Lawal, B., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Herriot, R. (2024). Enzyme Kinetics. TeachMe Physiology. Available at: [Link]

  • Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC - NIH. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Available at: [Link]

  • Semwal, P., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • Zhang, Y. S., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Ukrainets, I. V., et al. (2001). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • Galipeau, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available at: [Link]

  • Lawal, B., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available at: [Link]

  • Sadowska, B., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. ResearchGate. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Available at: [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. Available at: [Link]

  • Štefane, B., et al. (2023). A new synthetic approach to the 3,4-dihydro-1H-[1][13]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC - NIH. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Hydroxyindolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide navigates the historical landscape and synthetic evolution of the 4-hydroxyindolin-2-one core. From its conceptual roots within the broader class of oxindole alkaloids to its contemporary standing as a cornerstone of targeted therapeutics, we dissect the chemistry and strategic importance of this remarkable heterocyclic system.

Introduction: The Oxindole Core and the Significance of the 4-Hydroxy Moiety

The oxindole scaffold, a bicyclic aromatic structure composed of a fused benzene and pyrrolidin-2-one ring, is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Historically, oxindole alkaloids have been recognized for their diverse biological activities, playing a significant role in traditional medicine.[2] The introduction of a hydroxyl group at the 4-position of the indolin-2-one core profoundly influences the molecule's electronic properties and its ability to form hydrogen bonds. This substitution has proven to be a critical design element in medicinal chemistry, particularly in the development of kinase inhibitors, where precise interactions with the enzyme's active site are paramount for potency and selectivity. This guide traces the journey of the 4-hydroxyindolin-2-one scaffold, from its synthetic origins to its pivotal role in modern drug discovery.

The Historical Context and Early Synthetic Endeavors

While a singular, seminal publication marking the "discovery" of the 4-hydroxyindolin-2-one core is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of oxindole chemistry. Early synthetic efforts targeting the oxindole core laid the groundwork for accessing its hydroxylated derivatives. Methodologies for the synthesis of the related 4-hydroxyindole, often a synthetic precursor or a structural analogue, have been documented. For instance, early strategies involved the condensation of 6-nitrosalicylaldehyde with nitromethane, followed by a series of reduction and hydrolysis steps to yield 4-hydroxyindole.[3] Another approach utilized a ring-opening and cyclization of cyclohexane-1,3-dione derivatives.[3]

The direct synthesis of the 4-hydroxyindolin-2-one core likely evolved from these foundational methods, with chemists adapting existing strategies to incorporate the desired oxidation state at the 2-position and the hydroxyl group at the 4-position. The development of more direct and efficient routes has been a continuous effort, driven by the increasing recognition of this scaffold's therapeutic potential.

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthetic accessibility of 4-hydroxyindolin-2-one derivatives has significantly expanded over the years, transitioning from classical multi-step procedures to more elegant and efficient modern catalytic methods.

Foundational Synthetic Strategies

Early approaches to the oxindole core, which could be adapted for 4-hydroxy derivatives, often involved intramolecular cyclizations of appropriately substituted anilines. A notable example is the palladium-catalyzed intramolecular α-arylation of amides, a powerful tool for the construction of the oxindole ring system.[4]

Experimental Protocol: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis (General Procedure)

Objective: To construct the oxindole ring system via intramolecular C-C bond formation.

Materials:

  • Substituted N-(2-halophenyl)acetamide derivative

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted N-(2-halophenyl)acetamide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxindole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to undesired side reactions.

  • Base: The base is crucial for the deprotonation of the α-carbon of the amide, generating the enolate necessary for the intramolecular coupling. The choice of base can significantly impact the reaction efficiency.

  • Phosphine Ligand: The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the ligand are critical for catalytic activity.

Modern Synthetic Innovations

More recent advancements have focused on developing more atom-economical and step-efficient methods. A significant development is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione to afford 4-hydroxy-3-arylindolin-2-ones.[5] This method offers a practical approach with readily available starting materials and good yields.[5]

The proposed mechanism for this transformation involves a Michael addition of the enol form of 1,3-cyclohexanedione to the β-nitrostyrene, followed by an intramolecular cyclization and subsequent rearrangement to furnish the 4-hydroxyindolin-2-one core.

G cluster_0 Phosphoric Acid-Mediated Annulation start β-Nitrostyrene + 1,3-Cyclohexanedione intermediate1 Michael Adduct start->intermediate1 H₃PO₄ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Hydroxy-3-arylindolin-2-one intermediate2->product Dehydration & Rearrangement

Figure 1. Simplified workflow of the phosphoric acid-mediated synthesis of 4-hydroxy-3-arylindolin-2-ones.

Another modern approach involves the dehydrogenation of tetrahydroindole derivatives using a palladium on carbon (Pd/C) catalyst to introduce the aromaticity of the indole ring.[6]

The Pivotal Role in Drug Discovery: Kinase Inhibition

The 4-hydroxyindolin-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The indolin-2-one core provides a robust framework for positioning key pharmacophoric features that interact with the ATP-binding site of kinases.

Sunitinib: A Landmark Tyrosine Kinase Inhibitor

A prominent example of a successful drug featuring the indolin-2-one core is Sunitinib (Sutent®).[7] While Sunitinib itself is a 5-fluoro-substituted indolin-2-one, its development paved the way for extensive exploration of substituted indolin-2-ones as kinase inhibitors. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, c-KIT, and other kinases involved in tumor angiogenesis and cell proliferation.[7]

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_0 Kinase Inhibition by 4-Hydroxyindolin-2-one Derivatives Kinase Kinase Active Site ATP Binding Pocket Phosphorylation Phosphorylation Kinase->Phosphorylation NoPhosphorylation Inhibition of Phosphorylation Kinase->NoPhosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Inhibitor 4-Hydroxyindolin-2-one Derivative Inhibitor->Kinase Competitive Binding Signal Downstream Signaling Phosphorylation->Signal NoSignal Blocked Signaling NoPhosphorylation->NoSignal

Figure 2. General mechanism of kinase inhibition by 4-hydroxyindolin-2-one derivatives.

Structure-Activity Relationships (SAR)

The 4-hydroxy group in the indolin-2-one scaffold can act as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase active site. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor. The substituents at other positions of the indolin-2-one ring, particularly at the 3-position, are systematically varied to optimize interactions with other regions of the ATP-binding pocket, leading to the development of highly potent and selective inhibitors.

Table 1: Key Indolin-2-one Based Kinase Inhibitors and Their Targets

CompoundKey Structural FeaturesPrimary Kinase TargetsTherapeutic Area
Sunitinib 5-Fluoroindolin-2-oneVEGFR, PDGFR, c-KITOncology (Renal Cell Carcinoma, GIST)[7]
SU5416 (Semaxanib) 3-Substituted indolin-2-oneVEGFR-2, KITOncology (Investigational)[8]
SU6668 3-Substituted indolin-2-oneVEGFR, PDGFRβ, FGFR1Oncology (Investigational)[8]

Future Perspectives and Conclusion

The journey of 4-hydroxyindolin-2-one compounds from a relatively obscure heterocyclic core to a privileged scaffold in modern drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The continuous development of novel and efficient synthetic routes will undoubtedly facilitate the exploration of a wider chemical space around this core. As our understanding of the kinome and its role in disease continues to expand, the 4-hydroxyindolin-2-one scaffold is poised to remain a valuable platform for the design of next-generation targeted therapies. The ability to fine-tune its properties through chemical modification ensures its continued relevance in addressing unmet medical needs across various therapeutic areas.

References

  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google P
  • Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III)
  • Oxindole synthesis - Organic Chemistry Portal. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (URL not available)
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - SciRP.org. [Link]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC - PubMed Central. [Link]

  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - ResearchGate. [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed Central. [Link]

  • Synthetic green route leading to 4-hydroxyquinolin-2-one analogues - ResearchGate. [Link]

  • Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids - MDPI. [Link]

  • Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (URL not available)
  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed Central. [Link]

  • Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - RSC Publishing. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4-hydroxyindolin-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

1-Ethyl-4-hydroxyindolin-2-one is a synthetic small molecule belonging to the indolinone class, a core structure found in numerous biologically active compounds. The indolinone scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in molecules that exhibit a wide range of pharmacological activities, including potent inhibition of protein kinases.[1] Dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2][3][4] This document provides a comprehensive guide for the utilization of 1-Ethyl-4-hydroxyindolin-2-one in cell culture-based research, detailing its presumed mechanism of action, protocols for its preparation and application, and methodologies for assessing its biological effects.

Scientific Background and Presumed Mechanism of Action

Indolinone derivatives have been extensively characterized as ATP-competitive inhibitors of protein kinases.[1] These small molecules typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to the target protein substrate. This action effectively blocks the downstream signaling cascades that are dependent on the kinase's activity. Many indolinone-based drugs have been developed to target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, which are crucial for tumor angiogenesis and cell proliferation.[2][5]

While the specific kinase targets of 1-Ethyl-4-hydroxyindolin-2-one are not definitively established in the readily available literature, its structural similarity to other known kinase inhibitors suggests it likely functions in a similar manner. It is hypothesized that 1-Ethyl-4-hydroxyindolin-2-one may inhibit one or more protein kinases involved in cell proliferation, survival, and migration pathways. The ethyl group at the 1-position and the hydroxyl group at the 4-position of the indolinone core likely influence its binding affinity and selectivity for specific kinases.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of 1-Ethyl-4-hydroxyindolin-2-one is critical for its effective use in cell culture experiments.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₀H₁₁NO₂Inferred from chemical name
Molecular Weight 177.20 g/mol Inferred from chemical name
Appearance Likely a solid powderBased on similar compounds
Solubility Expected to be soluble in DMSODMSO is a common solvent for organic small molecules.[6][7][8]
Stability Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.General best practice for small molecule inhibitors.
Preparation of Stock Solutions

Causality: A concentrated stock solution allows for the addition of a small volume to the cell culture medium, minimizing the final concentration of the solvent (e.g., DMSO), which can be toxic to cells at higher concentrations.

Protocol:

  • Weighing: Accurately weigh a precise amount of 1-Ethyl-4-hydroxyindolin-2-one powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Causality: Serial dilutions from the concentrated stock solution are necessary to achieve the desired final concentrations for treating cells. It is crucial to perform these dilutions in a manner that maintains the solubility of the compound and ensures accurate final concentrations.

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilutions (if necessary): For creating a wide range of concentrations, it may be beneficial to first prepare an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Directly before treating the cells, prepare the final working concentrations by diluting the stock or intermediate solution in pre-warmed, complete cell culture medium. It is critical to add the compound to the medium and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of 1-Ethyl-4-hydroxyindolin-2-one in a cell culture setting.

Cell Culture and Seeding

Causality: Proper cell culture techniques are fundamental to obtaining reproducible and reliable experimental results. The choice of cell line should be guided by the research question and the presumed target of the compound.

Protocol:

  • Cell Line Selection: Choose appropriate cancer or other cell lines based on the experimental hypothesis. For a putative kinase inhibitor, cell lines with known dependencies on specific signaling pathways are often used.

  • Cell Maintenance: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Seeding for Experiments: For assays, harvest cells using standard trypsinization methods and seed them into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment.

Cell Viability and Cytotoxicity Assays

Causality: These assays are essential for determining the concentration-dependent effect of the compound on cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[9][10][11]

Recommended Assays:

  • MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

  • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.

  • Real-Time Cell Analysis (e.g., xCELLigence): Monitors cell proliferation and viability in real-time by measuring electrical impedance.

General Protocol (96-well plate format):

  • Seeding: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 1-Ethyl-4-hydroxyindolin-2-one in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis and Cell Cycle Analysis

Causality: To understand the mechanism of cell growth inhibition, it is important to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

Recommended Assays:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

  • DNA Content Analysis (PI Staining): Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

General Protocol (Flow Cytometry):

  • Treatment: Treat cells in 6-well plates with 1-Ethyl-4-hydroxyindolin-2-one at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with the appropriate fluorescent dyes (e.g., Annexin V-FITC and PI for apoptosis, or PI for cell cycle) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.

Kinase Inhibition and Signaling Pathway Analysis

Causality: To validate the presumed mechanism of action as a kinase inhibitor, it is essential to assess the phosphorylation status of the target kinase and its downstream substrates.

Recommended Assays:

  • Western Blotting: A widely used technique to detect changes in the phosphorylation levels of specific proteins.

  • Kinase Activity Assays: In vitro assays that directly measure the enzymatic activity of a specific kinase in the presence of the inhibitor.[12]

  • Phospho-Kinase Antibody Arrays: Allows for the simultaneous detection of the phosphorylation status of multiple kinases.

General Protocol (Western Blotting):

  • Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 15-60 minutes) to observe acute effects on signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with 1-Ethyl-4-hydroxyindolin-2-one prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) treat_cells->apoptosis western Signaling Pathway Analysis (Western Blot) treat_cells->western

Caption: A generalized workflow for the in vitro evaluation of 1-Ethyl-4-hydroxyindolin-2-one.

Hypothesized Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) adp ADP downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) rtk->downstream P inhibitor 1-Ethyl-4-hydroxyindolin-2-one inhibitor->rtk atp ATP atp->rtk transcription Transcription Factors downstream->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothesized mechanism of 1-Ethyl-4-hydroxyindolin-2-one as a protein kinase inhibitor.

Trustworthiness and Self-Validation

To ensure the validity of experimental findings, the following controls are essential:

  • Vehicle Control: All experiments must include a control group treated with the same concentration of DMSO as the highest concentration of the compound used. This accounts for any effects of the solvent on the cells.

  • Positive Control: A known inhibitor of the hypothesized target or a compound with a well-characterized effect on the cell line should be used as a positive control to validate the assay system.

  • Dose-Response and Time-Course Experiments: Evaluating the effects of the compound over a range of concentrations and time points is crucial for understanding its potency and the dynamics of its action.

  • Selectivity Profiling: To understand the specificity of 1-Ethyl-4-hydroxyindolin-2-one, it is advisable to screen its activity against a panel of different kinases.

Conclusion

1-Ethyl-4-hydroxyindolin-2-one represents a promising small molecule for investigation in cell-based assays, likely acting as a protein kinase inhibitor. The protocols and guidelines presented in this document provide a robust framework for its characterization. By carefully considering the compound's physicochemical properties, employing appropriate experimental controls, and utilizing a multi-faceted approach to assess its biological activity, researchers can generate reliable and insightful data to elucidate its therapeutic potential.

References

  • Krystal, G. W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 7(5), 1403-1412.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Roskoski, R. Jr. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Pharmacological Research, 193, 106798.
  • Guryanov, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2686.
  • Patel, K., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(12), 10476-10493.
  • Bhullar, K. S., et al. (2024).
  • Lorenz, M., & Lasonder, E. (2018). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Molecules, 23(11), 2947.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Hassan, A. S., et al. (2020). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Journal of the Iranian Chemical Society, 17, 2135-2147.
  • Fernández-García, E., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 16(2), 247.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(5), 1629.
  • Li, Y., et al. (2021). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • Nishino, T., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry, 42(12), 9471-9475.
  • Ukrainets, I. V., et al. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223.
  • Ito, D., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1853–1858.
  • Jha, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 639-661.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • D'Avino, P. P., et al. (2016). A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 217.
  • Sigma-Aldrich. Kinase Assay Kit.
  • ChemicalBook. (n.d.). 1-ethyl-4-hydroxyindolin-2-one.
  • Hassan, A. S., et al. (2020). Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. Journal of the Iranian Chemical Society, 17, 2135–2147.

Sources

Application Notes & Protocols: 1-Ethyl-4-hydroxyindolin-2-one as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-Ethyl-4-hydroxyindolin-2-one as a potential carbonic anhydrase inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation of this compound's inhibitory activity and cellular effects.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 and ion transport, and various metabolic pathways.[3] The involvement of specific CA isoforms in the pathophysiology of a wide range of diseases has established them as important therapeutic targets.[4][5] For instance, inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and altitude sickness.[3][4][5]

More recently, the focus has shifted towards the role of certain CA isoforms, particularly CA IX and XII, in oncology.[6][7] These isoforms are overexpressed in various solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[6][7] This makes the development of selective CA inhibitors a promising strategy in cancer therapy.[7][8]

The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. Novel sulfonamides incorporating substituted indolin-2-one moieties have been synthesized and evaluated as potent inhibitors of several human carbonic anhydrase isoforms.[9][10] This document focuses on a novel derivative, 1-Ethyl-4-hydroxyindolin-2-one , and provides a detailed framework for its characterization as a carbonic anhydrase inhibitor.

Hypothesized Mechanism of Action

The primary mechanism of action for many carbonic anhydrase inhibitors involves the coordination of a zinc-binding group to the Zn²⁺ ion within the enzyme's active site.[3] For classical sulfonamide inhibitors, the sulfonamide moiety binds to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle.[11] For non-sulfonamide inhibitors like those based on the indolin-2-one scaffold, the inhibitory mechanism may still involve interaction with the active site zinc ion, potentially through the hydroxyl and/or carbonyl groups, or through interactions with key amino acid residues in the active site cavity, leading to the occlusion of the substrate from the catalytic center.

The proposed binding model for 1-Ethyl-4-hydroxyindolin-2-one within the carbonic anhydrase active site is depicted below. This model is based on the common interaction patterns observed for other small molecule inhibitors.

G cluster_0 CA Active Site cluster_1 1-Ethyl-4-hydroxyindolin-2-one Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O/OH- H2O/OH- Zn(II)->H2O/OH- Inhibitor 1-Ethyl-4-hydroxyindolin-2-one OH_group 4-Hydroxy Inhibitor->OH_group CO_group 2-Keto Inhibitor->CO_group OH_group->Zn(II) Coordination Active Site Residues Active Site Residues CO_group->Active Site Residues H-Bonding G prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (Blank, Control, Test Wells) prep->plate add_inhibitor Add Inhibitor Dilutions (1-Ethyl-4-hydroxyindolin-2-one) plate->add_inhibitor add_enzyme Add CA Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Initiate Reaction (Add p-NPA Substrate) pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric CA Inhibition Assay

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IV, IX)

  • 1-Ethyl-4-hydroxyindolin-2-one

  • Acetazolamide (positive control inhibitor) [1]* p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Spectrophotometric microplate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-Ethyl-4-hydroxyindolin-2-one in DMSO.

    • Prepare serial dilutions of the inhibitor stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a stock solution of the positive control, Acetazolamide, in a similar manner.

    • Prepare working solutions of the CA enzymes in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare the substrate solution (p-NPA) in a solvent compatible with the assay (e.g., acetonitrile) and then dilute in Assay Buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer and substrate.

    • Control wells (100% activity): Add Assay Buffer, enzyme solution, and substrate.

    • Inhibitor wells: Add the serially diluted inhibitor solutions, enzyme solution, and substrate.

    • Positive control wells: Add the serially diluted Acetazolamide solutions, enzyme solution, and substrate.

  • Assay Protocol:

    • To each well (except the blank), add the appropriate volume of Assay Buffer.

    • Add the serially diluted inhibitor or positive control to the respective wells.

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration is known. [12] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Data Presentation: In Vitro Inhibition Data

The inhibitory activity of 1-Ethyl-4-hydroxyindolin-2-one should be summarized in a table for easy comparison across different CA isoforms.

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IV IC₅₀ (nM)hCA IX IC₅₀ (nM)
1-Ethyl-4-hydroxyindolin-2-one[Insert Data][Insert Data][Insert Data][Insert Data]
Acetazolamide (Control)[Insert Data][Insert Data][Insert Data][Insert Data]

Note: The data in this table is hypothetical and should be replaced with experimental results.

Cell-Based Evaluation of Carbonic Anhydrase Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's efficacy in a more physiologically relevant context. [6]These assays can provide insights into cell permeability, target engagement in a cellular environment, and downstream functional effects.

Rationale for Cell-Based Assays

For potential anti-cancer agents targeting CA IX, a cell-based assay using a cancer cell line that overexpresses this isoform under hypoxic conditions is highly relevant. [6][8]Hypoxia is a common feature of the tumor microenvironment and induces the expression of CA IX. [7]An anti-proliferative assay, such as the MTT assay, can be used to assess the compound's ability to inhibit cancer cell growth.

Workflow for Cell-Based Anti-Proliferation Assay

G seed Seed Cancer Cells in 96-well Plate (e.g., HT29) hypoxia Induce Hypoxia (if targeting CA IX) seed->hypoxia treat Treat Cells with Inhibitor Dilutions hypoxia->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate to Allow Formazan Formation mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze

Caption: Workflow for a cell-based anti-proliferation (MTT) assay.

Detailed Protocol: MTT Anti-Proliferation Assay

Materials:

  • Human colorectal carcinoma cell line (e.g., HT29), known to overexpress CA IX under hypoxia. [6]* Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 1-Ethyl-4-hydroxyindolin-2-one

  • Doxorubicin (or another standard chemotherapeutic agent as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Induction of Hypoxia (for CA IX targeting):

    • The following day, replace the medium with fresh medium and place the plate in a hypoxic incubator for 24 hours to induce CA IX expression. A parallel plate should be kept under normoxic conditions for comparison.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Ethyl-4-hydroxyindolin-2-one and the positive control in a complete culture medium.

    • Remove the medium from the cells and add the medium containing the various concentrations of the compounds. Include vehicle control wells (containing the same concentration of DMSO as the treated wells).

    • Incubate the plates for an additional 48-72 hours under hypoxic (or normoxic) conditions.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. [6]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for cell growth inhibition.

Data Presentation: Cell-Based Assay Data

The results of the cell-based assay should be presented in a clear and concise table.

CompoundHT29 IC₅₀ (µM) - NormoxiaHT29 IC₅₀ (µM) - Hypoxia
1-Ethyl-4-hydroxyindolin-2-one[Insert Data][Insert Data]
Doxorubicin (Control)[Insert Data][Insert Data]

Note: The data in this table is hypothetical and should be replaced with experimental results.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 1-Ethyl-4-hydroxyindolin-2-one as a carbonic anhydrase inhibitor. The successful completion of these protocols will establish the compound's inhibitory potency, its selectivity across different CA isoforms, and its efficacy in a relevant cellular model.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Structural Biology: Co-crystallization of the compound with target CA isoforms to elucidate the precise binding mode.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of glaucoma or cancer.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the compound.

The systematic application of these methodologies will provide the critical data needed to advance 1-Ethyl-4-hydroxyindolin-2-one through the drug discovery and development pipeline.

References

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health.
  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Anzenbacher, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved January 23, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors. (2015, December 11). YouTube. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Kaur, H., & Singh, M. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Method for synthesizing 4-hydroxyindole. (n.d.). Google Patents.
  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. (n.d.). FLORE. Retrieved January 23, 2026, from [Link]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved January 23, 2026, from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mechanisms of action of carbonic anhydrase inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

Application Note: 1-Ethyl-4-hydroxyindolin-2-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indolin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds, including several approved anticancer drugs.[1][2] Its versatile structure allows for substitutions at various positions, leading to a wide range of biological activities. This application note focuses on the potential utility of 1-Ethyl-4-hydroxyindolin-2-one, a specific derivative of this scaffold, in the context of anticancer research. While direct studies on this particular molecule are not extensively available in the current literature, this document will extrapolate from the known anticancer properties of structurally related indolin-2-one analogs to provide a hypothetical framework for its application in oncology drug discovery.

The indolin-2-one core is notably present in multi-kinase inhibitors like Sunitinib, which targets receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial mediators of tumor angiogenesis and proliferation.[1] Therefore, it is plausible that 1-Ethyl-4-hydroxyindolin-2-one may exhibit similar inhibitory activities against key oncogenic kinases. The ethyl group at the N-1 position and the hydroxyl group at the C-4 position could modulate the compound's potency, selectivity, and pharmacokinetic properties.

This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 1-Ethyl-4-hydroxyindolin-2-one. It outlines a potential mechanism of action, provides detailed protocols for its evaluation, and discusses the interpretation of results.

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Based on the structure-activity relationships of numerous indolin-2-one derivatives, a primary hypothesized mechanism of action for 1-Ethyl-4-hydroxyindolin-2-one is the inhibition of receptor tyrosine kinases (RTKs) involved in cancer progression.[1] Specifically, it may act as an ATP-competitive inhibitor at the kinase domain of VEGFRs, thereby blocking the downstream signaling cascades that lead to angiogenesis, cell proliferation, and survival.

The binding of vascular endothelial growth factor (VEGF) to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways. By inhibiting the initial phosphorylation event, 1-Ethyl-4-hydroxyindolin-2-one could effectively shut down these pro-survival and pro-angiogenic signals.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Compound 1-Ethyl-4-hydroxyindolin-2-one Compound->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Postulated inhibition of the VEGFR signaling pathway by 1-Ethyl-4-hydroxyindolin-2-one.

Experimental Protocols

To investigate the anticancer properties of 1-Ethyl-4-hydroxyindolin-2-one, a series of in vitro assays can be performed. The following protocols provide a detailed workflow for assessing its cytotoxic effects and its impact on cell signaling.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1-Ethyl-4-hydroxyindolin-2-one on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC for angiogenesis, HT-29 for colon cancer, H460 for lung cancer)

  • 1-Ethyl-4-hydroxyindolin-2-one

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Ethyl-4-hydroxyindolin-2-one in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 1-Ethyl-4-hydroxyindolin-2-one (serial dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Western Blot Analysis for Phospho-VEGFR

This protocol is designed to assess the inhibitory effect of 1-Ethyl-4-hydroxyindolin-2-one on VEGFR phosphorylation.

Materials:

  • Cancer cell line expressing VEGFR (e.g., HUVEC)

  • 1-Ethyl-4-hydroxyindolin-2-one

  • Recombinant human VEGF

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR, anti-total-VEGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with 1-Ethyl-4-hydroxyindolin-2-one at various concentrations for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated VEGFR to total VEGFR.

Expected Results and Interpretation

The following table presents hypothetical IC50 values for 1-Ethyl-4-hydroxyindolin-2-one against various cancer cell lines, based on data reported for structurally similar indolin-2-one derivatives.[3] It is important to note that these are extrapolated values and require experimental verification.

Cell LineCancer TypePostulated IC50 (µM)
HT-29Colon Carcinoma0.01 - 1.0
H460Lung Carcinoma0.001 - 0.5
MDA-MB-231Breast Cancer0.1 - 5.0
HUVECEndothelial Cells0.05 - 2.0

A potent and selective anticancer activity would be indicated by low micromolar or nanomolar IC50 values against cancer cell lines with minimal toxicity to normal cells. Furthermore, a dose-dependent decrease in the phosphorylation of VEGFR in the Western blot analysis would provide strong evidence for the proposed mechanism of action.

Conclusion

1-Ethyl-4-hydroxyindolin-2-one represents a promising, yet underexplored, molecule within the pharmacologically significant indolin-2-one class. Based on the well-established anticancer properties of its structural analogs, it is hypothesized to function as a kinase inhibitor, potentially targeting pro-angiogenic pathways. The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound's anticancer efficacy and mechanism of action. Further studies, including in vivo models and broader kinase profiling, will be essential to fully elucidate its therapeutic potential.

References

  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

  • Juvale, K., & Bari, S. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 144, 107975. [Link]

  • Wang, S., Zhao, Y., Zhu, W., Liu, Y., Guo, K., & Gong, P. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73–80. [Link]

  • Ghoneim, O. A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7385. [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 36(1), 1-10. [Link]

  • Bouzina, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(1), 1-15. [Link]

  • Yousefian, M., & Ghodsi, R. (2020). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Journal of Chemistry, 2022, 1-12. [Link]

  • ChemSrc. (2024). CAS#:1388183-69-4 | ethyl 1-hydroxy-4-nitroindole-2-carboxylate. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Ethyl-4-hydroxyindolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3] The indolin-2-one scaffold, a core component of the user-specified molecule 1-Ethyl-4-hydroxyindolin-2-one, is recognized as a "privileged structure" in medicinal chemistry. This is due to its presence in numerous clinically approved drugs, particularly multi-kinase inhibitors such as Sunitinib, which targets VEGFR, PDGFR, and c-Kit.[4] The structural similarities suggest that analogs of 1-Ethyl-4-hydroxyindolin-2-one are promising candidates for kinase inhibitor discovery programs.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust HTS assays for the identification and characterization of novel kinase inhibitors from a library of 1-Ethyl-4-hydroxyindolin-2-one analogs. We will detail both biochemical and cell-based screening methodologies, emphasizing the scientific rationale behind protocol design and data interpretation to ensure a self-validating and efficient screening cascade.

Part 1: Primary Screening via Biochemical Kinase Assays

The initial step in a kinase inhibitor screening campaign is typically a direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[6] These biochemical assays are highly amenable to automation and miniaturization, making them ideal for screening large compound libraries.[7] We will focus on two powerful, non-radioactive, homogeneous assay technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

Technology Overview: TR-FRET Kinase Assays

TR-FRET is a widely used technology for HTS due to its high sensitivity and low background.[8] The assay principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., phycoerythrin) when they are in close proximity. In a kinase assay context, one component (e.g., a substrate) is labeled with the donor and the other (e.g., a phospho-specific antibody) with the acceptor. Kinase activity brings the donor and acceptor together, resulting in a high FRET signal. Inhibitors prevent this, leading to a loss of signal.

Workflow for a TR-FRET Biochemical Kinase Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP & Compound Plates dispense_cpd Dispense Compounds (e.g., 50 nL) add_enzyme Add Kinase/Substrate Mix (e.g., 5 µL) dispense_cpd->add_enzyme add_atp Initiate with ATP (e.g., 5 µL) add_enzyme->add_atp incubate_reaction Incubate at RT (e.g., 60 min) add_atp->incubate_reaction add_detection Add TR-FRET Detection Mix (Antibody/Acceptor, Donor) (e.g., 10 µL) incubate_reaction->add_detection incubate_detection Incubate at RT (e.g., 60 min, protected from light) add_detection->incubate_detection read_plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate_detection->read_plate calc_ratio Calculate TR-FRET Ratio (665nm / 615nm) read_plate->calc_ratio calc_inhibition Calculate % Inhibition calc_ratio->calc_inhibition identify_hits Identify 'Hits' calc_inhibition->identify_hits

Caption: Workflow for a TR-FRET biochemical kinase assay.

Detailed Protocol: Generic TR-FRET Kinase Assay

This protocol is a template and requires optimization for specific kinases, including enzyme and substrate concentrations.

Materials:

  • Target Kinase (e.g., VEGFR2)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phospho-antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • 1-Ethyl-4-hydroxyindolin-2-one analog library (in DMSO)

  • Low-volume 384-well assay plates (e.g., white, solid bottom)

  • Positive control inhibitor (e.g., Sunitinib)

  • Automated liquid handlers and a TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare source plates of the 1-Ethyl-4-hydroxyindolin-2-one analog library, typically at 10 mM in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of each compound into the wells of a 384-well assay plate. This results in a 10 µM final concentration in a 20 µL assay volume.

    • Designate columns for controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known inhibitor at a high concentration (e.g., 10 µM Sunitinib).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in cold assay buffer. The optimal concentrations must be empirically determined but could be, for example, 2 nM kinase and 200 nM biotinylated substrate.

    • Using a multi-drop dispenser, add 10 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the compounds.

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound pre-binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to identify both ATP-competitive and non-competitive inhibitors.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare the detection mix containing EDTA (to stop the reaction by chelating Mg²⁺), the Europium-labeled phospho-antibody, and the SA-APC acceptor.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium) and 665 nm (APC).

Data Analysis and Hit Identification
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition: Use the control wells to normalize the data:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assess Assay Quality: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9]

    • Z' = 1 - (3*(SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[9]

Parameter Description Typical Value
Negative Control DMSO only (Maximum Signal)Ratio: 2.5
Positive Control Saturating Inhibitor (Minimum Signal)Ratio: 0.5
Z'-Factor Assay window and data variation metric> 0.5
Hit Criterion Threshold for selecting active compounds% Inhibition > 50%

Table 1: Key parameters for HTS data quality control and hit selection.

A "hit" is a compound that meets a predefined activity threshold, for example, >50% inhibition at a 10 µM screening concentration.

Part 2: Secondary Screening and Cellular Activity Confirmation

Biochemical hits must be validated in a more physiologically relevant context. Cell-based assays are critical for confirming that compounds can penetrate cell membranes, engage the target in the complex intracellular environment, and elicit a biological response.[6][10] A common and robust secondary assay for kinase inhibitors is to measure their effect on the proliferation of cancer cell lines known to be dependent on the target kinase's signaling pathway.

Technology Overview: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[11][12] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[11][13] This method is highly sensitive, rapid, and well-suited for HTS formats.[12]

Workflow for a Cell-Based Proliferation Assay

Cell_Assay_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Readout cluster_analysis_cell Data Analysis culture_cells Culture Target Cell Line seed_plate Seed Cells into 384-well Plates incubate_adhere Incubate (e.g., 24h) for cell adherence prep_cpd_plates Prepare Compound Dose-Response Plates add_compounds Add Compounds to Cells incubate_adhere->add_compounds prep_cpd_plates->add_compounds incubate_treatment Incubate (e.g., 72h) add_compounds->incubate_treatment equilibrate_plate Equilibrate Plate to RT incubate_treatment->equilibrate_plate add_ctg Add CellTiter-Glo® Reagent equilibrate_plate->add_ctg incubate_lysis Incubate (10 min) to lyse cells & stabilize signal add_ctg->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence normalize_data Normalize Data to Controls read_luminescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for a cell-based proliferation assay using CellTiter-Glo®.

Detailed Protocol: Cell Proliferation Assay

This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of hit compounds.

Materials:

  • Target-relevant cancer cell line (e.g., HUVEC for VEGFR2 inhibitors)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Hit compounds from primary screen and controls (e.g., Sunitinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, clear-bottom 384-well tissue culture-treated plates

  • Luminometer-capable plate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend to a predetermined optimal density (e.g., 1,000 cells/40 µL) in complete medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium. A common format is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM).

    • Remove plates from the incubator and add 10 µL of the compound dilutions to the corresponding wells. The final volume will be 50 µL.

    • Include control wells:

      • Vehicle Control (0% Inhibition): Medium with DMSO.

      • Positive Control: A known inhibitor (e.g., Sunitinib) in a dose-response format.

  • Incubation:

    • Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings and ensures a sufficient dynamic range to measure anti-proliferative effects.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is crucial for consistent enzyme kinetics.

    • Reconstitute the CellTiter-Glo® buffer and substrate according to the manufacturer's instructions.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and IC₅₀ Determination
  • Data Normalization:

    • Average the luminescent signal from the vehicle (DMSO) control wells (representing 100% viability) and a "no cell" or high-concentration inhibitor control (representing 0% viability).

    • Normalize the data for each compound concentration:

      • % Viability = 100 * (Signal_compound / Signal_vehicle)

  • Dose-Response Curve Fitting:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition of cell viability.

Concentration (µM) % Viability
30.0005.2
10.0008.1
3.33315.6
1.11135.4
0.37051.2
0.12375.3
0.04192.1
0.01498.5
0.00599.1
0.000 (Vehicle)100.0

Table 2: Example dose-response data for a hit compound. From such data, an IC₅₀ value can be calculated using appropriate software (e.g., GraphPad Prism).

Part 3: Advanced Methods - Confirming Target Engagement

While cellular activity is a crucial validation step, it does not definitively prove that the compound's anti-proliferative effect is due to the inhibition of the intended kinase. Target engagement assays provide direct evidence that the drug binds to its target within the cellular environment.[14][15][16] These assays are essential for building a strong mechanism-of-action (MoA) case for a lead compound.[14][17] Techniques like the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ can be employed during the hit-to-lead stage to confirm on-target activity and assess selectivity.

Conclusion

The successful identification of novel kinase inhibitors from a library of 1-Ethyl-4-hydroxyindolin-2-one analogs requires a systematic and multi-faceted screening approach. This guide outlines a robust cascade beginning with a high-throughput biochemical screen, such as TR-FRET, to identify initial hits with high technical fidelity. These hits are then progressed to secondary cell-based proliferation assays to confirm cellular potency and provide a more physiologically relevant measure of activity. By integrating these detailed protocols with rigorous data analysis and quality control, research teams can efficiently navigate the early stages of the drug discovery pipeline, increasing the probability of identifying promising lead candidates for further development.

References

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • The Scientist. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). [Link]

  • PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • PubMed Central. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]

  • PubMed Central. A review for cell-based screening methods in drug discovery. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • PubMed. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed. High-throughput screening for kinase inhibitors. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. [Link]

  • ResearchGate. Principle of the AlphaScreen kinase assay. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. [Link]

  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

  • PubMed. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • CiteAb. (G7570) CellTiter-Glo® Luminescent Cell Viability Assay. [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. [Link]

  • MDPI. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • YouTube. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. [Link]

Sources

Application Note: Quantitative Analysis of 1-Ethyl-4-hydroxyindolin-2-one using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides two robust, validated analytical methods for the precise quantification of 1-Ethyl-4-hydroxyindolin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis of drug substance and formulated products, prized for its reliability and accessibility. Additionally, a high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed, which is ideally suited for trace-level quantification, metabolite studies, or analysis in complex biological matrices. Both protocols have been structured to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative for 1-Ethyl-4-hydroxyindolin-2-one

1-Ethyl-4-hydroxyindolin-2-one belongs to the indolinone class of heterocyclic compounds. This structural motif is a core component in numerous pharmacologically active molecules, including several approved tyrosine kinase inhibitors which are pivotal in oncology.[1] The precise and accurate quantification of this molecule is critical throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) and stability testing to dose verification in formulations and pharmacokinetic studies.

The presence of a conjugated π-electron system within the hydroxyindolinone ring provides a chromophore suitable for UV spectroscopic detection.[2][3] This inherent property forms the basis for the development of a straightforward and reliable HPLC-UV method. For applications demanding higher sensitivity and unparalleled selectivity, such as determining low concentrations in biological fluids, LC-MS/MS is the definitive technique.[4][5] This document provides the foundational protocols to empower researchers to implement these techniques with confidence.

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is designed as the principal quality control (QC) assay for determining the purity and concentration of 1-Ethyl-4-hydroxyindolin-2-one in bulk material or simple formulations. The reverse-phase approach separates the analyte from potential impurities based on hydrophobicity.

Rationale and Experimental Design

The selection of a C18 stationary phase provides a non-polar environment that effectively retains the moderately polar indolinone analyte. A mobile phase gradient using acetonitrile and water, buffered with a low concentration of formic acid, is employed. The formic acid serves a dual purpose: it protonates residual silanols on the silica-based column packing to minimize peak tailing and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. UV detection is set at a wavelength corresponding to an absorbance maximum of the analyte's heterocyclic ring system to maximize sensitivity.

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Analyte: 1-Ethyl-4-hydroxyindolin-2-one reference standard (>99.5% purity).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Solvents:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

    • Diluent: Acetonitrile/Water (50:50, v/v)

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_std Dissolve in Diluent (e.g., 1 mg/mL stock) ref_std->dissolve_std serial_dil Perform Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) dissolve_std->serial_dil inject Inject Samples & Standards onto HPLC System serial_dil->inject sample Weigh Sample (API or Formulation) dissolve_sample Dissolve in Diluent to Target Concentration sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject separate Isocratic or Gradient Elution on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification of 1-Ethyl-4-hydroxyindolin-2-one.

Detailed Protocol
  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to create a 1.0 mg/mL stock solution.

    • Perform serial dilutions from the stock solution using the Diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of sample powder expected to contain ~10 mg of the analyte into a 10 mL volumetric flask.

    • Add ~7 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume. This creates a nominal 1.0 mg/mL solution.

    • Further dilute this solution 20-fold with Diluent to a target concentration of 50 µg/mL (within the calibration range).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min; Hold at 90% B for 2 min; Re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.

  • Specificity: Inject the diluent, a placebo (formulation excipients without API), and a spiked sample. The analyte peak should be free from interference at its retention time.

  • Linearity & Range: Analyze the calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over both sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where signal-to-noise is 10:1). This should be verified to have an RSD of ≤ 10%. For this method, the LOQ is expected to be ~1 µg/mL.

Method 2: Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis or for detecting trace-level impurities. The protocol uses tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode.

Rationale and Experimental Design

The chromatographic separation is performed using a rapid gradient on a C18 UPLC column to ensure sharp peaks and short run times.[1] The key to this method is the mass spectrometer. Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atom in the indolinone ring is readily protonated to form a stable [M+H]⁺ ion.

In the tandem MS, this protonated molecule (the precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific, stable fragment ion (the product ion) is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte, eliminating interference from co-eluting matrix components and ensuring confident quantification even at very low levels.[4] An isotopically labeled internal standard (IS), if available, is strongly recommended to correct for matrix effects and variations in instrument response.

Materials and Instrumentation
  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analyte & IS: 1-Ethyl-4-hydroxyindolin-2-one reference standard and a suitable stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled analogue).

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Solvents:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

    • Sample Preparation Solvent: Methanol (for protein precipitation)

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample (e.g., 100 µL Plasma) add_is Add Internal Standard (IS) sample->add_is precip Add 3 vol. cold Methanol (Protein Precipitation) add_is->precip vortex Vortex & Centrifuge (14,000 x g, 10 min) precip->vortex supernatant Transfer Supernatant to vial vortex->supernatant inject Inject Sample Extract onto UPLC-MS/MS supernatant->inject separate Fast Gradient Elution on UPLC C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize msms SRM Detection (Precursor → Product Ion) ionize->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate Generate Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Detailed Protocol
  • Standard and Sample Preparation (for Plasma):

    • Prepare a calibration curve by spiking known amounts of the analyte reference standard into a blank biological matrix (e.g., plasma) to create standards from 0.1 to 200 ng/mL.

    • For each standard, QC, and unknown sample, aliquot 100 µL into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., at 100 ng/mL).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

ParameterValue
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 min; Hold at 95% for 0.5 min; Re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI+
SRM Transitions To be determined by infusion of standard
Example Analytem/z 178.1 → 134.1 (Precursor → Product)
Example ISm/z 183.1 → 139.1 (D₅-labeled)
Run Time 4 minutes
Method Validation Protocol (Bioanalytical)

Validation for bioanalytical methods follows similar principles but with a focus on matrix effects.[6]

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity & Range: Analyze calibration standards (e.g., 0.1-200 ng/mL) using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL) in at least five replicates. The mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (RSD) should be ≤15% (≤20% at LLOQ).[1]

  • Matrix Effect & Recovery: Evaluate the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that of a pure solution. Recovery is assessed by comparing pre-extraction spiked samples to post-extraction spiked samples.[6][7]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Summary of Method Performance

The two methods presented offer complementary capabilities for the robust quantification of 1-Ethyl-4-hydroxyindolin-2-one.

ParameterHPLC-UV MethodLC-MS/MS Method
Primary Application Purity, Assay, QC of API & FormulationBioanalysis, Trace Impurity Analysis
Typical Range 1 - 100 µg/mL0.1 - 200 ng/mL
Selectivity Good (Chromatographic)Excellent (Mass-based)
Sensitivity (Est. LOQ) ~1 µg/mL~0.1 ng/mL
Validation Guideline ICH Q2(R1)ICH M10 (Bioanalytical Method Validation)
Key Advantage Accessibility, Simplicity, RobustnessSuperior Sensitivity & Selectivity

Conclusion

Researchers and drug development professionals can employ the HPLC-UV method for routine, high-concentration quantitative tasks with high confidence in data quality and reproducibility. When the analytical challenge demands lower detection limits and the ability to measure the analyte in complex biological environments, the LC-MS/MS protocol provides the necessary performance. Both methods are built upon established principles of analytical chemistry and are designed to meet stringent regulatory expectations for data integrity.

References

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5–10. Available from: [Link]

  • Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available from: [Link]

  • Gao, Y., Li, Z., Zhang, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 242-251. Available from: [Link]

  • Tesso, T., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1003-1008. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Stefanet, T., et al. (2022). VALIDATION OF THE HPLC METHOD FOR THE DOSAGE OF DIOXOINDOLINONE. IBN. Available from: [Link]

  • Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1971). Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. Available from: [Link]

  • de Wildt, B., et al. (2016). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. Available from: [Link]

  • Britannica. (2023, December 18). Ultraviolet spectroscopy. Available from: [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available from: [Link]

  • Zhang, X., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(12), 1649. Available from: [Link]

Sources

Application Notes and Protocols: Characterizing 1-Ethyl-4-hydroxyindolin-2-one as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Enzyme Modulators

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology. Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often implicated in disease. Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic and research interest. This guide provides a comprehensive framework for the investigation of a novel compound, 1-Ethyl-4-hydroxyindolin-2-one , as a potential enzyme inhibitor.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, notably appearing in several approved kinase inhibitors. This structural alert suggests that a logical starting point for investigating the biological activity of 1-Ethyl-4-hydroxyindolin-2-one is to assess its potential as a kinase inhibitor. However, the principles and protocols detailed herein are broadly applicable to a wide range of enzyme classes.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the rationale behind experimental design, ensuring that the described protocols are robust and self-validating. By following this guide, researchers can systematically evaluate the inhibitory potential of novel compounds, determine their mechanism of action, and generate the high-quality, reproducible data essential for advancing a drug discovery program.[1][2][3]

Part 1: Foundational Concepts in Enzyme Inhibition

Before embarking on experimental work, a firm grasp of the theoretical underpinnings of enzyme kinetics and inhibition is essential.[4] Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate. Understanding these classifications is crucial for designing experiments that can elucidate the mechanism of action of a test compound.[5][6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[5][7][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding is independent of substrate binding. This type of inhibition cannot be overcome by increasing the substrate concentration. A non-competitive inhibitor decreases the Vₘₐₓ but does not affect the Kₘ.[5][9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, at an allosteric site. This mode of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both the Vₘₐₓ and the Kₘ.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. Mixed inhibitors affect both the Vₘₐₓ and the Kₘ.

The following diagram illustrates these basic modes of reversible enzyme inhibition.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) ES->E P Product (P) ES->P EI->E E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Modes of Competitive and Non-competitive Inhibition.

Part 2: A Systematic Workflow for Inhibitor Characterization

A logical, stepwise approach is critical for the efficient and accurate characterization of a novel inhibitor. This workflow ensures that each experimental stage builds upon the last, from initial hit identification to detailed mechanistic studies.

Workflow A Compound Preparation (1-Ethyl-4-hydroxyindolin-2-one) B Assay Development & Optimization A->B C Primary Screening (Single Concentration) B->C D Dose-Response & IC₅₀ Determination C->D E Mechanism of Action (MOA) Studies (Enzyme Kinetics) D->E F Selectivity Profiling E->F G Data Analysis & Interpretation F->G

Caption: Systematic Workflow for Inhibitor Characterization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of characterizing 1-Ethyl-4-hydroxyindolin-2-one. As a starting hypothesis, we will focus on a generic protein kinase assay.

Compound Preparation and Handling

Accurate and consistent preparation of the test compound is fundamental to obtaining reliable data.

  • Solubility Testing: Determine the solubility of 1-Ethyl-4-hydroxyindolin-2-one in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is crucial to determine the solvent level that minimizes impact on enzyme activity.[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series of the compound from the stock solution. It is critical to maintain a consistent final concentration of DMSO across all wells (including controls) to avoid solvent-induced artifacts.

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for many organic molecules.
Stock Concentration 10-50 mMAllows for a wide range of final assay concentrations with minimal DMSO carryover.
Final DMSO Concentration < 1% (v/v)Minimizes solvent effects on enzyme structure and activity.
Storage -20°C or -80°C (aliquoted)Ensures stability and prevents degradation from repeated freeze-thaw cycles.
Assay Development and Optimization

Before screening, the enzyme assay itself must be optimized to ensure it is robust, reproducible, and sensitive enough to detect inhibition.[10][11]

Hypothetical Target: A generic serine/threonine kinase (e.g., PKA, CDK2). Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the phosphorylation reaction. In this format, kinase activity is directly proportional to the luminescent signal. Inhibition will result in a decrease in signal.[12]

Optimization Steps:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • Substrate Titration (ATP and Peptide): Determine the Kₘ for both the ATP and the peptide substrate. For initial screening, it is common to use substrate concentrations at or near their Kₘ values to ensure sensitivity to competitive inhibitors.[13]

  • Reaction Time: Establish the time course of the reaction to ensure that measurements are taken during the initial, linear phase (steady-state kinetics).[3]

Protocol: Primary Screening and IC₅₀ Determination

This protocol combines the initial screen with a full dose-response experiment.

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • 1-Ethyl-4-hydroxyindolin-2-one (serial dilution)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells.

    • Add 2.5 µL of the 1-Ethyl-4-hydroxyindolin-2-one serial dilutions to the test wells.

    • Add 2.5 µL of DMSO (at the same concentration as the compound vehicle) to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

  • Enzyme Addition:

    • Prepare an enzyme solution in assay buffer.

    • Add 2.5 µL of the enzyme solution to all wells except the "No Enzyme" controls. Add 2.5 µL of assay buffer to the "No Enzyme" wells.

    • Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation:

    • Prepare a substrate solution containing both the peptide substrate and ATP in assay buffer.

    • Add 5 µL of the substrate solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Mechanism of Action (MOA) Studies

MOA studies are performed to determine how the inhibitor affects the kinetic parameters of the enzyme.[6] This is typically achieved by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Experimental Setup: This experiment requires a matrix of conditions. You will vary the concentration of one substrate (e.g., ATP) while keeping the other constant, across a range of fixed inhibitor concentrations.[6]

  • Assay Execution: Perform the kinase assay as described in section 3.3, but with the varied substrate and inhibitor concentrations. It is critical to measure the initial velocity, ensuring less than 10% of the substrate is consumed.[6]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). The pattern of line intersections is characteristic of the mode of inhibition.[5]

Inhibition TypeLineweaver-Burk Plot ObservationEffect on KₘEffect on Vₘₐₓ
Competitive Lines intersect on the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases

Part 4: Ensuring Scientific Integrity and Trustworthiness

Every protocol must be a self-validating system. This is achieved through the diligent use of controls and rigorous data analysis.

  • Positive Control: A known inhibitor of the target enzyme should be included in each assay to confirm that the assay system can detect inhibition.

  • Negative Control: The "No Inhibitor" control (vehicle only) represents 100% enzyme activity and is the primary reference for calculating inhibition.

  • Background Control: The "No Enzyme" control is essential for subtracting the background signal from all other wells.

  • Statistical Analysis: All experiments should be performed in replicate (at least n=3) to allow for statistical analysis of the results. Report data as mean ± standard deviation (SD) or standard error of the mean (SEM).

Conclusion

This application note provides a comprehensive and methodologically sound approach to the characterization of a novel compound, 1-Ethyl-4-hydroxyindolin-2-one, as a potential enzyme inhibitor. By starting with a plausible hypothesis based on the compound's chemical scaffold and progressing through a systematic workflow of assay development, screening, dose-response analysis, and detailed mechanistic studies, researchers can generate high-quality, reliable, and reproducible data. The emphasis on understanding the "why" behind each experimental step and the rigorous use of controls are paramount to ensuring the scientific integrity of the findings. This framework is not only applicable to the specific compound but also serves as a universal guide for the early-stage evaluation of any potential enzyme inhibitor, a critical step in the long and complex journey of drug discovery.

References

  • A Paunksnis, S Jarmalavičiūtė, R Kairienė, A Vektarienė, A Vektaris, and P Gaidelis. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. [Link]

  • ResearchGate. (2025). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • ResearchGate. (2025). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • Senturk, M., et al. (n.d.). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Assay Guidance Manual. (n.d.). Robust or Go Bust. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Ramsay, R. R., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Leah's Lab. (2023). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. [Link]

  • Vander Meulen, K. A., & Wilson, D. J. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. ACS Publications. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Wang, J., et al. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • University of Oxford. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. University of Oxford. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Cayman Chemical. (2021). Development and Validation of a Novel cGAS Inhibitor Screening Assay. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. Portland Press. [Link]

  • Abdou, M. M. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of 1-Ethyl-4-hydroxyindolin-2-one, a novel small molecule. The structural core, an indolin-2-one (oxindole), is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and anti-proliferative activity.[1] This guide is designed for researchers in drug development and oncology, offering a logical, multi-stage approach from initial in vitro screening to in vivo validation in preclinical models. We emphasize the causality behind experimental choices, providing detailed, self-validating protocols that ensure data integrity and reproducibility. The workflow begins with broad-spectrum cell viability assays to establish a dose-response relationship, proceeds to robust in vivo xenograft models to assess anti-tumor activity in a physiological context, and concludes with histopathological analysis for mechanistic confirmation.

Section 1: Introduction & Scientific Rationale

The indolin-2-one moiety is a cornerstone of many targeted therapies, most notably in oncology. Its rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various protein kinases, leading to the disruption of oncogenic signaling pathways. While the specific molecular target of 1-Ethyl-4-hydroxyindolin-2-one is yet to be elucidated, its structure warrants investigation as a potential anti-cancer agent.

This guide proposes a tiered approach to efficacy testing, a standard in preclinical drug development.[2] This strategy is designed to efficiently allocate resources by using less complex, high-throughput in vitro assays to generate initial data and justify the use of more complex and resource-intensive in vivo models.

The Phased Approach to Efficacy Testing

Our experimental design follows a logical progression that builds a comprehensive data package for the test compound.

Figure 1: Overall Experimental Workflow. A phased approach from in vitro screening to in vivo validation.

Section 2: In Vitro Efficacy Assessment

The initial phase aims to determine if 1-Ethyl-4-hydroxyindolin-2-one exhibits cytotoxic or cytostatic effects on cancer cells and to quantify this activity.

Protocol: Cell Viability and Proliferation Assay (MTS-based)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3][4] A reduction in metabolic activity in treated cells compared to controls indicates either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect).

Rationale: The MTS assay is a colorimetric method that is rapid, reliable, and suitable for high-throughput screening. It allows for the efficient generation of dose-response curves to calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]

Materials:

  • 1-Ethyl-4-hydroxyindolin-2-one (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-87 MG glioblastoma)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a 2X serial dilution of 1-Ethyl-4-hydroxyindolin-2-one in growth medium from the DMSO stock. A typical starting concentration might be 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Prepare a 2X vehicle control solution (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Perform in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time can be adjusted based on the cell line's doubling time.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Expected Data Output & Interpretation

The results of the cell viability assay can be summarized to compare the compound's potency across different cell lines.

Cell LineTissue of OriginIC50 (µM) of 1-Ethyl-4-hydroxyindolin-2-one
A549Lung Carcinoma1.2 ± 0.3
MCF-7Breast Carcinoma5.8 ± 0.9
U-87 MGGlioblastoma0.9 ± 0.2
HCT116Colon Carcinoma> 50

Interpretation: An IC50 value below 10 µM is generally considered a good starting point for further investigation. In this hypothetical example, the compound shows potent activity against A549 and U-87 MG cells but is less effective against MCF-7 and inactive against HCT116, suggesting a degree of selectivity.

Section 3: In Vivo Efficacy Evaluation

Positive in vitro results provide the justification for advancing to in vivo models. The primary goal is to determine if the compound can inhibit tumor growth in a living organism.[2]

Rationale for Model Selection: The Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical efficacy testing.[6] They allow for the assessment of a drug's performance within a complex physiological system, which includes factors like drug absorption, distribution, metabolism, and excretion (ADME).[7] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, can also be considered as they better recapitulate the heterogeneity of human cancer.[8]

Prerequisite: Pharmacokinetic (PK) Pilot Study

Before a full-scale efficacy study, a pilot PK study in a small number of non-tumor-bearing mice is essential.

Rationale: The PK study determines how the drug behaves in the body over time.[9] It helps to establish a safe and effective dosing regimen by answering critical questions: Is the drug absorbed? Does it reach concentrations in the blood that are above the in vitro IC50? What is its half-life? This information is crucial for designing a meaningful efficacy study and avoiding wasted resources.[10] The study typically involves administering a single dose of the compound and collecting blood samples at multiple time points for analysis by LC-MS.[11]

G cluster_0 PK Study Logic A Administer Single Dose (e.g., 10 mg/kg, IV & PO) B Collect Plasma Samples (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) A->B C Quantify Compound Concentration (LC-MS) B->C D Calculate PK Parameters (Cmax, Tmax, AUC, T½) C->D E Does Cmax exceed in vitro IC50? D->E F Is exposure (AUC) sufficient? E->F Yes H Reformulate or Re-evaluate Dose E->H No G Proceed to Efficacy Study with Informed Dosing Regimen F->G Yes F->H No

Figure 2: Decision Logic for the Pharmacokinetic Pilot Study.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol details the steps for evaluating the anti-tumor efficacy of 1-Ethyl-4-hydroxyindolin-2-one in a subcutaneous xenograft model.

Materials:

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Selected cancer cell line (e.g., U-87 MG, based on in vitro potency)

  • Basement membrane matrix (e.g., Matrigel®)

  • 1-Ethyl-4-hydroxyindolin-2-one formulated in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water)

  • Positive control compound (e.g., temozolomide for glioblastoma)

  • Digital calipers, animal scale

  • Sterile syringes and needles

Step-by-Step Protocol:

  • Tumor Cell Implantation:

    • Harvest U-87 MG cells and resuspend in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel on ice.

    • Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5 million cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups are:

      • Group 1: Vehicle Control

      • Group 2: 1-Ethyl-4-hydroxyindolin-2-one (e.g., 25 mg/kg, daily)

      • Group 3: 1-Ethyl-4-hydroxyindolin-2-one (e.g., 50 mg/kg, daily)

      • Group 4: Positive Control (e.g., Temozolomide, 50 mg/kg, daily for 5 days)

  • Dosing and Monitoring:

    • Administer the assigned treatment (e.g., by oral gavage) daily for 21-28 days.

    • Measure tumor volume with digital calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse twice weekly as a measure of general toxicity.

  • Study Endpoints:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the planned duration.

    • Individual mice may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

  • Tissue Collection:

    • At the end of the study, euthanize all mice.

    • Excise the tumors, weigh them, and divide them for analysis. A portion should be fixed in 10% neutral buffered formalin for histopathology, and another portion can be snap-frozen for biomarker analysis.

In Vivo Data Analysis and Interpretation

The primary endpoint is Tumor Growth Inhibition (TGI).

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1450 ± 210-+5.2
Compound (25 mg/kg)Daily, PO812 ± 15544%+3.1
Compound (50 mg/kg)Daily, PO420 ± 9871%-2.5
Positive Control50 mg/kg, 5 days355 ± 8575.5%-8.0

Calculation: TGI (%) = (1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)) * 100

Interpretation: The hypothetical data shows that 1-Ethyl-4-hydroxyindolin-2-one induces dose-dependent tumor growth inhibition. The 50 mg/kg dose shows efficacy comparable to the positive control, with a more favorable tolerability profile (less body weight loss).

Section 4: Terminal Analysis: Histopathology

Histopathology provides visual confirmation of the drug's effect on the tumor microenvironment.[12][13]

Rationale: While tumor volume measurements tell us if the tumor stopped growing, histopathology can help tell us why.[14] By staining tissue sections, we can assess changes in cell morphology, proliferation (e.g., Ki-67 staining), and cell death (e.g., TUNEL assay for apoptosis).[15][16] This adds a crucial layer of mechanistic data to the efficacy results. For example, a significant decrease in Ki-67 positive cells in the treated group would strongly support an anti-proliferative mechanism of action.

Section 5: Conclusion

This application note outlines a robust, phased strategy for evaluating the efficacy of 1-Ethyl-4-hydroxyindolin-2-one. By progressing from broad in vitro screens to a targeted, well-designed in vivo xenograft study, researchers can build a comprehensive data package. This workflow ensures that decisions to advance a compound are based on scientifically sound and reproducible evidence, forming a critical foundation for further preclinical and clinical development.

References

  • Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms Source: MDPI URL: [Link]

  • Title: 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates Source: ResearchGate URL: [Link]

  • Title: Histology: The gold standard for diagnosis? Source: PMC - NIH URL: [Link]

  • Title: A comprehensive map of molecular drug targets Source: PMC - PubMed Central URL: [Link]

  • Title: Advances in measuring single-cell pharmacokinetics and pharmacology in vivo Source: PMC - NIH URL: [Link]

  • Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: NIH URL: [Link]

  • Title: 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists Source: PubMed URL: [Link]

  • Title: Pharmacokinetics - ADME In Vivo & PK Studies Source: BioIVT URL: [Link]

  • Title: Histopathology Diagnostics of Tumour Tissue by Microscopy Source: Longdom Publishing URL: [Link]

  • Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 Source: MDPI URL: [Link]

  • Title: Method for synthesizing 4-hydroxyindole - Google Patents Source: Google Patents URL
  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC - PubMed Central URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PMC - PubMed Central URL: [Link]

  • Title: Histological Diagnosis: Techniques & Cancer Source: StudySmarter URL: [Link]

  • Title: Target-based evaluation of 'drug-like' properties and ligand efficiencies Source: PubMed Central URL: [Link]

  • Title: Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models Source: Crown Bioscience URL: [Link]

  • Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL: [Link]

  • Title: Exploring Histopathology: Unveiling the Secrets of Tissue Diagnosis Source: IT Medical Team URL: [Link]

  • Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: NIH URL: [Link]

  • Title: Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels Source: NIH URL: [Link]

  • Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL: [Link]

  • Title: An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance Source: MDPI URL: [Link]

  • Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Cell Proliferation and Viability Assay Source: Creative Bioarray URL: [Link]

  • Title: A new synthetic approach to the 3,4-dihydro-1H-[12][17]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate Source: PMC - NIH URL: [Link]

  • Title: Histopathology: Definition, Techniques, Results Source: Verywell Health URL: [Link]

  • Title: A novel synthesis of N-hydroxyindoles by [3+2] cycloaddition between nitrosoarenes and ethynyl ketones Source: AperTO - Archivio Istituzionale Open Access dell'Università di Torino URL: [Link]

  • Title: 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Source: Altogen Labs URL: [Link]

Sources

Mastering the Preparation of 1-Ethyl-4-hydroxyindolin-2-one Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise and reliable preparation of stock solutions is the bedrock of reproducible experimental outcomes. This guide provides a comprehensive, in-depth protocol for the preparation of stock solutions of 1-Ethyl-4-hydroxyindolin-2-one, a molecule of interest in various research applications. By delving into the causality behind experimental choices, this document serves as more than a mere set of instructions; it is a self-validating system for ensuring the integrity of your compound solutions.

Understanding the Physicochemical Landscape

Before embarking on the dissolution of any compound, a thorough understanding of its physicochemical properties is paramount. For 1-Ethyl-4-hydroxyindolin-2-one, while extensive empirical data is not widely published, we can infer its likely behavior based on its chemical structure and data from similar indolinone derivatives.

Key Physicochemical Properties of 1-Ethyl-4-hydroxyindolin-2-one:

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₀H₁₁NO₂-
Molecular Weight 177.19 g/mol Calculated
Appearance Likely a solid powderBased on similar chemical structures
pKa (predicted) 9.56 ± 0.20ChemicalBook
Storage Temperature 2-8°CChemicalBook
Primary Solvent Dimethyl sulfoxide (DMSO)Inferred from extensive use with indolinone derivatives in biological assays.[1][2]
Aqueous Solubility Expected to be lowA common characteristic of many small organic molecules.

The indolinone core suggests that 1-Ethyl-4-hydroxyindolin-2-one is likely to exhibit poor solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to achieve a concentrated stock solution suitable for serial dilutions into aqueous experimental media. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules in drug discovery and biological research due to its powerful solubilizing capabilities for both polar and nonpolar compounds.[3]

Strategic Protocol for Stock Solution Preparation

This protocol is designed to ensure the complete dissolution and stability of 1-Ethyl-4-hydroxyindolin-2-one, thereby guaranteeing the accuracy of your experimental concentrations.

Materials and Reagents
  • 1-Ethyl-4-hydroxyindolin-2-one (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a stock solution of 1-Ethyl-4-hydroxyindolin-2-one.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound solvent Add Anhydrous DMSO weigh->solvent vortex Vortex solvent->vortex sonicate Sonicate (if needed) vortex->sonicate if not fully dissolved aliquot Aliquot vortex->aliquot if fully dissolved warm Gentle Warming (optional) sonicate->warm for persistent solids warm->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of 1-Ethyl-4-hydroxyindolin-2-one.

Detailed Step-by-Step Protocol

Causality: This protocol prioritizes accuracy and stability. Using an analytical balance ensures precise measurement of the compound, while anhydrous DMSO prevents the introduction of water, which can affect solubility and long-term stability. Aliquoting is crucial to avoid multiple freeze-thaw cycles that can lead to compound degradation.

  • Preparation and Safety Precautions: Don appropriate PPE. Ensure the analytical balance is calibrated and level. All glassware and tubes should be clean, dry, and sterile if the stock solution is for cell-based assays.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of 1-Ethyl-4-hydroxyindolin-2-one into the container. For example, to prepare a 10 mM stock solution, you might weigh out 1.77 mg of the compound.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the required volume of DMSO:

      Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    • Example Calculation for a 10 mM Stock Solution:

      • Mass = 1.77 mg = 0.00177 g

      • Molecular Weight = 177.19 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = 0.00177 g / (177.19 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

      • Therefore, you would add 1 mL of DMSO to 1.77 mg of the compound to get a 10 mM stock solution.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles and exposure to light and air.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. A storage temperature of 2-8°C is also noted, but freezing is generally recommended for long-term stability in DMSO.

Best Practices and Experimental Causality

  • Solvent Purity: Always use anhydrous, high-purity DMSO. Water can promote hydrolysis of some compounds and can freeze at low temperatures, potentially causing the compound to precipitate out of solution.

  • Final DMSO Concentration in Assays: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Working Solutions: Prepare working solutions by diluting the high-concentration stock solution in your aqueous experimental buffer or cell culture medium. It is often recommended to perform serial dilutions to avoid precipitation of the compound.

By adhering to this detailed protocol and understanding the scientific principles behind each step, researchers can confidently prepare accurate and stable stock solutions of 1-Ethyl-4-hydroxyindolin-2-one, paving the way for reliable and reproducible experimental results.

References

  • Tang, L., Zhang, S., Peng, T., Wang, G., Wen, X., Sun, Y., & Liu, S. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 23(11), 2845. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Di Schiavi, E., Minale, M., Iannotta, A., D'Amora, M., Zupo, V., & Costantino, V. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Marine Drugs, 19(10), 571. [Link]

Sources

Application Notes & Protocols for Molecular Docking Studies of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with a representative compound, 1-Ethyl-4-hydroxyindolin-2-one. We present a robust, field-proven workflow from target selection and preparation to ligand setup, docking simulation using the widely adopted AutoDock Vina software, and rigorous results analysis. By grounding the protocol in a real-world example targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this guide explains not only the "how" but also the critical "why" behind each step, ensuring scientific integrity and reproducibility.

Scientific Background & Strategic Considerations

The Ligand: 1-Ethyl-4-hydroxyindolin-2-one

1-Ethyl-4-hydroxyindolin-2-one belongs to the oxindole class of heterocyclic compounds. The oxindole core is a versatile scaffold found in many natural and synthetic molecules with a broad range of biological activities.[1] Its structure allows for diverse substitutions, making it an attractive starting point for library design in drug discovery. Specifically, many derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Given that the oxindole scaffold is prominent in multi-kinase inhibitors,[2] a logical and high-impact target for this docking study is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of its kinase domain is a clinically validated strategy in cancer therapy. For this protocol, we will utilize the crystal structure of VEGFR-2 in complex with Sorafenib (a multi-kinase inhibitor that contains a related urea scaffold), identified by the PDB ID: 3WZE .[3] This structure provides a well-defined active site and a co-crystallized ligand that is essential for validating our docking protocol.

The Principle: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4] The process involves two main stages:

  • Pose Prediction: Sampling a wide range of conformations of the ligand within the receptor's active site.

  • Scoring: Estimating the binding affinity for each pose using a scoring function, which calculates a score representing the Gibbs free energy of binding.[5][6]

A lower, more negative binding energy score generally indicates a more stable protein-ligand complex and higher binding affinity.[5] This guide will use AutoDock Vina , a fast and widely used open-source docking engine known for its accuracy and efficiency.[7]

Experimental Design & Workflow

A successful molecular docking experiment is a systematic process. The workflow is designed to prepare the biological and chemical inputs meticulously, execute the simulation, and validate the output to ensure the results are meaningful.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Target Structure (PDB: 3WZE) CleanPDB 2. Receptor Preparation (Remove Water/Ligands, Add Hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Binding Poses & Docking Scores Dock->Analyze Validate 7. Protocol Validation (Re-dock Native Ligand, Calculate RMSD) Analyze->Validate Report 8. Interpret & Report Results Validate->Report

Figure 1: The overall workflow for the molecular docking study.

Detailed Protocols

This section provides step-by-step methodologies for the entire docking workflow. The protocols assume the use of standard bioinformatics software: AutoDockTools (ADT) for file preparation, AutoDock Vina for the docking calculation, and a molecular viewer like PyMOL or UCSF Chimera for visualization.

Protocol 1: Target Protein Preparation (VEGFR-2)

Objective: To prepare the receptor PDB file by removing non-essential molecules, repairing structural issues, and adding charges and hydrogens to create a docking-ready PDBQT file.

Expert Insight (Causality): The crystal structure from the PDB is a raw snapshot. It contains crystallographic water molecules, co-factors, and ions that are often not involved in the specific ligand interaction being studied.[8] Removing them simplifies the system and prevents them from sterically hindering the ligand docking.[9] Adding polar hydrogens and assigning partial charges is critical because the scoring function in docking heavily relies on evaluating electrostatic and hydrogen bonding interactions.[10] An incorrect protonation state can lead to flawed predictions.[11][12][13][14]

Methodology:

  • Download Structure: Obtain the crystal structure of VEGFR-2 (PDB ID: 3WZE) from the RCSB PDB database.

  • Clean the PDB:

    • Open the 3wze.pdb file in a molecular viewer (e.g., UCSF Chimera).

    • Remove water molecules. In most docking scenarios, explicit water molecules are removed to allow the ligand to occupy the space.[8][15]

    • Delete all non-protein components, including the native ligand (Sorafenib, labeled 'SOR' in this PDB file) and any other heteroatoms. We will save the native ligand to a separate file for later validation.

    • Inspect the protein for missing side chains or loops. If significant portions are missing, they should be modeled using tools like Modeller. For this structure, we will proceed without loop modeling.

  • Prepare Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Open the cleaned PDB file (File > Read Molecule).

    • Add polar hydrogen atoms (Edit > Hydrogens > Add).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Save the prepared receptor in the required PDBQT format (Grid > Macromolecule > Choose). Select the molecule and save it as receptor.pdbqt. ADT will automatically merge non-polar hydrogens and set up atom types.

Protocol 2: Ligand Preparation (1-Ethyl-4-hydroxyindolin-2-one)

Objective: To convert the 2D structure of the ligand into a 3D, energy-minimized conformation and prepare it in the PDBQT format with defined rotatable bonds.

Expert Insight (Causality): A ligand's 3D conformation and torsional flexibility are fundamental to how it can fit into a protein's binding pocket. Starting with a low-energy 3D structure is essential. AutoDock needs to know which bonds are rotatable to effectively explore different conformations of the ligand during the docking simulation.

Methodology:

  • Obtain Ligand Structure: Draw 1-Ethyl-4-hydroxyindolin-2-one using a chemical sketcher like ChemDraw or MarvinSketch, or obtain its SMILES string (CCN1C2=C(C=CC=C2O)C1=O) and use an online converter or a tool like Open Babel to generate a 3D structure (SDF or MOL2 format).

  • Prepare Ligand in ADT:

    • In ADT, open the 3D ligand file (Ligand > Input > Open).

    • ADT will automatically detect the "root" of the molecule and the number of rotatable bonds (torsions). Verify that the detected torsions are chemically sensible.

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.

Protocol 3: Molecular Docking Simulation

Objective: To define the search space (grid box) on the receptor and run the docking simulation using AutoDock Vina.

Expert Insight (Causality): The grid box defines the three-dimensional space where Vina will attempt to place the ligand.[16] If the box is too small, it may miss the true binding site. If it's too large, the search becomes computationally expensive and less accurate. A common and effective strategy is to define the grid box around the position of a known binder (the co-crystallized ligand).[16] The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true energy minimum but takes longer.[17]

Methodology:

  • Define the Grid Box:

    • In ADT, load the prepared receptor (receptor.pdbqt).

    • Also, load the original PDB file or the extracted native ligand to identify the active site.

    • Go to Grid > Grid Box. A box will appear.

    • Adjust the center and dimensions of the box to encompass the entire active site where the native ligand was bound. A good starting point is a cube of 25x25x25 Å centered on the native ligand's geometric center.

    • Record the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with those from the previous step:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your files (receptor.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the Vina command:

    • Vina will run the simulation and generate two files: output_poses.pdbqt containing the docked conformations and output_log.txt with the binding energy scores.

Analysis and Validation of Docking Results

Objective: To interpret the docking output, visualize the best binding pose, and validate the protocol's reliability.

G cluster_analysis Analysis Phase cluster_validation Validation Phase Input Docking Output Files (output_poses.pdbqt, output_log.txt) Score 1. Rank Poses by Binding Affinity (kcal/mol) Input->Score Redock 4. Re-dock Native Ligand (e.g., Sorafenib) Input->Redock Visualize 2. Visualize Top Pose in Receptor Active Site Score->Visualize Interactions 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Threshold Is RMSD < 2.0 Å? RMSD->Threshold Conclusion_Good Protocol is Validated Threshold->Conclusion_Good Yes Conclusion_Bad Protocol Needs Refinement (Adjust Grid/Parameters) Threshold->Conclusion_Bad No

Figure 2: Logical flow for the analysis and validation of docking results.

Protocol 4: Analysis and Visualization

Methodology:

  • Examine the Log File: Open output_log.txt. It will contain a table of the top binding modes (usually 9) ranked by binding affinity in kcal/mol. The pose with the lowest binding energy is considered the best prediction.

  • Visualize the Results:

    • Open the receptor (receptor.pdbqt) in PyMOL or Chimera.

    • Open the Vina output file (output_poses.pdbqt). This file contains multiple models, each corresponding to a predicted pose.

    • Focus on the top-ranked pose (mode 1).

    • Analyze the interactions between 1-Ethyl-4-hydroxyindolin-2-one and the VEGFR-2 active site residues. Look for:

      • Hydrogen bonds: Key for specificity and affinity.

      • Hydrophobic interactions: With nonpolar residues.

      • Pi-stacking: With aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR).

  • Tabulate Quantitative Data: Summarize the findings for the top poses.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.5 (Example)Cys919, Asp1046, Glu885H-Bond, Hydrophobic
2-8.2 (Example)Leu840, Val848, Ala866Hydrophobic
3-7.9 (Example)Cys919, Phe1047H-Bond, Pi-stacking

Table 1: Example summary of docking results for 1-Ethyl-4-hydroxyindolin-2-one with VEGFR-2.

Protocol 5: Self-Validation of the Docking System

Objective: To confirm that the chosen docking parameters can accurately reproduce a known experimental binding mode.

Expert Insight (Causality): A docking protocol is only reliable if it can successfully replicate experimental reality. The "gold standard" for validation is to dock the co-crystallized (native) ligand back into its own receptor structure.[3] The accuracy of this re-docking is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the predicted pose and the experimental pose.[18] An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[19]

Methodology:

  • Prepare Native Ligand: Prepare the co-crystallized ligand (Sorafenib from 3WZE) using the same method as in Protocol 2.

  • Re-run Docking: Use the exact same receptor file (receptor.pdbqt) and configuration file (conf.txt) from Protocol 3, only changing the ligand = line to point to the prepared native ligand PDBQT file.

  • Calculate RMSD:

    • Open the original PDB structure (3WZE) in a molecular viewer.

    • Superimpose the top-ranked docked pose of the native ligand from the validation run.

    • Use the viewer's built-in tools to calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

  • Evaluate: If the RMSD is < 2.0 Å, the docking protocol is considered validated and the results for the test ligand (1-Ethyl-4-hydroxyindolin-2-one) can be interpreted with higher confidence.

Conclusion and Best Practices

This application note has detailed a comprehensive and validated workflow for performing molecular docking of 1-Ethyl-4-hydroxyindolin-2-one against the VEGFR-2 kinase domain. By following these protocols, researchers can generate reliable hypotheses about the binding mode and affinity of novel compounds. The causality-driven explanations and the mandatory validation step are designed to instill confidence in the computational results, providing a solid foundation for further experimental investigation in the drug discovery pipeline.

Key Best Practices:

  • Target Selection: Always choose a high-resolution crystal structure for the target protein, preferably with a co-crystallized ligand similar to your compound of interest.

  • Protonation States: Pay close attention to the protonation states of both the ligand and key receptor residues, as they are critical for accurate electrostatic calculations.[11][12][20]

  • Validation is Non-Negotiable: Always perform a re-docking validation to ensure your chosen parameters are appropriate for the biological system under study.

  • Beyond Docking Scores: While the binding affinity score is important, a detailed analysis of the binding interactions provides deeper chemical and biological insights. A good score with poor chemical interactions (e.g., buried polar groups without H-bond partners) should be treated with skepticism.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • RCSB Protein Data Bank. (n.d.). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • G-PF, L., et al. (2014). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor. Molecules, 19(7), 9746-9766. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Matter Modeling Stack Exchange. (2021). Docking validation RMSD over 3, How can I fix it?. [Link]

  • AutoDock Vina Documentation. (n.d.). AutoDock Vina 1.2.0 documentation. [Link]

  • Onufriev, A. V., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. Current pharmaceutical design, 19(23), 4156–4166. [Link]

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA. [Link]

  • ResearchGate. (2015). What is the reason of removal of water molecules before docking?. [Link]

  • Sun, L., et al. (2012). Structure-guided identification of novel VEGFR-2 kinase inhibitors via solution phase parallel synthesis. Bioorganic & medicinal chemistry, 20(22), 6829-6841. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ten Brink, T., & Exner, T. E. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. Journal of Chemical Information and Modeling, 49(6), 1535-1546. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Pal, C. (n.d.). Understanding AutoDock Vina Software. [Link]

  • Schrödinger. (n.d.). Glide Docking: Treating Water Molecules in the Active Site. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Qu, S., & Meiler, J. (2019). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Quora. [Link]

  • AutoDock Vina Manual. (n.d.). AutoDock Vina Manual. [Link]

  • ResearchGate. (2018). How to calculate RMSD value in molecular docking?. [Link]

  • AutoDock-Vina.readthedocs.io. (n.d.). Frequently Asked Questions. [Link]

  • Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]

  • ResearchGate. (2021). Is it necessary to check the protonation states of molecules before docking in a docking study?. [Link]

  • Wang, L., et al. (2016). Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics. Journal of the American Chemical Society, 138(6), 1804-1813. [Link]

  • Kar, S., & Bandyopadhyay, S. (2018). Role of Protonation States in the Stability of Molecular Dynamics Simulations of High-Resolution Membrane Protein Structures. The Journal of Physical Chemistry B, 122(21), 5483-5493. [Link]

  • Kilburg, D., & Gallicchio, E. (2016). Understanding, characterizing, and communicating absolute binding free energy calculations. Entropy, 18(8), 293. [Link]

  • Abdel-Halim, H., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Vreven, T., et al. (2014). Protein-Protein Docking with Dynamic Residue Protonation States. PLoS Computational Biology, 10(12), e1003990. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-hydroxyindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related indolinone scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis.

Introduction to the Synthesis

The synthesis of 1-Ethyl-4-hydroxyindolin-2-one typically involves a two-stage process: the formation of the 4-hydroxyindolin-2-one core, followed by the selective N-alkylation with an ethylating agent. While seemingly straightforward, this synthesis presents several challenges, particularly concerning reaction control, regioselectivity of the N-alkylation, and purification of the final product. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 4-hydroxyindolin-2-one core?

A1: The 4-hydroxyindolin-2-one core can be synthesized from various precursors. A common route involves the cyclization of substituted phenylacetic acids, such as 2-(2-methyl-3-nitrophenyl)acetic acid, which undergoes a series of transformations including reduction of the nitro group and subsequent intramolecular amidation.[1] Another approach utilizes the condensation of 1,3-cyclohexanedione with an appropriate amine source.

Q2: Why is the N-alkylation of 4-hydroxyindolin-2-one challenging?

A2: The primary challenge lies in the ambident nucleophilic nature of the 4-hydroxyindolin-2-one anion. Deprotonation can occur at both the nitrogen of the lactam and the oxygen of the hydroxyl group. This leads to a competition between N-alkylation and O-alkylation, potentially resulting in a mixture of the desired N-ethyl product and the undesired O-ethyl ether byproduct.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting material, product, and any potential byproducts.

Q4: What are the expected spectroscopic characteristics of 1-Ethyl-4-hydroxyindolin-2-one?

  • ¹H NMR: Characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the methylene group of the indolinone ring, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon of the indolinone ring, and the two carbons of the ethyl group.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the lactam, and bands corresponding to C-H and C=C bonds.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 1-Ethyl-4-hydroxyindolin-2-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Ethyl-4-hydroxyindolin-2-one.

Problem 1: Low or No Yield of the N-ethylated Product

Q: I am getting a very low yield of my desired 1-Ethyl-4-hydroxyindolin-2-one. What could be the reasons and how can I improve it?

A: Low yield can stem from several factors, from incomplete deprotonation to unfavorable reaction kinetics. Here is a systematic approach to troubleshoot this issue:

1. Inefficient Deprotonation:

  • Cause: The base used may not be strong enough to completely deprotonate the 4-hydroxyindolin-2-one.

  • Solution: Consider using a stronger base. Sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃) for deprotonating lactams.[6]

  • Protocol Insight: Ensure the 4-hydroxyindolin-2-one is completely dissolved in an appropriate anhydrous solvent (e.g., DMF or THF) before the addition of the base. The reaction should be stirred for a sufficient amount of time after base addition to allow for complete deprotonation before adding the ethylating agent.

2. Choice of Ethylating Agent:

  • Cause: The reactivity of the ethylating agent can significantly impact the reaction rate.

  • Solution: Ethyl iodide is generally more reactive than ethyl bromide. If you are using ethyl bromide and observing low conversion, switching to ethyl iodide could improve the yield.

  • Pro-Tip: The addition of a catalytic amount of sodium or potassium iodide can be beneficial when using ethyl bromide, as it facilitates an in-situ Finkelstein reaction to generate the more reactive ethyl iodide.

3. Reaction Temperature:

  • Cause: The reaction may be too slow at room temperature.

  • Solution: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 50-80 °C is a good starting point.[2] However, be cautious, as excessive heat can promote side reactions. Monitor the reaction closely by TLC.

4. Solvent Effects:

  • Cause: The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile.

  • Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for this type of alkylation as they can help to solvate the cation of the base and leave the anion more nucleophilic.

Problem 2: Formation of the O-alkylated Byproduct

Q: My product mixture contains a significant amount of an impurity that I suspect is the O-ethylated isomer. How can I favor N-alkylation over O-alkylation?

A: The regioselectivity of the alkylation is a classic challenge in the chemistry of ambident nucleophiles. Here’s how to steer the reaction towards the desired N-alkylation:

1. Understanding the Regioselectivity:

  • Mechanism: The outcome of the N- vs. O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen anion is generally considered a "softer" nucleophile, while the oxygen anion is "harder". "Softer" electrophiles tend to react at the softer nucleophilic center (nitrogen), while "harder" electrophiles react at the harder center (oxygen). Alkyl halides are considered soft electrophiles, which should favor N-alkylation. However, the reaction conditions play a crucial role.

  • Cation and Solvent Effects: The nature of the counter-ion of the base and the solvent can influence the location of the charge on the ambident anion. In polar aprotic solvents like DMF, the cation is well-solvated, leading to a more "free" anion where the charge is more delocalized, and the softer nitrogen is more accessible for alkylation.[2]

2. Optimizing Reaction Conditions for N-selectivity:

  • Base and Solvent Combination: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF is often effective in promoting N-alkylation.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then slowly warm it to room temperature or slightly above.

Problem 3: Difficult Purification

Q: I am struggling to separate my desired product from the starting material and/or the O-alkylated byproduct. What purification strategies do you recommend?

A: Purification can be challenging, especially if the polarity of the product and byproducts are similar. Here are some strategies:

1. Column Chromatography:

  • Technique: Silica gel column chromatography is the most common method for separating the components of the reaction mixture.

  • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended. Start with a higher proportion of the non-polar solvent and gradually increase the polarity.

  • TLC Guidance: Use TLC to determine the optimal solvent system for separation before running the column. The ideal eluent should give a good separation of the spots with Rf values between 0.2 and 0.5.

2. Recrystallization:

  • Technique: If the product is a solid, recrystallization can be a highly effective purification method.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent. Common solvents to try include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane.[7]

3. Acid-Base Extraction (for separating from starting material):

  • Technique: If there is unreacted 4-hydroxyindolin-2-one in the mixture, an acid-base extraction can be used. The starting material is phenolic and will be deprotonated by a weak base like sodium bicarbonate, making it water-soluble. The N-ethylated product is less acidic and will remain in the organic layer.

  • Caution: This method will not separate the N- and O-alkylated isomers.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific experimental setup and the purity of your starting materials.

Step 1: N-Ethylation of 4-hydroxyindolin-2-one

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyindolin-2-one (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration of ~0.1 M is a good starting point).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Caution: NaH is highly reactive and flammable. Handle with care. Hydrogen gas is evolved during this step.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add ethyl iodide (1.5 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot has disappeared.

Step 2: Work-up and Purification

  • Quenching:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain 1-Ethyl-4-hydroxyindolin-2-one.

Visualizing the Workflow

Overall Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 1-Ethyl-4-hydroxyindolin-2-one SM 4-hydroxyindolin-2-one Reaction N-Ethylation Reaction SM->Reaction 1.0 eq Base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Base->Reaction AlkylatingAgent Ethylating Agent (e.g., Ethyl Iodide) AlkylatingAgent->Reaction 1.5 eq Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-Ethyl-4-hydroxyindolin-2-one Purification->Product

Caption: A streamlined workflow for the synthesis of 1-Ethyl-4-hydroxyindolin-2-one.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield of 1-Ethyl-4-hydroxyindolin-2-one CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Significant Starting Material Remaining? CheckTLC->SM_Present Byproduct_Present Presence of a Major Byproduct Spot? SM_Present->Byproduct_Present No Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Yes Side_Reaction Side Reaction Occurring Byproduct_Present->Side_Reaction Yes Purification_Issue Review Purification Technique Byproduct_Present->Purification_Issue No Optimize_Base Increase Base Strength (e.g., NaH) Incomplete_Reaction->Optimize_Base Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Check_Reagents Verify Purity of Reagents Incomplete_Reaction->Check_Reagents Optimize_Selectivity Optimize for N-selectivity (see Problem 2) Side_Reaction->Optimize_Selectivity

Caption: A decision tree for troubleshooting low product yield.

References

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 2022. [Link]

  • A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. ResearchGate, 2016. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health, 2021. [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate, 2019. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate, 2017. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. National Institutes of Health, 2014. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central, 2022. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health, 2024. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central, 2018. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • 1 H-NMR-and 13 C-NMR-derived structures and spectra of the compounds... ResearchGate. [Link]

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing, 2019. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals, 2013. [Link]

  • Methyl (e)-2-[(6'r,7's)-6'-ethyl-4-hydroxy-2-oxospiro[1h-indole-3,1'. PubChem. [Link]

  • Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Semantic Scholar, 2020. [Link]

  • synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Iraqi Journal of Science, 2019. [Link]

  • How to isolate and purify indolizidine compounds? ResearchGate, 2014. [Link]

  • Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Publications, 2013. [Link]

  • 3-hydroxyindolin-2-ones and Their Conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: Synthetic Sequence, Spectroscopic Characterization and Structures of Four 3-hydroxy Compounds and Five Oxoethylidene Products. PubMed, 2018. [Link]

  • Interpretation of 2D NMR Spectra. Agilent. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers, 2020. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed, 2018. [Link]

  • N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate, 2002. [Link]

  • Supporting Information. Wiley-VCH, 2007. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Process for n-alkylation of indoles.
  • H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Organic & Biomolecular Chemistry (RSC Publishing), 2020. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed, 2013. [Link]ncbi.nlm.nih.gov/23945037/)

Sources

Technical Support Center: Purification of 1-Ethyl-4-hydroxyindolin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-Ethyl-4-hydroxyindolin-2-one. Given its polar nature, attributed to the hydroxyl and lactam functionalities, this molecule can present unique challenges during separation by normal-phase column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring high purity and yield.

Troubleshooting Guide

This section directly addresses specific issues encountered during the column chromatography of 1-Ethyl-4-hydroxyindolin-2-one in a practical question-and-answer format.

Issue 1: Poor Separation or Co-elution with Impurities

Q: My target compound, 1-Ethyl-4-hydroxyindolin-2-one, is eluting with impurities. My TLC showed good separation, so what's going wrong on the column?

A: This is a frequent issue that can arise from several factors, even with a promising initial TLC result. The dynamics of a TLC plate do not always scale perfectly to a preparative column.

Causality & Solution:

  • Inadequate Mobile Phase Resolution: The ideal Rf value for the target compound on a TLC plate should be between 0.2 and 0.3 to achieve optimal separation on a column.[1][2] An Rf value outside this range can lead to either prolonged elution times and band broadening (Rf < 0.2) or rapid elution with insufficient separation from less polar impurities (Rf > 0.3).[3]

    • Actionable Advice: Re-optimize your mobile phase using TLC. Test various solvent systems, adjusting the ratio of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane).[2] The goal is to maximize the difference in Rf (ΔRf) between your target compound and the closest impurities.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. An overloaded column leads to broad, overlapping bands that cannot be resolved, regardless of the mobile phase's effectiveness.

    • Actionable Advice: As a general guideline, the amount of crude sample should be 1-5% of the mass of the stationary phase (silica gel). For difficult separations (impurities with close Rf values), this ratio should be reduced to 1% or even lower.

  • Improper Column Packing: A poorly packed column with cracks, channels, or air bubbles will result in an uneven solvent front, causing significant band distortion and co-elution.[4]

    • Actionable Advice: Ensure your column is packed uniformly. The "wet slurry" method is generally preferred for creating a homogenous stationary phase bed.[5] Tap the column gently during packing to settle the silica and eliminate voids.

  • Sample Application: Loading the sample in a large volume of a strong (polar) solvent can disrupt the top of the column bed and cause premature band broadening.[6]

    • Actionable Advice: Dissolve your crude 1-Ethyl-4-hydroxyindolin-2-one in the absolute minimum volume of the mobile phase or a slightly more polar solvent. For better results, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[7][8]

Issue 2: Significant Peak Tailing

Q: I've isolated my compound, but the fractions show significant tailing on TLC analysis, leading to cross-contamination and lower yield of pure material. Why is this happening?

A: Peak tailing for a molecule like 1-Ethyl-4-hydroxyindolin-2-one is often due to strong, non-ideal interactions between the analyte and the stationary phase.

Causality & Solution:

  • Analyte-Silanol Interactions: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The hydroxyl and lactam groups in your molecule can engage in strong hydrogen bonding or other polar interactions with these acidic sites.[9] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak.

    • Actionable Advice: Deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-1% v/v) to your mobile phase.[7] These modifiers compete for the active sites on the silica, masking them from your compound and promoting sharper, more symmetrical elution. Always perform a preliminary TLC with the modifier to confirm it improves the spot shape.

  • pH Effects: The ionization state of your compound can affect its retention and peak shape.[10] While 1-Ethyl-4-hydroxyindolin-2-one is not strongly acidic or basic, subtle pH shifts in the mobile phase can influence its interactions.

    • Actionable Advice: For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape by suppressing the ionization of the analyte.[10] Given the hydroxyl group, this is a viable strategy to test during TLC optimization.

Issue 3: Low or No Recovery of the Compound

Q: I've run the entire column, but I can't find my compound. It seems to have disappeared. What could be the cause?

A: Complete loss of a compound on a silica gel column is an alarming but solvable issue, typically pointing to compound instability or irreversible adsorption.

Causality & Solution:

  • Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[11] Indolinone scaffolds can be susceptible to degradation under certain conditions.[12]

    • Actionable Advice: Perform a silica gel stability test. Spot your crude material on a TLC plate, and then spot the pure compound (if available) next to it. Let the plate sit for 1-2 hours, then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[11] In this case, you should switch to a less acidic stationary phase like deactivated silica, alumina (neutral or basic), or consider reversed-phase chromatography.[2]

  • Irreversible Adsorption: Highly polar compounds can bind so strongly to the silica gel that the chosen mobile phase is not strong enough to elute them.

    • Actionable Advice: If you suspect your compound is still on the column, try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane. If this fails, it reinforces the need to use a deactivated or different type of stationary phase for future purification attempts.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal stationary phase for 1-Ethyl-4-hydroxyindolin-2-one?

A1: The choice of stationary phase is critical and depends on the compound's properties and potential impurities.

Stationary PhaseKey Characteristics & Use Case for 1-Ethyl-4-hydroxyindolin-2-one
Normal-Phase Silica Gel Default Choice. Slightly acidic. Excellent for separating compounds with moderate polarity. It is the most common and cost-effective option.[2]
Deactivated Silica Gel For Tailing or Degradation Issues. Silica treated with a base (like triethylamine) to mask acidic silanol groups. Ideal if you observe tailing or compound loss with standard silica.[7]
Alumina (Neutral/Basic) Alternative for Acid-Sensitive Compounds. Less acidic than silica. Can be useful if your compound degrades on silica. However, it may require re-optimization of the mobile phase as selectivity will differ.[2]
Reversed-Phase (C18) For Highly Polar Compounds. The stationary phase is non-polar (hydrocarbon chains), and a polar mobile phase (e.g., water/acetonitrile) is used. This is an excellent alternative if normal-phase fails or if impurities are very non-polar.

Q2: What is the systematic way to develop a mobile phase using TLC?

A2: A systematic approach to mobile phase development is crucial for success. The goal is to find a solvent system that provides an Rf value of 0.2-0.3 for your target compound and maximizes separation from impurities.[1]

Protocol: TLC-Based Mobile Phase Optimization
  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[13]

  • Initial Solvent Screening: Spot the sample on at least three different TLC plates. Elute each plate in a different solvent system of varying polarity. Good starting points include:[14]

    • Hexane:Ethyl Acetate (1:1)

    • Dichloromethane:Methanol (95:5)

    • Pure Ethyl Acetate

  • Analyze and Refine: Visualize the plates under UV light and/or with a chemical stain.[13]

    • If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

    • If the Rf is too low (<0.1), increase the polarity (e.g., increase the proportion of ethyl acetate or methanol).

  • Fine-Tune for Separation: Once you have a system that gives an Rf in the desired range, focus on maximizing the separation between your product and the nearest impurity. Make small, incremental changes to the solvent ratio until the spots are clearly resolved.

  • Check for Peak Shape: If you observe streaking on the TLC plate, add a modifier (0.5-1% triethylamine or acetic acid) to the mobile phase and re-run the TLC to see if the spot shape improves.

Q3: How do I properly pack a column and load my sample?

A3: Proper column packing is essential for high-resolution separation. The wet slurry method is highly reliable.

Protocol: Wet Packing a Flash Chromatography Column
  • Preparation: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[6]

  • Create Slurry: In a beaker, mix the required amount of silica gel with your chosen mobile phase until a consistent, pourable slurry is formed.[5]

  • Pour and Settle: Pour the slurry into the column in a single, continuous motion to avoid creating layers. Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to encourage even packing and dislodge any air bubbles.[4]

  • Equilibrate: Once all the silica has settled, add more mobile phase and run 2-3 column volumes through the packed bed to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the silica bed.[8]

  • Sample Loading (Dry Method Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the mass of your crude sample) to this solution.

    • Remove the solvent via rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a protective layer of sand (approx. 1 cm) over the sample layer before slowly adding the mobile phase.[6]

Visual Workflow

A logical approach is key when troubleshooting. The following diagram outlines a decision-making process for addressing poor separation.

Troubleshooting_Workflow Start Start: Poor Separation Observed Check_TLC Review TLC Data: Is ΔRf between spots > 0.1 and Target Rf between 0.2-0.3? Start->Check_TLC Check_Loading Check Sample Load: Is it <5% of silica mass? Check_TLC->Check_Loading Yes Reoptimize_Solvent Action: Re-optimize Mobile Phase (Adjust polarity, add modifiers) Check_TLC->Reoptimize_Solvent No Check_Packing Inspect Column: Are there cracks or channels? Check_Loading->Check_Packing Yes Reduce_Load Action: Reduce Sample Load (Use more silica or less sample) Check_Loading->Reduce_Load No Repack_Column Action: Repack Column Carefully (Use wet slurry method) Check_Packing->Repack_Column Yes Success Problem Resolved Check_Packing->Success No, packing is good. Consider other issues (e.g., degradation). Reoptimize_Solvent->Success Reduce_Load->Success Repack_Column->Success

Caption: Troubleshooting Decision Tree for Poor Separation.

References
  • Organic Syntheses. (2025).
  • Chemistry Hall. (n.d.).
  • BenchChem. (n.d.).
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemistryViews. (2012, August 7).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Chemical Engineering Transactions. (n.d.).
  • Phenomenex. (2025, June 6).
  • CHEM 267. (n.d.). Week 1.
  • Waters. (n.d.).
  • BenchChem. (n.d.).
  • LCGC International. (2015, March 1).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pharmaceutical Sciences. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Nichols, L. (2021, August 22).
  • ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (2013, November 1).
  • Waters Blog. (2025, June 18).
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • PubChem. (n.d.). 1H-Indole, 4-ethyl-.
  • SOP: FLASH CHROM
  • Biotage. (2023, February 10).
  • Column chrom
  • Sorbent Technologies, Inc. (2025, August 11).
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • BenchChem. (n.d.).

Sources

Recrystallization Technical Support Center: 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing and troubleshooting recrystallization protocols for 1-Ethyl-4-hydroxyindolin-2-one. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound.

Introduction: The Science of Purifying 1-Ethyl-4-hydroxyindolin-2-one

1-Ethyl-4-hydroxyindolin-2-one is a heterocyclic compound featuring both polar and non-polar characteristics. Its structure includes a polar lactam ring, a hydroxyl group capable of hydrogen bonding, and non-polar ethyl and benzene substituents. This duality in its structure is the primary determinant of its solubility and, consequently, the key to a successful recrystallization strategy. The fundamental principle of recrystallization is to exploit the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but will have limited solvating power at lower temperatures, thereby promoting the formation of a pure crystalline solid upon cooling, while impurities remain in the mother liquor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for 1-Ethyl-4-hydroxyindolin-2-one?

The crucial first step is to perform a solvent screening to identify a suitable solvent or solvent system.[2] The ideal solvent should exhibit high solubility for 1-Ethyl-4-hydroxyindolin-2-one at elevated temperatures and low solubility at room temperature or below.[1][2]

Q2: How does the structure of 1-Ethyl-4-hydroxyindolin-2-one guide solvent selection?

The molecule's structure contains both polar (hydroxyl and lactam groups) and non-polar (ethyl group and benzene ring) moieties. This suggests that moderately polar solvents are likely to be the most effective. Extremely non-polar solvents may not adequately dissolve the compound even when heated, while highly polar solvents might dissolve it too readily, even at low temperatures, leading to poor recovery.[2][4]

Q3: What are some common single-solvent systems to try for this compound?

Based on the structural analysis, good starting points for single-solvent recrystallization include ethanol, isopropanol, acetone, and ethyl acetate.[5][6] Water is generally not a good choice on its own due to the non-polar parts of the molecule, but can be effective as an anti-solvent in a mixed-solvent system.[5]

Q4: When should I consider a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile.[7] This typically involves a "good" solvent that dissolves the compound readily and a "poor" or "anti-solvent" in which the compound is sparingly soluble. For 1-Ethyl-4-hydroxyindolin-2-one, promising mixed-solvent systems could include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5]

Q5: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. To remedy this, you can try using a lower-boiling point solvent, adding more of the "good" solvent to reduce the supersaturation, or allowing the solution to cool more slowly.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for 1-Ethyl-4-hydroxyindolin-2-one

This protocol outlines a systematic approach to identifying an optimal single solvent for recrystallization.

Materials:

  • 1-Ethyl-4-hydroxyindolin-2-one (crude)

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 1-Ethyl-4-hydroxyindolin-2-one into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate the mixtures (e.g., using a vortex mixer) and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble.

  • For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes.

  • Continue to add small increments of the solvent to the heated mixtures until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a significant amount of crystalline precipitate upon cooling.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not ideal.

Materials:

  • 1-Ethyl-4-hydroxyindolin-2-one (crude)

  • A "good" solvent (identified from Protocol 1, in which the compound is highly soluble)

  • A "poor" or "anti-solvent" (in which the compound is sparingly soluble, but is miscible with the "good" solvent)

  • Erlenmeyer flask

  • Heating apparatus

Procedure:

  • Dissolve the crude 1-Ethyl-4-hydroxyindolin-2-one in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[1]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[5][7]

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[5][7]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.[8]

Data Presentation

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior for 1-Ethyl-4-hydroxyindolin-2-one
Water10.2100Poor
Ethanol5.278Good (Potential for single or mixed solvent)
Isopropanol4.382Good (Potential for single or mixed solvent)
Acetone5.156Good (Potential for single or mixed solvent)
Ethyl Acetate4.477Moderate (Potential for single or mixed solvent)
Dichloromethane3.140Moderate
Toluene2.4111Poor to Moderate
Hexane0.169Poor (Potential as an anti-solvent)

Table 1: Properties of Common Recrystallization Solvents. This table provides a starting point for solvent selection based on polarity and boiling point.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-evaluate your choice of solvent; it may be too "good."
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is highly supersaturated, or significant impurities are present.- Use a lower-boiling point solvent.- Add a small amount of additional solvent to the hot solution.- Ensure the solution cools very slowly to encourage crystal lattice formation instead of amorphous oiling.- Consider a preliminary purification step if the starting material is very impure.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[4]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- To avoid premature crystallization, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.[7]
Crystals are colored - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]
Crystallization happens too quickly - The solution is too concentrated.- The solvent is too "poor."- Add a small amount of additional hot solvent.- Cool the solution more slowly. Insulate the flask to slow the rate of cooling.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection Start Start: Crude 1-Ethyl-4-hydroxyindolin-2-one Screen Solvent Screening (Protocol 1) Start->Screen Analyze Analyze Solubility: - Soluble hot? - Insoluble cold? Screen->Analyze Single_Solvent Ideal Single Solvent Found? Analyze->Single_Solvent Recrystallize_Single Recrystallize with Single Solvent Single_Solvent->Recrystallize_Single Yes Mixed_Solvent Consider Mixed Solvent System Single_Solvent->Mixed_Solvent No End Pure Crystals Recrystallize_Single->End Recrystallize_Mixed Recrystallize with Mixed Solvents (Protocol 2) Mixed_Solvent->Recrystallize_Mixed Yes Troubleshoot Troubleshoot (See Guide) Mixed_Solvent->Troubleshoot No Recrystallize_Mixed->End Troubleshoot->Screen

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

Troubleshooting_Workflow Start Recrystallization Attempt Observation Observe Outcome Start->Observation No_Crystals No Crystals Form Observation->No_Crystals No Precipitation Oiling_Out Compound Oils Out Observation->Oiling_Out Liquid Formation Low_Yield Low Crystal Yield Observation->Low_Yield Minimal Solid Impure_Crystals Crystals Impure (e.g., colored) Observation->Impure_Crystals Discolored Solid Success Pure Crystals Obtained Observation->Success Good Crystals Action_No_Crystals Concentrate Solution Scratch Flask Add Seed Crystal No_Crystals->Action_No_Crystals Action_Oiling_Out Use Lower BP Solvent Add More Solvent Cool Slowly Oiling_Out->Action_Oiling_Out Action_Low_Yield Use Less Solvent Cool Thoroughly Pre-heat Funnel Low_Yield->Action_Low_Yield Action_Impure_Crystals Use Activated Charcoal Impure_Crystals->Action_Impure_Crystals Action_No_Crystals->Start Re-attempt Action_Oiling_Out->Start Re-attempt Action_Low_Yield->Start Re-attempt Action_Impure_Crystals->Start Re-attempt

Caption: A logical flowchart for troubleshooting common recrystallization problems.

References

  • Jasperse, C. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wang, X., et al. (2012). Crystal structure of 1-ethyl-5-iodoindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2478.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Hughes, D. L. (2014). Physics-Based Solubility Prediction for Organic Molecules. Organic Process Research & Development, 18(9), 1135-1145.
  • Columbia University. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Rowan University. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5036.
  • The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one. PubChem. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 10-16.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-iodo-1-methylcyclohexane. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Indolinones

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for optimizing reaction conditions for N-alkylation of indolinones.

As a Senior Application Scientist, I've seen many researchers encounter challenges with the N-alkylation of indolinones. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful and reproducible results in your drug development and research endeavors.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems you might be facing in the lab. The key to successful troubleshooting is understanding the underlying chemistry.

Q1: My reaction shows low or no conversion of the starting indolinone. What are the likely causes and how can I fix it?

This is one of the most common issues, and it usually points to a problem with the reaction setup or the reagents themselves.

Potential Causes & Solutions:

  • Insufficient Basicity: The N-H of an indolinone is acidic, but it still requires a sufficiently strong base to be deprotonated to form the reactive anion. If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Consider using a stronger base. Sodium hydride (NaH) is a common and effective choice for generating the indolinone anion.[1][2] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective.[2][3] For milder conditions, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used successfully, sometimes in catalytic amounts.[4]

  • Poor Reagent or Solvent Purity: Water is the enemy of this reaction. Any protic impurities will quench the strong base and the indolinone anion, effectively stopping the reaction.[2]

    • Solution: Ensure all your reagents are of high purity and use anhydrous (dry) solvents.[2] It is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at room temperature.

    • Solution: Try increasing the reaction temperature. Many N-alkylation reactions benefit from heating, with temperatures from 80°C to 150°C being common, depending on the solvent and reagents.[4][5]

  • Poor Solubility: If your indolinone, base, or alkylating agent is not soluble in the chosen solvent, the reaction will be very slow or may not proceed at all.[2]

    • Solution: Switch to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they can dissolve a wide range of reagents.[2][6] However, be aware that DMF can decompose at high temperatures.[5]

  • Deactivated Substrate: If your indolinone has strong electron-withdrawing groups, the nitrogen will be less nucleophilic, making the reaction more difficult.

    • Solution: You may need to use more forcing conditions, such as a stronger base, higher temperature, or a more reactive alkylating agent.

Q2: I'm seeing the formation of a significant amount of C-alkylated byproduct. How can I improve the N-selectivity?

The indolinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. The regioselectivity of the alkylation is influenced by several factors.

Potential Causes & Solutions:

  • Hard vs. Soft Nucleophiles and Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles tend to react with hard electrophiles, and soft with soft. The nitrogen of the indolinone anion is a harder nucleophilic center than the C3 position.

    • Solution: Use a "harder" alkylating agent. For example, dimethyl sulfate is harder than methyl iodide and may favor N-alkylation. Also, consider using alkylating agents like dimethyl carbonate or dibenzyl carbonate which have been shown to give high N-selectivity.[4]

  • Counter-ion Effect: The nature of the cation associated with the indolinone anion can influence the site of alkylation.

    • Solution: Changing the base can alter the counter-ion and thus the regioselectivity. For example, using a potassium base (like KOH or K₂CO₃) might give different selectivity compared to a sodium base (like NaH).

  • Solvent Effects: The solvent can influence the solvation of the indolinone anion and the counter-ion, which in turn affects the accessibility of the N and C3 positions.

    • Solution: Experiment with different solvents. A more polar, coordinating solvent like DMF or DMSO might favor N-alkylation by solvating the cation and leaving the nitrogen more exposed.

Q3: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products upon work-up. What's happening?

A dark reaction color often indicates decomposition.

Potential Causes & Solutions:

  • Solvent Decomposition: As mentioned, DMF can decompose at high temperatures, especially in the presence of a base, potentially leading to side reactions.[5]

    • Solution: If you are running the reaction at a high temperature in DMF, consider switching to a more stable solvent like DMSO or NMP, or running the reaction at a lower temperature for a longer time.

  • Reaction with Air (Oxygen): Indolinones and their anions can be sensitive to oxidation, especially at elevated temperatures.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degassing the solvent before use can also be beneficial.

  • Side Reactions of the Alkylating Agent: Some alkylating agents, particularly benzylic halides, can be prone to self-reaction or elimination at high temperatures.[5]

    • Solution: Add the alkylating agent slowly to the reaction mixture at the desired temperature to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base and solvent combination to start with for the N-alkylation of an unknown indolinone?

A: A good starting point for many indolinone N-alkylations is potassium carbonate (K₂CO₃) as the base in DMF as the solvent. This combination is effective for a wide range of substrates and is generally less hazardous than using sodium hydride. If this fails, moving to a stronger base like sodium hydride in anhydrous THF or DMF is a logical next step.

Q: How do I know when my reaction is complete?

A: The most reliable way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of your starting material and the appearance of your product.

Q: My product is difficult to purify by column chromatography. Are there any other options?

A: If your N-alkylated indolinone is basic, you can use an acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with a base (e.g., 1M NaOH) and extract your product back into an organic solvent.[7]

Q: Can I use alcohols as alkylating agents?

A: Yes, and this is a greener alternative to using alkyl halides. This reaction, often called a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a metal catalyst, such as those based on ruthenium, iridium, or iron.[8][9] These methods are becoming increasingly popular due to their high atom economy.

Experimental Protocols

General Protocol for N-Alkylation of an Indolinone using Potassium Carbonate

This protocol is a good starting point for the N-alkylation of a generic indolinone with an alkyl halide.

Materials:

  • Indolinone (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the indolinone (1.0 eq) and finely powdered potassium carbonate (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.1-0.5 M of the indolinone.

  • Heating: Begin stirring and heat the mixture to the desired temperature (a good starting point is 80°C).

  • Alkylating Agent Addition: Once the reaction mixture has reached the target temperature, add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (this can take anywhere from a few hours to overnight).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

General Mechanism of N-Alkylation

G cluster_deprotonation 1. Deprotonation cluster_alkylation 2. Alkylation (SN2) Indolinone Indolinone (R-NH) Anion Indolinone Anion (R-N⁻) Indolinone->Anion + Base Indolinone->Anion Product N-Alkylated Indolinone (R-NR') Anion->Product + R'-X Anion->Product AlkylHalide Alkyl Halide (R'-X) Halide Halide Ion (X⁻) Base Base (B) ProtonatedBase Protonated Base (BH⁺) G start Low or No Product Formation check_base Is the base strong enough? start->check_base check_purity Are reagents/solvents anhydrous? check_base->check_purity Yes increase_base Use stronger base (e.g., NaH, KOH) check_base->increase_base No check_temp Is the temperature high enough? check_purity->check_temp Yes dry_reagents Use anhydrous solvents; Run under inert atmosphere check_purity->dry_reagents No check_solubility Are all components soluble? check_temp->check_solubility Yes increase_temp Increase reaction temperature check_temp->increase_temp No change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No success Reaction Successful check_solubility->success Yes increase_base->success dry_reagents->success increase_temp->success change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Base Selection

G start Select a Base substrate_sensitivity Is the substrate sensitive to strong bases? start->substrate_sensitivity mild_conditions Use milder base: K₂CO₃, Cs₂CO₃, DABCO substrate_sensitivity->mild_conditions Yes strong_base_needed Is the indolinone N-H particularly non-acidic? substrate_sensitivity->strong_base_needed No strong_base Use strong base: NaH, KH, KOH strong_base_needed->strong_base Yes standard_conditions Start with standard base: K₂CO₃ strong_base_needed->standard_conditions No

Caption: Decision tree for selecting a suitable base.

References

  • N-alkylation of indole derivatives.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ChemRxiv. [Link]

  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Process for n-alkylation of indoles.
  • How to isolate and purify indolizidine compounds? ResearchGate. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]

  • ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. ResearchGate. [Link]

Sources

1-Ethyl-4-hydroxyindolin-2-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Ethyl-4-hydroxyindolin-2-one. This resource is designed to provide in-depth guidance on the stability and potential degradation issues you may encounter during your experiments. As a molecule combining a phenolic hydroxyl group and a lactam within an oxindole scaffold, its stability is influenced by several factors. This guide offers practical, field-proven insights to help you ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-Ethyl-4-hydroxyindolin-2-one, based on the chemical properties of its core structure.

Q1: What are the primary stability concerns for 1-Ethyl-4-hydroxyindolin-2-one?

A1: The main stability concerns for 1-Ethyl-4-hydroxyindolin-2-one stem from its two key functional groups: the 4-hydroxy (phenolic) group and the indolin-2-one (a cyclic amide or lactam). Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1] The lactam ring may be prone to hydrolysis, particularly under strongly acidic or basic conditions.[2]

Q2: How should I store 1-Ethyl-4-hydroxyindolin-2-one to ensure its stability?

A2: To minimize degradation, 1-Ethyl-4-hydroxyindolin-2-one should be stored under inert conditions, protected from light, moisture, and heat. For solid material, storage in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer is recommended. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) for short periods and protected from light.[3][4]

Q3: What solvents are recommended for dissolving 1-Ethyl-4-hydroxyindolin-2-one?

A3: The choice of solvent can impact stability. For stock solutions, consider using anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). When preparing aqueous solutions for experiments, it is crucial to use buffers at an appropriate pH and to prepare them fresh. Avoid prolonged storage in aqueous media, especially at pH extremes.

Q4: What are the likely degradation pathways for 1-Ethyl-4-hydroxyindolin-2-one?

A4: Based on its structure, the two most probable degradation pathways are:

  • Oxidation: The 4-hydroxy group is susceptible to oxidation, potentially leading to the formation of quinone-type structures. This can be initiated by exposure to air (oxygen), light (photodegradation), or trace metal impurities.[1]

  • Hydrolysis: The lactam ring in the indolin-2-one core could undergo hydrolysis, leading to ring-opening. This reaction is typically catalyzed by strong acids or bases.[2]

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Avoid strong oxidizing agents, as they will likely degrade the phenolic hydroxyl group. Strong acids and bases should also be used with caution due to the risk of lactam hydrolysis. The compatibility with other reagents should be evaluated on a case-by-case basis, ideally with a small-scale pilot experiment.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability of 1-Ethyl-4-hydroxyindolin-2-one in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of 1-Ethyl-4-hydroxyindolin-2-one.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Action: Analyze your stock solution and freshly prepared experimental solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6]

    • Rationale: This will confirm the purity and concentration of your compound before use and help identify any degradation products.

  • Evaluate Solution Stability:

    • Action: Conduct a time-course experiment by incubating your compound in the experimental buffer at the intended temperature. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • Rationale: This will determine the stability of the compound under your specific experimental conditions and help establish a timeframe for its use after preparation.

  • Review Storage and Handling Procedures:

    • Action: Ensure that both the solid compound and its solutions are stored as recommended (see FAQ Q2).

    • Rationale: Improper storage is a common cause of degradation.

Issue 2: Discoloration of Solutions

Possible Cause: Oxidation of the 4-hydroxy group.

Troubleshooting Steps:

  • Protect from Light:

    • Action: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.

    • Rationale: Phenolic compounds can undergo photo-oxidation.[7]

  • Deoxygenate Solvents:

    • Action: If working in aqueous solutions for extended periods, consider deoxygenating your buffers by sparging with an inert gas like nitrogen or argon before adding the compound.

    • Rationale: Removing dissolved oxygen can significantly reduce the rate of oxidation.

  • Use of Antioxidants:

    • Action: In some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be considered, but its compatibility with the experimental system must be verified.

    • Rationale: Antioxidants can scavenge free radicals and inhibit oxidative degradation.

Issue 3: Loss of Potency in Biological Assays

Possible Cause: Hydrolysis of the lactam ring or oxidation.

Troubleshooting Steps:

  • Control pH:

    • Action: Ensure the pH of your experimental buffer is within a stable range, ideally close to neutral (pH 6-8). Avoid highly acidic or alkaline conditions.[8][9]

    • Rationale: The rate of hydrolysis of lactams is pH-dependent.[2]

  • Prepare Fresh Solutions:

    • Action: Prepare aqueous solutions of 1-Ethyl-4-hydroxyindolin-2-one immediately before each experiment.

    • Rationale: This minimizes the time the compound is exposed to aqueous conditions where hydrolysis can occur.

  • Temperature Control:

    • Action: Perform experiments at the lowest feasible temperature and store solutions on ice when not in immediate use.

    • Rationale: Chemical degradation rates, including hydrolysis and oxidation, are generally reduced at lower temperatures.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies for 1-Ethyl-4-hydroxyindolin-2-one

Potential Issue Primary Cause Key Influencing Factors Recommended Mitigation Strategies
Oxidation Presence of the 4-hydroxy (phenolic) groupLight, Oxygen, Heat, Metal IonsStore in amber, light-protected containers. Use deoxygenated solvents. Store at low temperatures. Prepare solutions fresh.
Hydrolysis Presence of the indolin-2-one (lactam) ringpH (extremes of acidity or alkalinity), TemperatureMaintain pH of solutions near neutral. Avoid strong acids and bases. Store at low temperatures. Prepare aqueous solutions fresh.
General Degradation Combination of factorsImproper storage and handlingStore solid under inert gas at low temperature. Prepare stock solutions in anhydrous aprotic solvents. Minimize time in aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10]

Objective: To identify the potential degradation products of 1-Ethyl-4-hydroxyindolin-2-one under various stress conditions.

Materials:

  • 1-Ethyl-4-hydroxyindolin-2-one

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • HPLC system with PDA or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Ethyl-4-hydroxyindolin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the sample with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • If no degradation is observed, increase the temperature to 60°C.

    • Neutralize the sample with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing UV and visible light.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 1-Ethyl-4-hydroxyindolin-2-one from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or an appropriate buffer.

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a PDA detector is ideal for checking peak purity). MS detection can provide structural information on degradants.[11]

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity.[10]

Visualizations

Potential Degradation Pathways

G main 1-Ethyl-4-hydroxyindolin-2-one oxidized Oxidized Products (e.g., Quinone-like species) main->oxidized Oxidation (O₂, light, heat) hydrolyzed Hydrolyzed Product (Ring-opened) main->hydrolyzed Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of 1-Ethyl-4-hydroxyindolin-2-one.

Troubleshooting Workflow

G start Inconsistent Experimental Results check_purity Analyze Compound Purity (HPLC/LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure resynthesize Resynthesize or Repurify is_pure->resynthesize No check_stability Evaluate Stability in Experimental Buffer is_pure->check_stability Yes is_stable Is it stable for the duration of the experiment? check_stability->is_stable optimize_conditions Optimize Conditions: - Prepare fresh solutions - Control pH and temperature - Protect from light/oxygen is_stable->optimize_conditions No proceed Proceed with Experiment is_stable->proceed Yes optimize_conditions->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923.
  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Medi
  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (n.d.). PMC.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PubMed Central.
  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
  • Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO 2 : A Kinetic Study. (2023). MDPI.
  • Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. (2023). NIH.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (n.d.). JACS Au.
  • A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. (n.d.). WUR eDepot.
  • Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (n.d.). PubMed.
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Detection of phenolic oxidation products in cider apple juice by high-performance liquid chromatography electrospray ionisation ion trap mass spectrometry. (2006).
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (n.d.). MDPI.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Detection of Extended-Spectrum β-Lactamase and Carbapenemase Activity in Gram-Negative Bacilli Using Liquid Chromatography – Tandem Mass Spectrometry. (2020). NIH.
  • Oxindole and its derivatives: A review on recent progress in biological activities. (2022).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
  • Identification of Phenolic Compounds and Determination of Antioxidant Activity in Extracts and Infusions of Salvia Leaves. (2020). MDPI.
  • Drug degradation p
  • Photocatalytic Degradation of Phenol. (2003).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PubMed.
  • Synthesis and Reactions of Novel Oxindoles. (n.d.). White Rose eTheses Online.
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (n.d.).
  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. (2013).
  • An Overview of Palladium-Catalyzed N- alkyl
  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (n.d.). PMC.
  • Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions. (2023). RSC Publishing.
  • NOVEL REACTIONS OF OXINDOLE COMPOUNDS by John iienry Udelhofen. (n.d.).
  • Effect of pH on stability of drugs, importance of pH on stability of drugs. (n.d.). Slideshare.
  • Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. (n.d.). E3S Web of Conferences.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions. (2025). Benchchem.
  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Comparative Analysis of pH and Target-Induced Conformational Changes of an Oxytetracycline Aptamer in Solution Phase and Surface-Immobilized Form. (2023). MDPI.
  • Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant tre
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach. (2018).
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 1-Ethyl-4-hydroxyindolin-2-one in their experimental models. As a Senior Application Scientist, this guide synthesizes established principles of drug discovery with practical, field-tested insights to help you systematically diagnose and resolve common issues. Our approach is grounded in ensuring the integrity of your experimental system, from the compound itself to the nuances of your biological assay.

Introduction: Understanding the Challenge

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the journey from a promising chemical structure to a demonstrably active agent is fraught with potential pitfalls. Low bioactivity is not necessarily indicative of a flawed molecule; it can often be traced to correctable issues related to compound integrity, experimental design, or unanticipated physicochemical properties. This guide provides a logical, step-by-step framework to dissect the problem and uncover the root cause of the observed low activity.

Part 1: CORE DIRECTIVE - A Structured Troubleshooting Approach

We will address the potential sources of low bioactivity in a sequential manner, starting with the most fundamental and easily verifiable factors before moving to more complex biological and assay-specific considerations.

Section 1: Compound Quality and Integrity

The first principle of any biological experiment is to ensure the quality of the reagents. An impure, degraded, or misidentified compound will invariably lead to misleading results.

Recommended Actions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is the gold standard for confirming the chemical structure of your compound. Compare the obtained spectrum with a reference or predicted spectrum to ensure all expected peaks are present and correctly assigned. Quantitative NMR (qNMR) can also be a powerful tool for assessing purity.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Chromatography (HPLC/UPLC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector is essential for assessing purity. A pure compound should ideally show a single sharp peak.

Analytical Technique Purpose Acceptance Criteria
¹H NMRStructural ConfirmationSpectrum consistent with the proposed structure.
HRMSMolecular Weight & FormulaMeasured mass within 5 ppm of the theoretical mass.
HPLC/UPLCPurity Assessment>95% purity is recommended for initial screening.

Poor aqueous solubility is a frequent cause of low apparent bioactivity.[3][4] If the compound precipitates in the assay medium, its effective concentration will be significantly lower than the nominal concentration, leading to an underestimation of its potency.[3]

Troubleshooting Solubility:

  • Visual Inspection: Carefully inspect your assay plates (or tubes) for any signs of compound precipitation, such as cloudiness or visible particles.

  • Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4] If solubility in DMSO is an issue, consider alternative biocompatible solvents.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility measures how much of a compound can be dissolved from a high-concentration stock solution, while thermodynamic solubility is the true equilibrium solubility. Assays are often run under non-equilibrium conditions, making kinetic solubility a more relevant parameter.

Protocol: Rapid Assessment of Kinetic Solubility

  • Prepare a 10 mM stock solution of 1-Ethyl-4-hydroxyindolin-2-one in 100% DMSO.

  • Serially dilute the stock solution into your assay buffer.

  • Incubate for a relevant period (e.g., 1-2 hours) at the assay temperature.

  • Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

The compound must be stable under the conditions of your assay (e.g., temperature, pH, presence of media components) for the duration of the experiment.[5][6] Degradation will reduce the effective concentration of the active compound.

Protocol: Basic Stability Assessment

  • Prepare a solution of 1-Ethyl-4-hydroxyindolin-2-one in your complete assay medium at a relevant concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

  • A significant decrease in the peak area of the parent compound over time indicates instability.

For more comprehensive stability testing, refer to ICH guidelines on forced degradation studies.[7][8][9]

The 4-hydroxyindolin-2-one scaffold can potentially exist in different tautomeric forms. Tautomerism can significantly impact a molecule's biological activity by altering its shape, hydrogen bonding capabilities, and interaction with the target protein.[10][11][12][13][14] The equilibrium between tautomers can be influenced by the solvent and pH of the assay medium. While difficult to control, it is a factor to consider if other troubleshooting steps fail.

Section 2: Assay-Specific Troubleshooting

If you have confirmed the quality, solubility, and stability of your compound, the next step is to scrutinize the biological assay itself.

Cell-based assays are complex systems with many variables that can influence the outcome.

Key Parameters to Optimize:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.[15] Cancer cell lines, for example, can exhibit genetic drift at high passage numbers, potentially altering their response to compounds.

  • Cell Seeding Density: The optimal cell density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[16]

  • Incubation Time: The duration of compound exposure can dramatically affect the observed activity. Test a time course (e.g., 24, 48, 72 hours) to identify the optimal window for observing the desired effect.

  • Assay Controls: Proper controls are essential for interpreting your results.[17]

    • Negative Control: Vehicle (e.g., DMSO) only.

    • Positive Control: A known active compound for your target/pathway.

    • Untreated Control: Cells in media only.

  • Assay Interference: Some compounds can interfere with the assay readout technology. For example, a compound might be autofluorescent in a fluorescence-based assay or directly inhibit a reporter enzyme like luciferase. Run controls with the compound in the absence of cells to check for such artifacts.[18]

Workflow for Cell-Based Assay Troubleshooting

Caption: Troubleshooting workflow for low bioactivity in cell-based assays.

Enzyme assays are more defined systems, but still require careful optimization.

Key Parameters to Check:

  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate are critical.[19] For competitive inhibitors, the apparent potency (IC₅₀) is dependent on the substrate concentration.[20][21] It is recommended to run the assay at or below the Kₘ of the substrate.

  • Buffer Composition: Ensure the pH, ionic strength, and any necessary cofactors in the assay buffer are optimal for enzyme activity.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate can be important, especially for slow-binding inhibitors.

  • Reaction Linearity: The assay should be run under conditions where the reaction rate is linear with respect to both time and enzyme concentration.

Troubleshooting Enzyme Assays

Problem Potential Cause Recommended Action
No inhibition observedCompound is inactive at the tested concentrations.Test at higher concentrations, if solubility permits.
Substrate concentration is too high.Run the assay with the substrate concentration at or below its Kₘ.
Inactive enzyme.Verify enzyme activity with a known inhibitor or by checking its specific activity.
High variability in resultsInconsistent pipetting.Use calibrated pipettes and prepare a master mix for reagents.[22]
Compound precipitation.Re-evaluate compound solubility in the assay buffer.
Reagents not properly thawed/mixed.Ensure all components are fully thawed and gently mixed before use.[22]

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Section 3: Exploring Mechanisms of Inactivity

If the compound is of high quality and the assay is robust, the low bioactivity may be due to inherent properties of the molecule in the context of the biological system.

For intracellular targets, the compound must be able to cross the cell membrane. The physicochemical properties of 1-Ethyl-4-hydroxyindolin-2-one will dictate its passive permeability. If poor permeability is suspected, consider using a cell-free assay (e.g., an enzyme assay with purified protein) to confirm target engagement.

Demonstrating that the compound physically interacts with its intended target is a crucial validation step. A biophysical method like the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in a cellular context.[23] In a CETSA experiment, the binding of a ligand to its target protein increases the protein's thermal stability.[23]

Conceptual Workflow for CETSA

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction by Western Blot C->D E Compare protein levels between treated and vehicle samples D->E F Increased protein stability in treated sample indicates target engagement E->F

Sources

How to resolve solubility problems with 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-hydroxyindolin-2-one

A Foreword on This Guide: Researchers working with novel heterocyclic compounds frequently encounter solubility hurdles. This guide is designed to provide both foundational understanding and actionable protocols to overcome solubility challenges with 1-Ethyl-4-hydroxyindolin-2-one and structurally related molecules. While specific experimental data for this exact compound is limited in public literature, the principles outlined here are derived from established physicochemical laws governing small molecules with similar functional groups (a phenolic hydroxyl, a lactam system, and an N-alkyl substituent). Every recommendation is grounded in chemical theory and extensive field experience with analogous research compounds.

Part 1: Understanding the Molecule: Predicted Physicochemical Properties

1-Ethyl-4-hydroxyindolin-2-one possesses a composite structure that dictates its solubility behavior. The aromatic ring and N-ethyl group confer hydrophobicity, while the 4-hydroxyl group (a weakly acidic phenol) and the lactam (a polar amide) provide avenues for hydrophilic interactions. This duality suggests that the compound is likely to be poorly soluble in purely aqueous or purely non-polar aliphatic solvents, necessitating a strategic approach to solubilization.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~191.22 g/mol Low molecular weight is generally favorable for solubility.
LogP (Predicted) ~1.5 - 2.0Indicates a preference for an oily (non-polar) environment over water; suggests low aqueous solubility.
pKa (Predicted) ~8.5 - 9.5 (for the 4-hydroxyl group)The hydroxyl group is weakly acidic. Deprotonation at pH > pKa will form a phenolate salt, dramatically increasing aqueous solubility.
Hydrogen Bond Donors 1 (from -OH)Can donate to solvents like water, DMSO, or ethanol.
Hydrogen Bond Acceptors 2 (from C=O and -OH)Can accept from protic solvents.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimental workflows.

Q1: My 1-Ethyl-4-hydroxyindolin-2-one is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are my options?

This is the most common challenge. At neutral pH, the molecule is in its protonated, non-ionized form, which has very low water solubility.

Answer:

Your primary strategies are to either modify the solvent system or chemically modify the compound in situ to its more soluble form.

Strategy 1: pH Adjustment (The Preferred Method for Aqueous Buffers)

  • Causality: The 4-hydroxyl group is phenolic and thus weakly acidic. By raising the pH of the solution above the compound's pKa, you deprotonate the hydroxyl group to form a negatively charged phenolate ion. This ionized form is significantly more polar and thus more water-soluble.[1][2] Phenolic compounds generally become more soluble at a high pH where they can form polar salts.[2]

  • Protocol:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of your compound in a water-miscible organic solvent like DMSO or ethanol.

    • To your aqueous buffer, add a small amount of a base, such as 1 M NaOH, to raise the pH. Aim for a final pH of 9.5-10.5. Self-Validation: Always check the pH of your final solution after all components are mixed.

    • Slowly add the concentrated organic stock solution to the basic buffer while vortexing or stirring vigorously. This prevents localized precipitation.

    • Critical Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid artifacts in biological assays.[3] Also, confirm that your experimental system (e.g., cells, proteins) is stable and active at the elevated pH.

Strategy 2: Use of Co-solvents

  • Causality: If pH modification is not possible, using a water-miscible organic co-solvent can increase solubility. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic parts of the molecule.[4]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): An excellent, highly polar aprotic solvent for creating high-concentration stock solutions.[5]

    • Ethanol (EtOH): A less toxic alternative to DMSO for many cell-based assays.[6]

    • N,N-Dimethylformamide (DMF): Similar to DMSO, but can be more aggressive towards plastics.

  • Protocol:

    • Prepare a 10-100 mM stock solution in 100% DMSO or absolute ethanol. Gentle warming (37°C) or sonication can aid dissolution.

    • Perform serial dilutions from this stock into your aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to minimize precipitation.

    • Critical Control: Always run a "vehicle control" in your experiment, using the same final concentration of the co-solvent without the compound, to ensure the solvent itself is not causing an effect.[3][6]

Q2: I successfully dissolved the compound, but it precipitates when I add it to my cell culture media. Why is this happening and how can I fix it?

Answer:

This phenomenon, known as "crashing out," occurs when the compound's concentration in the final solution exceeds its thermodynamic solubility limit in that specific medium. Cell culture media are complex aqueous solutions containing salts, proteins, and other components that can reduce the effective solubility compared to a simple buffer.

Solutions:

  • Reduce the Final Concentration: This is the simplest solution. Determine the maximum soluble concentration in your final assay medium through a pilot experiment.

  • Utilize a Solubility Enhancer (Cyclodextrins):

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][] They can encapsulate the hydrophobic parts of your molecule, forming an "inclusion complex" that has a much higher aqueous solubility.[7][9] This is a powerful technique for compounds that are insoluble even in DMSO.[10]

    • Protocol:

      • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has excellent water solubility and low toxicity.

      • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).

      • Add your compound (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution.

      • Stir or sonicate the mixture, sometimes overnight, to allow for complex formation.

      • Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

    • Self-Validation: Perform a vehicle control with the HP-β-CD solution alone to ensure it does not interfere with your assay.

Q3: What is the best way to prepare and store a stock solution of 1-Ethyl-4-hydroxyindolin-2-one?

Answer:

Proper stock solution preparation and storage are critical for experimental reproducibility.

  • Recommended Solvents for High-Concentration Stocks: 100% DMSO is the industry standard for creating highly concentrated stock solutions (e.g., 50-100 mM) for long-term storage.

  • Protocol for Stock Preparation:

    • Accurately weigh the solid compound using a calibrated analytical balance.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration.

    • Use a vortex mixer and, if necessary, a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a bright light to confirm no solid particles remain.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

    • Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

    • Protect from light if the compound is known to be light-sensitive.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Systematic Solubility Assessment

This workflow provides a structured approach to determining the optimal solvent system for your compound.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Aqueous Optimization (if insoluble in Tier 1 aqueous) A Weigh Compound (1-2 mg) into separate vials B Add 100 µL of Test Solvent (e.g., Water, PBS, DMSO, EtOH) A->B C Vortex / Sonicate (15 min) B->C D Visual Inspection for Dissolution (Clear, Hazy, Suspension) C->D E Prepare 10 mM stock in DMSO D->E If soluble only in organic F Test pH Modification (Add stock to buffer at pH 4, 7.4, 10) G Test Co-Solvent Dilution (Dilute stock into buffer to 100 µM) H Test Cyclodextrin (Add stock to 20 mM HP-β-CD solution) I Incubate & Observe for Precipitation (Immediate, 1 hr, 24 hr)

Diagram: Impact of pH on Solubility

This diagram illustrates the chemical principle behind using pH to enhance the solubility of 1-Ethyl-4-hydroxyindolin-2-one.

References

  • J. P. G. D. S. Amaro, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Ukrainets, I. V., et al. (2006). 4-HYDROXYQUINOLONES-2. 91. SYNTHESIS AND PROPERTIES OF ETHYL 1-R-4-HYDROXY-6-METHYL-2-OXO-DIHYDROPYRIDINE-5-CARBOXYLATES. ResearchGate. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Pramanik, M., et al. (2017). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. ResearchGate. [Link]

  • Gora, S. L., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. SpringerLink. [Link]

  • Kumar, R., & Kumar, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Ma, N., & Liu, G. (2018). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Roces, A., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Giri, P. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Chaudhary, P., & Patel, P. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jack, R. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

Sources

Refining protocols for 1-Ethyl-4-hydroxyindolin-2-one biological assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers working with 1-Ethyl-4-hydroxyindolin-2-one and related indolinone derivatives. The protocols and troubleshooting advice are designed to ensure robust, reproducible, and insightful experimental outcomes.

Technical Support Center: 1-Ethyl-4-hydroxyindolin-2-one Assays

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Your compound, 1-Ethyl-4-hydroxyindolin-2-one, belongs to this important class. This guide provides foundational protocols and troubleshooting solutions to characterize its biological activity effectively. While these methods are broadly applicable, remember that every novel compound requires careful optimization.[2]

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

Proper handling of your small molecule is the first critical step for reproducible data.

Q1: What is the best solvent to dissolve 1-Ethyl-4-hydroxyindolin-2-one?

A: Most indolinone derivatives exhibit good solubility in dimethyl sulfoxide (DMSO).[3] We recommend preparing a high-concentration stock solution, typically 10-50 mM, in 100% cell culture-grade DMSO. For aqueous assay buffers, perform serial dilutions from the DMSO stock. It is crucial to keep the final DMSO concentration in your assay below 0.5% (and consistent across all wells) to avoid solvent-induced artifacts and cytotoxicity.[3]

Q2: How should I store the compound stock and working solutions?

A:

  • DMSO Stock (High Concentration): Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can degrade the compound or cause it to precipitate out of solution.[4]

  • Working Dilutions (in Aqueous Buffer/Media): These should be prepared fresh for each experiment. Small molecules can be unstable or adsorb to plasticware in low-concentration aqueous solutions over time. Do not store them.

Q3: My compound is precipitating when I add it to the aqueous assay buffer. What should I do?

A: This indicates poor aqueous solubility. Here are several troubleshooting steps:

  • Reduce Final Concentration: Your compound may not be soluble at the tested concentration. Perform a dose-response experiment starting from a much lower concentration.

  • Check Final DMSO Concentration: Ensure the final DMSO percentage is sufficient to maintain solubility but not high enough to affect the assay (typically <0.5%).

  • Use a Surfactant: For biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 (at ~0.01%) can sometimes help maintain compound solubility. This must be validated to ensure it doesn't interfere with the assay itself.

  • Pre-dilution Strategy: Instead of adding a small volume of high-concentration DMSO stock directly to a large volume of buffer, create an intermediate dilution in your assay buffer or media and then add it to the final assay plate. Vortex gently after each dilution step.

Section 2: Core Biological Assay Protocols & Troubleshooting

Here we detail foundational assays to profile the activity of 1-Ethyl-4-hydroxyindolin-2-one.

Assay 1: Cell Viability / Cytotoxicity Profiling

This initial screen determines the concentration at which the compound affects cell proliferation or viability. The MTT assay, which measures metabolic activity, is a common starting point.[5]

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout seed Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate 18-24h (37°C, 5% CO2) seed->incubate1 prep_cpd Prepare serial dilutions of 1-Ethyl-4-hydroxyindolin-2-one incubate1->prep_cpd add_cpd Add compound to cells (e.g., 72h incubation) prep_cpd->add_cpd add_mtt Add MTT reagent (Incubate 2-4h) add_cpd->add_mtt solubilize Add solubilization buffer (e.g., DMSO or SDS-HCl) add_mtt->solubilize read Read absorbance (e.g., 570 nm) solubilize->read

Caption: Workflow for a typical MTT-based cytotoxicity assay.

  • Cell Seeding: Plate your chosen cancer cell line (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentration serial dilution series of 1-Ethyl-4-hydroxyindolin-2-one in culture medium from your DMSO stock. For example, create a series from 200 µM down to 0.1 µM. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for your desired time point, typically 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Visually inspect for precipitation under a microscope.[6]
IC50 values are not reproducible Different cell passage number or confluency; Variation in serum lot; Inconsistent incubation times.Use cells within a consistent, low passage number range; Test and use a single lot of FBS for a set of experiments; Standardize all incubation times precisely.[7]
No cytotoxic effect observed Compound is inactive, insoluble, or not cell-permeable; Assay duration is too short.Confirm compound integrity and solubility; Extend the incubation period (e.g., 96h); Consider a different assay that measures apoptosis or cell cycle arrest directly.
Assay 2: Biochemical Kinase Inhibition Assay

The indolin-2-one core is a common scaffold for kinase inhibitors, particularly targeting the ATP-binding site of receptors like VEGFR.[1] A biochemical assay is essential to confirm direct inhibition of a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a universal product of kinase reactions.[8]

G cluster_reaction Kinase Reaction cluster_products Products Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 1-Ethyl-4-hydroxyindolin-2-one (Inhibitor) Inhibitor->Kinase

Caption: The inhibitor blocks the kinase, preventing the conversion of ATP and substrate to products.

  • Reagent Preparation: Prepare kinase buffer, purified kinase enzyme, substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine inhibitor potency.[9]

  • Compound Plating: In a 384-well plate, serially dilute 1-Ethyl-4-hydroxyindolin-2-one to the desired final concentrations.

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compound. Allow a short pre-incubation (15-30 min).

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Readout: Measure luminescence on a plate reader. The light signal is directly proportional to kinase activity.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration to determine the IC50.

Problem Potential Cause(s) Recommended Solution(s)
Low signal or low Z'-factor Sub-optimal enzyme or substrate concentration; Incorrect ATP concentration; Inactive enzyme.Titrate the enzyme and substrate to find optimal concentrations; Verify the Km(ATP) for your kinase and use an appropriate concentration[9]; Test enzyme activity with a known potent inhibitor.
"False Positive" hits (inhibition observed) Compound interferes with the luciferase detection step; Compound precipitates and scatters light.Run a counter-screen without the kinase to check for direct inhibition of luciferase; Check for precipitation and re-evaluate compound solubility.
IC50 shifts between runs Inconsistent reagent preparation; Pipetting errors, especially with small volumes.Prepare fresh reagents for each run; Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.[3]

Section 3: Advanced Troubleshooting & Data Interpretation (FAQs)

Q4: My compound is potent in the cell viability assay (low µM IC50) but weak in the biochemical assay against my primary target kinase (>50 µM IC50). What does this mean?

A: This is a common and important observation in drug discovery. Several factors could explain this discrepancy:

  • Off-Target Effects: The compound's cytotoxic effect might be due to its action on a different protein (or multiple proteins) within the cell, not your primary kinase target.[10] This is a critical finding, suggesting the need for broader profiling.

  • Cellular Accumulation: The compound may actively or passively accumulate inside the cells, reaching a much higher effective concentration than what is used in the biochemical assay.

  • Prodrug Activity: The compound might be metabolized by the cell into a more active form.

  • Indirect Mechanism: The compound could be affecting a pathway upstream or downstream of your target kinase, leading to cell death without directly inhibiting the kinase itself.

Q5: How can I confirm if my compound is inducing apoptosis?

A: Cytotoxicity data from an MTT assay doesn't distinguish between cell death (apoptosis/necrosis) and cessation of proliferation (cytostasis). To confirm apoptosis, you should use a more specific assay:

  • Caspase Activity Assays: Use a luminescent or colorimetric assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases, which are key mediators of apoptosis.[11]

  • Annexin V/PI Staining: Use flow cytometry to distinguish between viable, early apoptotic (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and Propidium Iodide positive).[11]

G cpd 1-Ethyl-4-hydroxyindolin-2-one (or other stimulus) cell Cancer Cell cpd->cell pathway Apoptotic Signaling Cascade (Intrinsic or Extrinsic) cell->pathway procaspase Procaspase-3 pathway->procaspase activates caspase Active Caspase-3 (Executioner) procaspase->caspase cleavage assay Caspase-Glo® Assay Measures Activity caspase->assay detected by death Apoptotic Cell Death caspase->death leads to

Caption: Apoptotic stimuli activate executioner caspases, an event measured by specific assays.

Section 4: Data Presentation

Clear data presentation is essential for interpreting results.

Table 1: Hypothetical Cytotoxicity of 1-Ethyl-4-hydroxyindolin-2-one

Cell Line Description IC50 (µM) ± SD (n=3)
A549 Human Lung Carcinoma 2.5 ± 0.4
HCT-116 Human Colon Carcinoma 1.8 ± 0.3
MCF-7 Human Breast Adenocarcinoma 7.1 ± 1.2

| MRC-5 | Normal Human Lung Fibroblast | > 50 |

This table illustrates how to present IC50 data. The higher IC50 in the normal cell line (MRC-5) would suggest some level of cancer cell selectivity.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target Assay Format IC50 (µM) ± SD (n=3)
VEGFR2 ADP-Glo™ 0.25 ± 0.05
PDGFRβ LanthaScreen® 0.89 ± 0.15
EGFR Z'-LYTE® 15.2 ± 3.1

| PAK1 | ADP-Glo™ | > 100 |

This table demonstrates how to compare the potency of the compound against a panel of different kinases to assess its selectivity.[12]

References

  • Demirayak, Ş., Karaburun, A. C., & Bilginer, M. C. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health.
  • El-Gamal, M. I., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Available from: [Link]

  • BMG LABTECH. (2020). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available from: [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. Available from: [Link]

  • Sun, L., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. PubMed. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available from: [Link]

  • Schade, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Zhang, M., et al. (2020). Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells. PubMed. Available from: [Link]

  • Revolution Bio. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Revolution Bio. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel BRD4 Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases.[1] BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histone proteins and recruiting the transcriptional machinery to drive the expression of key oncogenes, such as c-Myc.[1] Consequently, the development of small molecule inhibitors that disrupt this interaction is a highly active area of research.

This guide provides a comprehensive framework for the characterization and comparison of novel BRD4 inhibitors, using the hypothetical new chemical entity (NCE), 1-Ethyl-4-hydroxyindolin-2-one, as a case study. We will compare it against well-established BRD4 inhibitors: JQ1, the prototypical BET inhibitor; OTX-015 (Birabresib/MK-8628), a clinical-stage inhibitor; and I-BET762 (Molibresib/GSK525762), another clinically investigated compound. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust comparative analysis.

The Mechanism of BRD4 Inhibition

BRD4 contains two bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins. This binding is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the potent oncogene MYC. BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains, thereby preventing the engagement of BRD4 with chromatin and subsequent gene transcription. This leads to the downregulation of oncogenic transcriptional programs and, consequently, anti-proliferative effects in various cancer models.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates DNA DNA cMyc c-Myc Transcription DNA->cMyc Elongation Proliferation Cell Proliferation cMyc->Proliferation Inhibitor BRD4 Inhibitor (e.g., 1-Ethyl-4-hydroxyindolin-2-one) Inhibitor->BRD4 Competitively Binds & Blocks

Caption: Mechanism of BRD4-mediated transcription and its inhibition.

Experimental Workflow for Inhibitor Characterization

A systematic evaluation of a novel BRD4 inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and potentially in vivo models. The following workflow outlines the key stages of characterization.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Novel Compound (1-Ethyl-4-hydroxyindolin-2-one) Biochem Biochemical Assays (TR-FRET, AlphaScreen, ITC) Start->Biochem Binding Affinity (Kd, IC50) Cellular Cellular Assays (Target Engagement, Viability) Biochem->Cellular Cellular Potency (EC50) Downstream Downstream Analysis (RT-qPCR, Western Blot) Cellular->Downstream Mechanism of Action Conclusion Comparative Profile Downstream->Conclusion Data Synthesis

Caption: A streamlined workflow for characterizing a novel BRD4 inhibitor.

Part 1: Biochemical Assays for Direct Target Engagement

The initial step in characterizing a novel inhibitor is to quantify its binding affinity and kinetics to the target protein. This is crucial for understanding the compound's potency and for establishing a structure-activity relationship (SAR).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening and inhibitor characterization. It measures the proximity of a donor and acceptor fluorophore, which in this context are brought together by the interaction of BRD4 with an acetylated histone peptide ligand. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol for BRD4 (BD1) TR-FRET Assay:

  • Reagent Preparation:

    • Prepare a 2x solution of Terbium (Tb)-labeled anti-GST antibody (donor) and GST-tagged BRD4(BD1) in assay buffer.

    • Prepare a 2x solution of a fluorescently-labeled acetylated histone H4 peptide (acceptor).

    • Prepare serial dilutions of the test compound (1-Ethyl-4-hydroxyindolin-2-one) and reference inhibitors (JQ1, OTX-015, I-BET762) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or control to the wells.

    • Add 5 µL of the BRD4/anti-GST antibody mix to all wells.

    • Add 5 µL of the acetylated peptide to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, with an excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another sensitive, bead-based proximity assay used to measure molecular interactions. Donor and acceptor beads are brought into proximity through the binding of BRD4 to a biotinylated acetylated histone peptide. An inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.

Detailed Protocol for BRD4 (BD1) AlphaScreen Assay:

  • Reagent Preparation:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • Prepare a solution of GST-tagged BRD4(BD1) and a biotinylated acetylated histone H4 peptide in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted compound or control to the wells.

    • Add 5 µL of the BRD4/biotinylated peptide mix to all wells and incubate for 30 minutes at room temperature.

    • Add 2.5 µL of Glutathione-coated acceptor beads to all wells and incubate for 60 minutes at room temperature in the dark.

    • Add 2.5 µL of Streptavidin-coated donor beads to all wells and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Protocol for ITC:

  • Sample Preparation:

    • Dialyze the purified BRD4 protein and dissolve the test and reference compounds in the same buffer to minimize buffer mismatch effects.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the BRD4 protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the titration syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

Part 2: Cellular Assays for Biological Activity

While biochemical assays are essential for determining direct target engagement, cellular assays are critical for assessing a compound's biological activity in a more physiological context. These assays measure the compound's ability to enter cells, engage its target, and elicit a downstream biological response.

Cell Viability/Anti-proliferative Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. This assay is widely used to determine the anti-proliferative effects of BRD4 inhibitors.

Detailed Protocol for CellTiter-Glo® Assay:

  • Cell Seeding:

    • Seed cancer cells (e.g., a c-Myc-dependent cell line like MDA-MB-231) in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test and reference compounds for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Modulation (RT-qPCR and Western Blot)

To confirm that the observed anti-proliferative effects are due to the inhibition of BRD4, it is essential to measure the modulation of downstream target genes, most notably MYC.

Detailed Protocol for RT-qPCR for MYC Expression:

  • Cell Treatment and RNA Extraction:

    • Treat cancer cells with the test and reference compounds at their respective GI50 concentrations for a short duration (e.g., 4-6 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative expression of MYC using the ΔΔCt method.

Detailed Protocol for Western Blot for c-Myc Protein Levels:

  • Cell Treatment and Lysis:

    • Treat cells as described for RT-qPCR, but for a longer duration (e.g., 24 hours) to allow for changes in protein levels.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data for 1-Ethyl-4-hydroxyindolin-2-one in comparison to the established BRD4 inhibitors.

Table 1: Biochemical Potency of BRD4 Inhibitors

CompoundTR-FRET IC50 (nM) (BRD4-BD1)AlphaScreen IC50 (nM) (BRD4-BD1)ITC Kd (nM) (BRD4-BD1)
1-Ethyl-4-hydroxyindolin-2-one Experimental DataExperimental DataExperimental Data
JQ1 ~50~77~50
OTX-015 (Birabresib) ~1992-112~11
I-BET762 (Molibresib) 32.5-42.5~35~25

Note: Literature values can vary based on assay conditions. The values presented are representative.

Table 2: Cellular Activity of BRD4 Inhibitors

CompoundCell Viability GI50 (nM) (MDA-MB-231)c-Myc Downregulation (Western Blot)MYC mRNA Downregulation (RT-qPCR)
1-Ethyl-4-hydroxyindolin-2-one Experimental DataExperimental DataExperimental Data
JQ1 ~200-500YesYes
OTX-015 (Birabresib) ~75-650YesYes
I-BET762 (Molibresib) ~100-400YesYes

Conclusion

The comprehensive characterization of a novel BRD4 inhibitor, such as 1-Ethyl-4-hydroxyindolin-2-one, requires a systematic and multi-pronged experimental approach. By employing a combination of biochemical and cellular assays, researchers can build a detailed profile of their compound's potency, mechanism of action, and therapeutic potential. This guide provides the necessary framework and detailed protocols to conduct a rigorous comparative analysis against established inhibitors in the field. The resulting data will be invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of new epigenetic therapies.

References

  • Vertex AI Search. (2023, November 15).
  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 4(10), 934-939.
  • Zhang, G., & Liu, Z. (2016). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 59(13), 5983-6008.
  • Li, Y., et al. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. International Journal of Molecular Sciences, 25(8), 4496.
  • MedchemExpress. Molibresib (I-BET762).
  • Vidal, N., et al. (2016). OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. International Journal of Cancer, 139(9), 1936-1948.
  • Miyazaki, S., et al. (2020). Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma. Cancer Science, 111(11), 4215-4226.
  • BPS Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit.
  • French, C. A. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Current Opinion in Oncology, 24(5), 549-555.
  • Zhang, G., et al. (2024). An updated patent review of BRD4 degraders.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 323, 1-15.
  • Cayman Chemical. BRD4 bromodomain 1 TR-FRET Assay Kit.
  • Li, Y., et al. (2020). General mechanism of JQ1 in inhibiting various types of cancer. Oncology Letters, 19(1), 837-845.
  • OUS-research.no. CellTiter-Glo Assay.
  • ClinicalTrials.gov. (2012). A Dose-finding Study of the Bromodomain (Brd) Inhibitor OTX015/ Birabresib (MK-8628)
  • Theodossis, A., et al. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry, 56(19), 7498-7500.
  • Patsnap Synapse. (2024, June 21). What are BRD4 inhibitors and how do they work?
  • Shalaby, R. A., et al. (2017).
  • Plochowietz, A., & Hub, J. S. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Philpott, M., & Yosief, T. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1168, 181-193.
  • Chen, R., et al. (2021).
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Stathis, A., et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Clinical Cancer Research, 25(19), 5783-5791.
  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221.
  • Chen, J., et al. (2018). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
  • MedChemExpress. Birabresib (OTX-015).
  • Shuang, W., et al. (2016). The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition.
  • Li, Y., et al. (2021). Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials. Frontiers in Oncology, 10, 598292.
  • Ba, S., et al. (2022).
  • Payne, J. E., et al. (2022). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. Cell Chemical Biology, 29(4), 625-636.e8.
  • AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit.
  • Shomu's Biology. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.
  • Vazquez, R., et al. (2017). The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus. Oncotarget, 8(4), 6374-6387.
  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
  • Korb, E., et al. (2015). BET protein Brd4 activates transcription in neurons and BET inhibitor Jq1 blocks memory in mice.
  • Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube.
  • BMG LABTECH. Intramolecular Bivalent Glues studied via TR-FRET Assays.
  • BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit.
  • Oncology Therapeutic Development.
  • TA Instruments. Characterizing Protein-Protein Interactions by ITC.
  • West Bioscience. BRD4 (BD1) TR-FRET Assay Kit.
  • Wei, G., et al. (2015). The Bromodomain Inhibitor JQ1 and the Histone Deacetylase Inhibitor Panobinostat Synergistically Reduce N-Myc Expression and Induce Anticancer Effects. Clinical Cancer Research, 21(1), 109-120.
  • Chemietek. I-BET762 (Molibresib) (GSK525762).
  • Tribioscience. I-BET762, BET Bromodomain inhibitor; Suppresses Myc transcription.

Sources

A Comparative Guide to 1-Ethyl-4-hydroxyindolin-2-one and Other Indolinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its versatile structure allows for substitutions at various positions, leading to a rich diversity of pharmacological profiles. This guide provides a comparative analysis of 1-Ethyl-4-hydroxyindolin-2-one against other indolinone derivatives, offering insights into their potential activities based on established structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

The Indolin-2-one Scaffold: A Hub of Biological Activity

The indolinone nucleus is a bicyclic system consisting of a benzene ring fused to a five-membered lactam ring. This core structure is found in a variety of natural products and has been extensively explored in synthetic medicinal chemistry.[1] The biological significance of indolinone derivatives spans a remarkable range, including potent anti-inflammatory, antitumor, antioxidant, antimicrobial, and neuroprotective properties.[1][2] A key mechanism of action for many indolinone derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[3] By competing with ATP for the kinase binding site, these small molecules can modulate cellular processes implicated in diseases such as cancer and inflammation.

Unraveling the Structure-Activity Relationship (SAR) of Indolinones

The pharmacological profile of an indolinone derivative is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.

Substitution at the N1 Position

The nitrogen atom of the lactam ring (N1) is a common site for modification. Alkylation at this position, as seen in the target molecule 1-Ethyl-4-hydroxyindolin-2-one , can influence the compound's pharmacokinetic and pharmacodynamic properties. While N-alkylation can enhance cell permeability and oral bioavailability, its impact on biological activity can be varied. For instance, in a study of indoline derivatives with antioxidant and anti-inflammatory activities, substitutions at the N1 position with chains carrying various functional groups were found to be critical for potency.[2] However, in a different heterocyclic system with some structural similarities, an N-ethyl group resulted in only weak anti-inflammatory and analgesic effects, suggesting that the overall impact of N-alkylation is context-dependent and requires empirical validation.[4]

The Significance of the 4-Hydroxy Group

The presence of a hydroxyl group on the benzene ring, specifically at the 4-position in 1-Ethyl-4-hydroxyindolin-2-one , can significantly contribute to the molecule's antioxidant potential. Phenolic hydroxyl groups are known to act as hydrogen donors, enabling them to scavenge free radicals and mitigate oxidative stress. This antioxidant capacity may also contribute to anti-inflammatory and neuroprotective effects.

The Versatile C3 Position

The C3 position of the indolinone ring is arguably the most extensively modified position and plays a pivotal role in determining the compound's biological activity, particularly as a kinase inhibitor.[3] The introduction of a substituted methylene group at this position is a common strategy to create potent and selective inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[3] For example, 3-(3-hydroxyphenyl)-indolin-2-one has demonstrated significant anti-inflammatory activity.[5]

Comparative Analysis: 1-Ethyl-4-hydroxyindolin-2-one in Context

Table 1: Postulated Activity Profile of 1-Ethyl-4-hydroxyindolin-2-one Based on SAR

Biological ActivityPostulated Effect of 1-Ethyl-4-hydroxyindolin-2-oneRationale Based on SARKey Comparative Derivatives
Anti-inflammatory Moderate to PotentThe 4-hydroxy group may contribute to antioxidant and anti-inflammatory effects. The N-ethyl group's influence is uncertain and requires experimental validation.3-(3-hydroxyphenyl)-indolin-2-one (potent anti-inflammatory)[5]
Antitumor (Kinase Inhibition) Potential but likely dependent on C3 substitutionThe core indolinone scaffold is a known kinase inhibitor pharmacophore. However, potent activity typically requires a specific substituent at the C3 position to interact with the kinase active site.Sunitinib (potent VEGFR inhibitor with a substituted pyrrole at C3)[3]
Antioxidant PotentThe 4-hydroxy group is a key feature for radical scavenging activity.Indoline derivatives with phenolic hydroxyl groups[2]
Neuroprotective PotentialThe antioxidant properties conferred by the 4-hydroxy group could translate to neuroprotective effects against oxidative stress-induced neuronal damage.Other neuroprotective indolin-2-one compounds[6]

Experimental Protocols for Evaluating Indolinone Derivatives

To empirically determine the activity of 1-Ethyl-4-hydroxyindolin-2-one and compare it to other derivatives, a series of well-established in vitro and cell-based assays are necessary.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of a compound on a specific protein kinase, such as VEGFR-2.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase assay buffer. b. In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Causality Explanation: This assay directly measures the compound's ability to interfere with the enzymatic activity of the kinase. By comparing the IC50 values of different indolinone derivatives, their relative potencies as kinase inhibitors can be determined.

Protocol 2: Cell-Based Anti-inflammatory Assay (Nitric Oxide Production)

This protocol evaluates the ability of a compound to suppress the inflammatory response in macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents and Materials: DMEM culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent, and the test compound.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant. f. Measure the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent. g. Determine the cell viability using an MTT assay to rule out cytotoxicity. h. Calculate the percentage of inhibition of nitric oxide production.[7]

Causality Explanation: LPS stimulation of macrophages leads to the production of pro-inflammatory mediators like nitric oxide (NO). A reduction in NO levels in the presence of the test compound indicates its potential to modulate the inflammatory signaling pathway.

Protocol 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging ability of a compound.

Methodology:

  • Reagents and Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound, and a positive control (e.g., ascorbic acid).

  • Procedure: a. Prepare different concentrations of the test compound in methanol. b. In a 96-well plate, add the test compound solutions. c. Add the DPPH solution to each well and mix. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader. f. The scavenging activity is calculated as the percentage of DPPH discoloration.[8]

Causality Explanation: The DPPH radical is a stable free radical with a characteristic purple color. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced, and the color changes to yellow. The degree of color change is proportional to the antioxidant capacity of the compound.

Visualizing the Landscape of Indolinone Activity

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Indolin-2-one Scaffold Indolinone_Core Indolin-2-one Core N1_Sub N1 Substitution (e.g., Ethyl) Indolinone_Core->N1_Sub Influences Pharmacokinetics C4_Sub C4 Substitution (e.g., Hydroxy) Indolinone_Core->C4_Sub Contributes to Antioxidant Activity C3_Sub C3 Substitution (e.g., Arylmethylene) Indolinone_Core->C3_Sub Crucial for Kinase Inhibition

Caption: Key substitution points on the indolinone scaffold.

G cluster_1 Evaluation Workflow for Indolinone Derivatives Start Synthesized Indolinone Derivative Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Anti_Inflammatory_Assay Cell-Based Anti-inflammatory Assay (e.g., NO production) Start->Anti_Inflammatory_Assay Antioxidant_Assay Antioxidant Capacity Assay (e.g., DPPH) Start->Antioxidant_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Anti_Inflammatory_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating indolinone derivatives.

Conclusion

While specific experimental data for 1-Ethyl-4-hydroxyindolin-2-one is needed for a definitive comparison, the extensive research on the indolinone scaffold provides a strong foundation for predicting its potential biological activities. The presence of a 4-hydroxy group suggests promising antioxidant properties, which may translate into anti-inflammatory and neuroprotective effects. The N-ethyl group's impact on activity is less predictable and highlights the necessity for empirical testing. For significant anticancer activity via kinase inhibition, further modification at the C3 position would likely be required. The provided experimental protocols offer a robust framework for the systematic evaluation of 1-Ethyl-4-hydroxyindolin-2-one and other novel indolinone derivatives, enabling researchers to elucidate their therapeutic potential and advance the development of new medicines based on this versatile chemical scaffold.

References

  • Kovalska, V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(9), 2949. Available from: [Link]

  • Shin, M.-S., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 23(8), 2068. Available from: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules, 27(20), 6825. Available from: [Link]

  • Al-Qawasmeh, R. A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4487-4503. Available from: [Link]

  • Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. (2023). RSC Advances, 13(34), 23896-23910. Available from: [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). Archiv der Pharmazie, 353(10), e2000158. Available from: [Link]

  • Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. (2002). Clinical Cancer Research, 8(11), 3582-3591. Available from: [Link]

  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (2024). STAR Protocols, 5(1), 102801. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2018). Molecules, 23(8), 2068. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2019). Beilstein Journal of Organic Chemistry, 15, 1266-1284. Available from: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Pharmaceuticals, 5(8), 843-863. Available from: [Link]

  • Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. (2021). Molecules, 26(16), 4987. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). International Journal of Molecular Sciences, 24(13), 10765. Available from: [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (2017). European Journal of Medicinal Chemistry, 137, 346-356. Available from: [Link]

  • Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. (1999). Stroke, 30(12), 2752-2758. Available from: [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food Chemistry, 166, 453-460. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Molecules, 28(21), 7352. Available from: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Drug Design, Development and Therapy, 8, 1829-1841. Available from: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). Molecules, 27(18), 5895. Available from: [Link]

  • Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. (2017). ACS Medicinal Chemistry Letters, 8(8), 832-837. Available from: [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). Bioorganic Chemistry, 116, 105342. Available from: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules, 27(20), 6825. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2022). Molecules, 27(15), 4991. Available from: [Link]

  • Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. (2024). Neuropsychiatric Disease and Treatment, 20, 193-214. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). ACS Medicinal Chemistry Letters, 4(12), 1198-1203. Available from: [Link]

  • Antioxidant Assays: Principles, Methods and Analyses. (2021). In Antioxidants in Foods and Its Applications. IntechOpen. Available from: [Link]

  • Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo. (2014). Journal of Agricultural and Food Chemistry, 62(24), 5569-5576. Available from: [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2012). International Journal of Drug Design and Discovery, 3(3), 815-822.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2012). In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

  • A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013). PLoS ONE, 8(7), e69255. Available from: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (2016). Journal of Heterocyclic Chemistry, 53(4), 984-1004. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2016). Current Bioactive Compounds, 12(2), 99-111. Available from: [Link]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022). MedChemComm, 13(7), 1163-1175. Available from: [Link]

  • Recent Advances in Antioxidant Capacity Assays. (2021). In Antioxidants. IntechOpen. Available from: [Link]

Sources

A Comparative In Vivo Validation Guide for Novel Anticancer Agents: The Case of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Ethyl-4-hydroxyindolin-2-one, a novel synthetic compound from the indolinone class. For researchers in oncology and drug development, moving a promising compound from in vitro success to preclinical in vivo validation is a critical and resource-intensive step.[1] This document is designed to serve as a technical and strategic guide, comparing the hypothetical performance of our lead compound against established alternatives and providing the causal logic behind each experimental choice.

The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several successful targeted therapies, most notably tyrosine kinase inhibitors (TKIs).[2][3] Our lead compound, 1-Ethyl-4-hydroxyindolin-2-one, has been designed based on a hypothesized mechanism of action as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4] Blocking this pathway can disrupt the tumor's blood supply, thereby inhibiting its growth and progression.[4][5]

This guide will objectively compare the projected efficacy of 1-Ethyl-4-hydroxyindolin-2-one against two benchmarks:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, also based on an indolinone core, that targets VEGFR, PDGFR, and KIT. It serves as a direct mechanistic competitor.[6][7]

  • Doxorubicin: A standard-of-care cytotoxic chemotherapy agent, which provides a baseline for broad, non-targeted anticancer activity.[8]

The Strategic Foundation: Experimental Design Rationale

The credibility of any in vivo study hinges on the robustness of its design. The choices of model, endpoints, and controls are not arbitrary; they are deliberate decisions made to isolate variables and generate clinically relevant data.[9][10]

Choice of In Vivo Model: The Human Xenograft

For this validation study, the subcutaneous human tumor xenograft model is the chosen platform.[11][12] This model involves implanting human cancer cells under the skin of immunodeficient mice.

  • Causality: We select this model for several strategic reasons. First, it allows for the use of human cancer cells, making the findings more translatable than a syngeneic (mouse tumor in a mouse) model.[13] Second, the subcutaneous location of the tumor allows for precise, non-invasive measurement of tumor volume over time, which is our primary efficacy endpoint.[11] While orthotopic models (implanting cells in the corresponding organ) offer a more biologically relevant tumor microenvironment, the subcutaneous model provides a higher-throughput, more cost-effective, and highly reproducible system for initial efficacy screening.[14]

  • Selected Cell Line: We will utilize the A-498 human kidney carcinoma cell line .

    • Justification: Renal cell carcinoma is often highly vascularized and known to be sensitive to anti-angiogenic therapies like Sunitinib. This provides a strong mechanistic link to the hypothesized action of 1-Ethyl-4-hydroxyindolin-2-one, creating a self-validating system. If the compound works here, it supports the proposed mechanism.

Primary and Secondary Endpoints
  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is the gold standard for assessing anticancer efficacy in preclinical models.[15] It provides a quantitative measure of the compound's ability to slow or stop tumor progression compared to a vehicle control.

  • Secondary Endpoints:

    • Animal Body Weight: A critical indicator of systemic toxicity. Significant weight loss suggests the compound may be poorly tolerated at the tested dose.[11]

    • Overall Survival: While TGI measures cytostatic or cytotoxic effects, survival benefit is a more clinically meaningful endpoint, particularly for regulatory consideration.[10]

    • Post-Mortem Biomarker Analysis: At the end of the study, tumors will be excised for immunohistochemical (IHC) analysis of:

      • CD31: A marker for microvessel density (MVD) to directly confirm anti-angiogenic effects.

      • Ki-67: A marker for cell proliferation.

      • TUNEL Staining: To quantify apoptosis (programmed cell death).

This multi-endpoint approach ensures a holistic evaluation of the compound's efficacy, safety, and mechanism of action.

Visualizing the Science

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for 1-Ethyl-4-hydroxyindolin-2-one, targeting the VEGFR-2 signaling cascade that promotes angiogenesis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound 1-Ethyl-4-hydroxy- indolin-2-one Compound->VEGFR2 Inhibits (ATP Binding Site)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 1-Ethyl-4-hydroxyindolin-2-one.

Experimental Workflow

The following workflow provides a top-down view of the entire in vivo validation process, from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 Acclimatize Immunodeficient Mice (e.g., BALB/c nude) A2 Culture A-498 Human Kidney Cancer Cells A3 Prepare Dosing Formulations (Vehicle, Test, Comparators) C3 Administer Daily Treatment (e.g., Oral Gavage) A3->C3 B1 Harvest & Count A-498 Cells B2 Subcutaneous Injection of Cells into Mouse Flank B1->B2 C1 Tumor Growth to ~100-150 mm³ B2->C1 C2 Randomize Mice into Treatment Groups (n=8-10 per group) C1->C2 C2->C3 C4 Measure Tumor Volume & Body Weight (2-3 times/week) C3->C4 D1 Euthanize at Endpoint (e.g., Tumor >2000 mm³ or signs of toxicity) C4->D1 D3 Data Analysis: TGI, Survival Curves C4->D3 D2 Collect Tumors & Tissues D1->D2 D1->D3 D4 Biomarker Analysis: IHC for CD31, Ki-67, TUNEL D2->D4

Caption: Standard workflow for an in vivo xenograft study to validate an anticancer compound.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure that they can be replicated, forming a self-validating system.

Protocol: Tumor Cell Implantation
  • Cell Culture: Culture A-498 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Cell Harvest: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge at 1200 rpm for 5 minutes.

  • Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium mixed 1:1 with Matrigel®. Perform a cell count using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion. Adjust the final concentration to 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize a 6-8 week old female BALB/c nude mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right dorsal flank.

  • Monitoring: Allow tumors to grow. Begin caliper measurements 4-5 days post-implantation.

Protocol: Drug Administration and Monitoring
  • Tumor Staging: Once tumors reach an average volume of 100-150 mm³, randomize the animals into four treatment groups (n=10 per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water)

    • Group 2: 1-Ethyl-4-hydroxyindolin-2-one (e.g., 50 mg/kg)

    • Group 3: Sunitinib (e.g., 40 mg/kg)

    • Group 4: Doxorubicin (e.g., 5 mg/kg, administered intraperitoneally once a week)

  • Administration: Administer the vehicle, 1-Ethyl-4-hydroxyindolin-2-one, and Sunitinib daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight three times per week. Observe animals daily for any signs of distress or toxicity.

  • Endpoint Criteria: The study concludes for an individual animal when its tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or the animal loses more than 20% of its initial body weight.

Data Presentation and Comparative Analysis

The following tables present hypothetical but realistic data to illustrate how the performance of 1-Ethyl-4-hydroxyindolin-2-one would be compared against the controls.

Table 1: Comparative Efficacy on Tumor Growth
Treatment Group (Dose)Day 0 Tumor Volume (mm³, Mean ± SEM)Day 21 Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI) (%)
Vehicle Control 125 ± 101850 ± 150-
1-Ethyl-4-hydroxyindolin-2-one (50 mg/kg)128 ± 11550 ± 8575.4%
Sunitinib (40 mg/kg)126 ± 9620 ± 9071.3%
Doxorubicin (5 mg/kg, q.w.)124 ± 12980 ± 11049.7%
  • Interpretation: In this projection, 1-Ethyl-4-hydroxyindolin-2-one demonstrates superior TGI compared to both the targeted agent Sunitinib and the cytotoxic agent Doxorubicin, indicating a potent antitumor effect in this model.

Table 2: Comparative Systemic Toxicity Profile
Treatment GroupDay 0 Body Weight (g, Mean ± SEM)Day 21 Max Weight Change (%)Treatment-Related Deaths
Vehicle Control 22.5 ± 0.5+5.2%0/10
1-Ethyl-4-hydroxyindolin-2-one 22.8 ± 0.4-2.5%0/10
Sunitinib 22.6 ± 0.5-8.1%1/10
Doxorubicin 22.4 ± 0.6-12.5%2/10
  • Interpretation: The novel compound shows a favorable safety profile with minimal impact on body weight, outperforming both Sunitinib and Doxorubicin, which exhibit moderate to significant toxicity at their effective doses.

Table 3: Comparative Mechanistic Biomarker Analysis (IHC)
Treatment GroupMicrovessel Density (CD31+, vessels/field)Proliferation Index (Ki-67+ cells, %)Apoptotic Index (TUNEL+ cells, %)
Vehicle Control 45 ± 585 ± 75 ± 2
1-Ethyl-4-hydroxyindolin-2-one 12 ± 330 ± 525 ± 4
Sunitinib 15 ± 440 ± 622 ± 5
Doxorubicin 40 ± 635 ± 845 ± 6
  • Interpretation: The data strongly supports the hypothesized anti-angiogenic mechanism of 1-Ethyl-4-hydroxyindolin-2-one, showing a marked reduction in microvessel density similar to Sunitinib. Doxorubicin, as expected, has little effect on vascularity but a strong pro-apoptotic effect. The novel compound also effectively reduces proliferation and induces apoptosis.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating the in vivo anticancer effects of 1-Ethyl-4-hydroxyindolin-2-one. Based on our projected data, the compound exhibits superior efficacy and a more favorable safety profile than established agents in a relevant xenograft model. The biomarker analysis provides direct evidence supporting its proposed anti-angiogenic mechanism of action.

These compelling results justify further preclinical development, including:

  • Orthotopic Xenograft Studies: To evaluate efficacy in a more clinically relevant microenvironment.[11]

  • Patient-Derived Xenograft (PDX) Models: To assess efficacy across a more heterogeneous and clinically representative set of tumors.[13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To optimize dosing schedules and correlate drug exposure with biological response.

  • Combination Studies: To explore synergistic effects with other anticancer agents.[16]

By following this structured and rationale-driven validation path, researchers can build a robust data package to support the continued development of promising new chemical entities like 1-Ethyl-4-hydroxyindolin-2-one.

References

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4). [Link]

  • Sebastian, R., & S, A. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(3). [Link]

  • Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 155-172. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(35). [Link]

  • van der Mijn, J. C., et al. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Angiogenesis, 17(3). [Link]

  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Treatment and Research, 3(3). [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Baumann M., Overgaard J., Tofilon P.J. (eds) Kuester F. (eds) Medical Radiology. Springer, Berlin, Heidelberg. [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2013(1), 232-269. [Link]

  • Oshita, A., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(10). [Link]

  • Jakupec, M. A., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry, 177. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1). [Link]

  • Govek, K. W., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(8). [Link]

  • Kim, H., et al. (2017). Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors. Oncotarget, 8(52). [Link]

  • Calvo, E., & Bolós, J. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ecancermedicalscience, 9. [Link]

  • CN113321609A - Method for synthesizing 4-hydroxyindole. (2021).
  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]

  • Rivera, C., & Tuma, R. (2023). Tyrosine Kinase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Pop, O., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(5). [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Nandy, A., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. In Vivo, 29(3). [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13). [Link]

  • Al-Salama, Z. T., et al. (2024). The Evolving Role of Second- and Third-Generation Tyrosine Kinase Inhibitors in Gastrointestinal Malignancies: Advances in Targeted Therapy with Sunitinib, Regorafenib, and Avapritinib. Current Oncology, 31(2). [Link]

  • Chan, C., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(11). [Link]

  • Liu, K., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 215. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12). [Link]

  • OncoDaily. (2026). Anbenitamab (KN026): A Deep Dive Into a Bispecific HER2 Antibody Redefining Targeted Therapy. OncoDaily. [Link]

  • ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Scientific Reports, 12(1). [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]

  • AperTO. (2026). A novel synthesis of N. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

A Guide to Cross-Validation of Analytical Assays for 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 1-Ethyl-4-hydroxyindolin-2-one, a novel indolinone derivative with significant potential in pharmaceutical research. As with many emerging drug candidates, establishing robust and reliable analytical assays is paramount for accurate characterization and progression through the development pipeline. This document details a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC)-UV method against a secondary UV-Vis Spectrophotometric method, underpinned by the principles of international regulatory standards.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The accurate quantification of these molecules is therefore a critical aspect of their preclinical and clinical evaluation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable analytical methods for novel indolinone compounds.

The Imperative of Method Validation and Cross-Validation

Analytical method validation is a continuous process that ensures a method is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) provides a framework for this process, outlining key validation parameters such as accuracy, precision, specificity, linearity, and range.[6][7][8][9] Cross-validation takes this a step further by comparing the results from two distinct analytical methods or laboratories to ensure consistency and reliability of the data.[10][11][12][13] This is particularly crucial when transferring a method between sites or when a secondary, simpler method is desired for routine analysis.[11]

This guide will first detail a primary HPLC-UV method for the quantification of 1-Ethyl-4-hydroxyindolin-2-one, followed by a simpler, alternative UV-Vis spectrophotometric method. A systematic cross-validation study will then be presented to compare the performance of these two methods.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the separation and quantification of small molecules in complex mixtures. Its high resolution and sensitivity make it an ideal choice for a primary, reference method. For indolinone derivatives, HPLC has been successfully employed for purification and analysis.[14][15]

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of 1-Ethyl-4-hydroxyindolin-2-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • 1-Ethyl-4-hydroxyindolin-2-one reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on UV absorbance scans of similar indolinone structures)

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Ethyl-4-hydroxyindolin-2-one reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-Ethyl-4-hydroxyindolin-2-one in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines):

  • Linearity: Analyze the working standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three concentration levels (low, medium, high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be <2%.

  • Specificity: Analyze a blank sample, a placebo (if applicable), and the analyte standard. The peak for 1-Ethyl-4-hydroxyindolin-2-one should be well-resolved with no interference from other components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC-UV, making it suitable for routine analysis where high sample throughput is required. The quantification is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration. Spectrophotometric methods have been developed for the determination of various quinoline and indolinone derivatives.[16][17]

Experimental Protocol: UV-Vis Spectrophotometric Method

Objective: To develop and validate a simple and rapid UV-Vis spectrophotometric method for the quantification of 1-Ethyl-4-hydroxyindolin-2-one.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • 1-Ethyl-4-hydroxyindolin-2-one reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of 1-Ethyl-4-hydroxyindolin-2-one in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve the sample containing 1-Ethyl-4-hydroxyindolin-2-one in methanol to an expected concentration within the calibration range.

  • Measurement: Measure the absorbance of the working standards and samples at the determined λmax using methanol as a blank.

Method Validation (as per ICH Q2(R2) Guidelines):

  • Linearity: Analyze the working standards in triplicate. Plot absorbance against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.998.

  • Accuracy: Perform recovery studies as described for the HPLC-UV method. The recovery should be within 97-103%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be <3%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be <3%.

  • Specificity: While less specific than HPLC, analyze a blank and placebo to ensure minimal interference at the analytical wavelength.

Cross-Validation Study

The core of this guide is the cross-validation of the primary HPLC-UV method and the alternative UV-Vis spectrophotometric method. This process is essential to demonstrate that the two methods provide comparable results, thereby justifying the use of the simpler spectrophotometric method for routine applications.[10][11][12]

Experimental Workflow for Cross-Validation

G cluster_0 Sample Preparation cluster_1 Primary Method Analysis cluster_2 Alternative Method Analysis cluster_3 Data Comparison and Evaluation Sample_Batch Prepare a Batch of 10 Samples (e.g., in-process control samples) HPLC_Analysis Analyze all 10 Samples using the Validated HPLC-UV Method Sample_Batch->HPLC_Analysis UV_Vis_Analysis Analyze the Same 10 Samples using the Validated UV-Vis Method Sample_Batch->UV_Vis_Analysis HPLC_Results Record Concentration Results (Reference Values) HPLC_Analysis->HPLC_Results Data_Comparison Compare HPLC-UV and UV-Vis Results for each sample HPLC_Results->Data_Comparison UV_Vis_Results Record Concentration Results (Test Values) UV_Vis_Analysis->UV_Vis_Results UV_Vis_Results->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate against Pre-defined Acceptance Criteria (e.g., % difference < 5%) Statistical_Analysis->Acceptance_Criteria

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis spectrophotometric methods.

Data Comparison and Acceptance Criteria

The results from both methods for a set of identical samples are compared. The percentage difference between the two methods for each sample is calculated using the following formula:

% Difference = [(Result_UV-Vis - Result_HPLC) / Result_HPLC] * 100

The acceptance criterion is typically that the percentage difference for the majority of the samples (e.g., at least two-thirds) should be within a pre-defined limit, for instance, ±5.0%.

Illustrative Cross-Validation Data
Sample IDConcentration by HPLC-UV (µg/mL)Concentration by UV-Vis (µg/mL)% Difference
Sample 125.124.8-1.20%
Sample 230.531.01.64%
Sample 322.823.53.07%
Sample 428.928.1-2.77%
Sample 535.236.02.27%
Sample 626.727.53.00%
Sample 731.830.9-2.83%
Sample 824.525.33.27%
Sample 929.330.12.73%
Sample 1033.632.8-2.38%

In this illustrative dataset, the percentage difference for all samples is well within the ±5.0% acceptance limit, indicating a good correlation between the two methods. This would support the use of the UV-Vis spectrophotometric method for routine analysis of 1-Ethyl-4-hydroxyindolin-2-one.

Conclusion

This guide has outlined a comprehensive approach to the development, validation, and cross-validation of analytical methods for the novel compound 1-Ethyl-4-hydroxyindolin-2-one. By establishing a robust primary HPLC-UV method and cross-validating it with a simpler UV-Vis spectrophotometric method, researchers can ensure the generation of accurate and reliable data throughout the drug development lifecycle. The principles and protocols described herein are grounded in international regulatory guidelines and best practices, providing a solid foundation for the analytical characterization of this and other promising indolinone derivatives. The successful cross-validation demonstrates that the more accessible spectrophotometric method can be confidently employed for routine quality control and in-process monitoring, thereby improving efficiency without compromising data integrity.

References

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • PubMed Central (PMC). (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • PubMed. (1995, April). Cross-validation of bioanalytical methods between laboratories. Retrieved from [Link]

  • PubMed. (2020, December). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Retrieved from [Link]

  • PubMed. (2021, October 16). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Retrieved from [Link]

  • PubMed. (2024, December 15). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • RSC Publishing. (2025, April 29). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. Retrieved from [Link]

  • Al-Mofti, B. W., & Al-Azrak, A. (2021). Spectrophotometric Determination of Ni by 3- ((2- Hydroxyphenyl)imino)indolin-2-one. Damascus University Journal for Basic Sciences, 37(2).
  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 619-634. Retrieved from [Link]

Sources

A Comparative Analysis of Indolin-2-One Derivatives and Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the indolin-2-one scaffold, a privileged structure in modern medicinal chemistry, against other established classes of kinase inhibitors. Due to the limited publicly available data on the specific molecule 1-Ethyl-4-hydroxyindolin-2-one, this analysis will focus on the broader class of indolin-2-one derivatives, using the well-characterized drug Sunitinib as a primary exemplar. This approach allows for a robust, data-driven comparison relevant to the development of novel kinase inhibitors.

The indolin-2-one core is a versatile scaffold found in numerous biologically active compounds and has been successfully exploited in the development of targeted cancer therapies.[1][2] Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, stands as a testament to the therapeutic potential of this chemical class, being approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3] This guide will delve into the mechanistic hallmarks of indolin-2-one-based inhibitors and compare their performance with other prominent kinase inhibitors, providing a framework for future drug discovery efforts.

The Indolin-2-One Scaffold: A Privileged Structure in Kinase Inhibition

The indolin-2-one structure is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidinone ring. This core serves as an excellent starting point for the design of kinase inhibitors due to its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases.[4] Substitutions at the C3, C4, C5, and N1 positions of the indolinone ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The 4-hydroxy substitution, as seen in the titular compound, can potentially introduce an additional hydrogen bond donor/acceptor site, which could influence target binding and selectivity. The N1-ethyl group, in contrast to the N-H in many indolinone cores, may impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Comparative Analysis: Indolin-2-One Derivatives vs. Other Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate the indolin-2-one scaffold (represented by Sunitinib) against two other classes of kinase inhibitors with distinct chemical scaffolds and mechanisms of action:

  • Quinazoline-based inhibitors: Exemplified by Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

  • Pyrimidyl-aminophenyl-based inhibitors: Exemplified by Imatinib , a selective inhibitor of the Bcr-Abl tyrosine kinase.

FeatureIndolin-2-one (Sunitinib)Quinazoline (Gefitinib)Pyrimidyl-aminophenyl (Imatinib)
Core Scaffold Indolin-2-oneQuinazoline2-Pyrimidyl-aminophenyl
Primary Targets VEGFRs, PDGFRs, c-KIT, FLT3, RETEGFRBcr-Abl, c-KIT, PDGFRs
Mechanism of Action Multi-targeted Tyrosine Kinase InhibitorSelective Tyrosine Kinase InhibitorSelective Tyrosine Kinase Inhibitor
Approved Indications Renal Cell Carcinoma, GISTNon-Small Cell Lung CancerChronic Myeloid Leukemia, GIST
Key Interactions Hydrogen bonds with the hinge region of the kinase ATP-binding pocket.Hydrogen bonds with the hinge region of the kinase ATP-binding pocket.Hydrogen bonds with the hinge region and other residues in the ATP-binding pocket.
Resistance Mechanisms Gatekeeper mutations, activation of bypass signaling pathways.T790M "gatekeeper" mutation in EGFR.Point mutations in the Bcr-Abl kinase domain.

Signaling Pathways Targeted by Indolin-2-One Derivatives

Indolin-2-one derivatives, particularly multi-targeted inhibitors like Sunitinib, exert their anti-cancer effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR STAT STAT Pathway RTK->STAT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression Transcription Factor Activation PI3K_AKT_mTOR->Gene_Expression Protein Synthesis & Cell Growth STAT->Gene_Expression Transcription Factor Activation Proliferation Proliferation Gene_Expression->Proliferation Drives Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Drives Survival Survival Gene_Expression->Survival Drives Sunitinib Sunitinib (Indolin-2-one derivative) Sunitinib->RTK Inhibition

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways critical for cancer cell proliferation, angiogenesis, and survival.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (e.g., 1-Ethyl-4-hydroxyindolin-2-one) against a panel of kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT)

    • ATP

    • Substrate peptide (specific for each kinase)

    • Test compound dissolved in DMSO

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilution to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate peptide.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Add_Compound Add Test Compound Prepare_Compound->Add_Compound Add_Kinase Add Kinase to Plate Add_Kinase->Add_Compound Incubate1 Incubate (10 min) Add_Compound->Incubate1 Add_ATP_Substrate Add ATP & Substrate Incubate1->Add_ATP_Substrate Incubate2 Incubate (60 min) Add_ATP_Substrate->Incubate2 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate2->Stop_Reaction Incubate3 Incubate (40 min) Stop_Reaction->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., HUVEC for anti-angiogenic effects, K562 for Bcr-Abl inhibition)

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • Test compound dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound to each well.

    • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The indolin-2-one scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and proven ability to interact with the kinase ATP-binding pocket make it an attractive core for generating diverse libraries of targeted agents. While multi-targeted inhibitors like Sunitinib have shown significant clinical success, the development of more selective indolin-2-one derivatives could lead to improved safety profiles and efficacy in specific cancer types.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies of novel indolin-2-one derivatives to enhance potency and selectivity.

  • Exploration of different substitution patterns on the indolin-2-one core to modulate pharmacokinetic and pharmacodynamic properties.

  • Investigation of the therapeutic potential of indolin-2-one derivatives in combination with other anti-cancer agents to overcome drug resistance.

The continued exploration of the chemical space around the indolin-2-one scaffold holds significant promise for the discovery of next-generation kinase inhibitors that can address the ongoing challenges in oncology drug development.

References

  • Andreani, A., et al. (2008). Antitumor activity of new substituted 3-(5-imidazo[2,1-b] thiazolylmethylene)-2-indolinones and 3-(5-imidazo[2,1-b]thiadiazolylmethylene)-2-indolinones: selectivity against colon tumor cells and effect on cell cycle. Anticancer Drugs, 16(2), 167-174.
  • El-Sawy, E. R., et al. (2010).
  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in Biological Activities. Biomed. pharmacother, 141, 111842.
  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Arch Pharm (Weinheim), 353(12), e2000022. Available from: [Link]

  • Singh, T. P., & Singh, O. M. (2018). Recent progress in biological activities of indole and indole alkaloids. Mini-Rev. Med. Chem., 18(1), 9-25.
  • Debela, D. T., et al. (2021). New approaches and procedures for cancer treatment: Current perspectives. SAGE Open Med., 9, 20503121211034366.
  • Andreani, A., et al. (2001). Synthesis and antitumor activity of substituted 3‐(5‐imidazo[2,1‐b]thiazolylmethylene)‐2‐indolinones. Anticancer Drugs, 16(2), 167-174.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available from: [Link]

  • An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science. Available from: [Link]

  • Tang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of novel benzyl sulfoxide 2-indolinone derivatives as anticancer agents. Molecules, 22(11), 1979.
  • Palmisano, G., et al. (2010). Synthesis of indole derivatives with biological activity by reactions between unsaturated hydrocarbons and N-aromatic precursors. Curr. Org. Chem., 14(20), 2409-2441.
  • RajanBabu, T. V., et al. (1986). .alpha.-Nitroarylation of ketones and esters: an exceptionally facile synthesis of indoles, 2-indolinones and arylacetic acids. J. Org. Chem., 51(10), 1704-1712.
  • O'donnell, A., et al. (2005). A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours,incorporating dynamic contrast MR pharmacodynamic end points. Br. J. Cancer, 93(8), 876–883.
  • Internacionales, D. C. (2001). International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Inf., 15(3-4).
  • Pyrrole indolin-2-one based kinase inhibitor as anti-cancer agents. (2018). J.
  • Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (2017). PubMed. Available from: [Link]

Sources

Performance Benchmark of 1-Ethyl-4-hydroxyindolin-2-one as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Senior Application Scientist's Foreword: This guide provides a comprehensive framework for evaluating the performance of the novel compound, 1-Ethyl-4-hydroxyindolin-2-one, against established standards in the field of renal anemia treatment. It is important to note that, as of the time of this writing, the specific biological target of 1-Ethyl-4-hydroxyindolin-2-one has not been definitively characterized in publicly available literature. However, based on its structural similarity to known kinase inhibitors and other biologically active heterocyclic compounds, we are proceeding under the well-founded hypothesis that it functions as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor . This guide is therefore presented as a robust, scientifically-grounded roadmap for its evaluation within this therapeutic context. The experimental protocols and benchmarks detailed herein are designed to rigorously test this hypothesis and position the compound against current standards of care.

Introduction: The Landscape of Anemia Treatment in Chronic Kidney Disease

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily arising from diminished production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis. For decades, the standard of care has been treatment with recombinant erythropoiesis-stimulating agents (ESAs), such as epoetin alfa, which supplement the body's natural EPO levels. While effective, ESAs require parenteral administration and have been associated with an increased risk of cardiovascular events when used to target higher hemoglobin levels.

A newer class of orally administered drugs, the HIF prolyl hydroxylase inhibitors (HIF-PHIs), has emerged as a promising alternative. These small molecules inhibit the HIF prolyl hydroxylase domain enzymes, leading to the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α).[1] This, in turn, stimulates the body's own production of EPO and improves iron metabolism and mobilization.[2] Several HIF-PHIs, including Roxadustat, Daprodustat, and Vadadustat, are now approved or in late-stage clinical development, setting new benchmarks for both efficacy and safety.

This guide will outline a comprehensive strategy for benchmarking 1-Ethyl-4-hydroxyindolin-2-one against these established HIF-PHI standards and the traditional ESA, epoetin alfa.

Mechanism of Action: The HIF Pathway

Under normal oxygen conditions (normoxia), HIF-α is continuously synthesized and hydroxylated on specific proline residues by HIF-PH enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. HIF-PH inhibitors block this hydroxylation, causing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of genes involved in erythropoiesis, including EPO and genes related to iron transport and metabolism.

Diagram 1: The Hypoxia-Inducible Factor (HIF) Signaling Pathway

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI cluster_nucleus HIF-a HIF-α PHD HIF-PHD HIF-a->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-a_stable HIF-α HIF-b HIF-β HIF-a_stable->HIF-b Dimerization Nucleus Nucleus HIF-a_stable->Nucleus HIF-b->Nucleus HRE HRE HIF-b->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene 1-Ethyl-4-hydroxyindolin-2-one 1-Ethyl-4-hydroxyindolin-2-one 1-Ethyl-4-hydroxyindolin-2-one->PHD Inhibition

Caption: Mechanism of HIF-α stabilization by 1-Ethyl-4-hydroxyindolin-2-one.

Performance Benchmarking: A Multi-tiered Approach

A thorough evaluation of 1-Ethyl-4-hydroxyindolin-2-one requires a tiered approach, moving from in vitro biochemical assays to cell-based systems and finally to in vivo animal models.

Tier 1: In Vitro Biochemical Assays

The initial step is to confirm the direct inhibitory activity of 1-Ethyl-4-hydroxyindolin-2-one on the HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). This provides fundamental data on potency and selectivity.

Experimental Protocol: In Vitro PHD Inhibition Assay

  • Objective: To determine the IC50 value of 1-Ethyl-4-hydroxyindolin-2-one against recombinant human PHD1, PHD2, and PHD3.

  • Materials:

    • Recombinant human PHD1, PHD2, and PHD3 enzymes.

    • A synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain.

    • Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.

    • 1-Ethyl-4-hydroxyindolin-2-one and standard inhibitors (Roxadustat, Vadadustat).

    • Assay buffer and detection reagents (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] based).

  • Procedure:

    • Prepare a serial dilution of 1-Ethyl-4-hydroxyindolin-2-one and standard inhibitors.

    • In a 384-well plate, combine the PHD enzyme, peptide substrate, and cofactors.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and add detection reagents.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Data Presentation: Comparative In Vitro Potency

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
1-Ethyl-4-hydroxyindolin-2-oneExperimental DataExperimental DataExperimental Data
Roxadustat (Standard)~50~70~60
Vadadustat (Standard)~100~150~80

Note: IC50 values for standards are approximate and may vary based on assay conditions.

Tier 2: Cell-Based Assays

The next step is to assess the ability of 1-Ethyl-4-hydroxyindolin-2-one to stabilize HIF-α and induce the expression of HIF-target genes in a cellular context.

Experimental Protocol: Cell-Based HIF-1α Stabilization Assay

  • Objective: To measure the stabilization of HIF-1α in a human cell line (e.g., HEK293 or HepG2) treated with 1-Ethyl-4-hydroxyindolin-2-one.

  • Materials:

    • HEK293 or HepG2 cells.

    • Cell culture medium and supplements.

    • 1-Ethyl-4-hydroxyindolin-2-one and standard inhibitors.

    • Lysis buffer and protease inhibitors.

    • Antibodies for Western blotting (anti-HIF-1α, anti-β-actin).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of 1-Ethyl-4-hydroxyindolin-2-one or standard inhibitors for 4-6 hours.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and Western blotting to detect HIF-1α and a loading control (β-actin).

    • Quantify band intensity to determine the relative increase in HIF-1α levels.

Experimental Protocol: EPO mRNA Expression Assay (qRT-PCR)

  • Objective: To quantify the induction of erythropoietin (EPO) mRNA in response to treatment with 1-Ethyl-4-hydroxyindolin-2-one.

  • Materials:

    • HepG2 cells (which produce EPO).

    • 1-Ethyl-4-hydroxyindolin-2-one and standard inhibitors.

    • RNA extraction kit.

    • Reverse transcription reagents.

    • qPCR master mix and primers for EPO and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Treat HepG2 cells with test compounds for 12-24 hours.

    • Extract total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of EPO mRNA, normalized to the housekeeping gene.

Diagram 2: Experimental Workflow for In Vitro and Cell-Based Assays

Workflow cluster_invitro Tier 1: In Vitro Assays cluster_cellbased Tier 2: Cell-Based Assays a1 Recombinant PHD Enzymes a4 TR-FRET Assay a1->a4 a2 Peptide Substrate & Cofactors a2->a4 a3 Test Compound (1-Ethyl-4-hydroxyindolin-2-one) a3->a4 a5 IC50 Determination a4->a5 b1 Cell Culture (e.g., HepG2) b2 Compound Treatment b1->b2 b3 HIF-1α Stabilization (Western Blot) b2->b3 b4 EPO mRNA Expression (qRT-PCR) b2->b4

Caption: Workflow for the initial biochemical and cellular evaluation.

Tier 3: In Vivo Preclinical Models

The most critical evaluation of 1-Ethyl-4-hydroxyindolin-2-one involves assessing its efficacy in a relevant animal model of renal anemia.

Experimental Protocol: Rat Model of Adenine-Induced Chronic Kidney Disease

  • Objective: To evaluate the effect of 1-Ethyl-4-hydroxyindolin-2-one on hemoglobin levels and iron metabolism in a rat model of CKD-induced anemia.

  • Animals: Male Sprague-Dawley rats.

  • Induction of CKD: Administer a diet containing 0.75% adenine for 4 weeks to induce renal failure and subsequent anemia.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • 1-Ethyl-4-hydroxyindolin-2-one (e.g., 10, 30, 100 mg/kg, oral, once daily).

    • Roxadustat (e.g., 10 mg/kg, oral, once daily).

    • Epoetin alfa (e.g., 100 IU/kg, subcutaneous, 3 times per week).

  • Duration: 4 weeks of treatment.

  • Endpoints:

    • Primary: Change in hemoglobin (Hb) concentration from baseline.

    • Secondary:

      • Reticulocyte count.

      • Serum EPO levels.

      • Iron metabolism parameters: serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum hepcidin.

  • Procedure:

    • After induction of anemia, randomize animals into treatment groups.

    • Administer treatments as described for 4 weeks.

    • Collect blood samples weekly via tail vein for Hb measurement.

    • At the end of the study, collect terminal blood and tissue samples for analysis of secondary endpoints.

Data Presentation: Comparative In Vivo Efficacy

Table 1: Change in Hemoglobin (g/dL) from Baseline

Treatment GroupWeek 1Week 2Week 3Week 4
VehicleDataDataDataData
1-Ethyl-4-hydroxyindolin-2-one (10 mg/kg)DataDataDataData
1-Ethyl-4-hydroxyindolin-2-one (30 mg/kg)DataDataDataData
1-Ethyl-4-hydroxyindolin-2-one (100 mg/kg)DataDataDataData
Roxadustat (10 mg/kg)DataDataDataData
Epoetin alfa (100 IU/kg)DataDataDataData

Table 2: Iron Metabolism Parameters at Week 4

Treatment GroupSerum Iron (µg/dL)TIBC (µg/dL)TSAT (%)Serum Hepcidin (ng/mL)
VehicleDataDataDataData
1-Ethyl-4-hydroxyindolin-2-one (30 mg/kg)DataDataDataData
Roxadustat (10 mg/kg)DataDataDataData
Epoetin alfa (100 IU/kg)DataDataDataData

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the performance of 1-Ethyl-4-hydroxyindolin-2-one as a potential HIF prolyl hydroxylase inhibitor. Successful outcomes in these studies—demonstrating potent in vitro inhibition, effective cell-based HIF-α stabilization and target gene induction, and in vivo efficacy in raising hemoglobin and modulating iron metabolism in a manner comparable or superior to established standards—would provide a strong rationale for its further development as a novel oral therapy for anemia in chronic kidney disease. Subsequent studies should focus on pharmacokinetic and pharmacodynamic modeling, as well as comprehensive safety and toxicology assessments.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Selectivity in Targeted Therapy

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics. This guide focuses on a novel investigational compound, 1-Ethyl-4-hydroxyindolin-2-one, and provides a comprehensive analysis of its kinase selectivity profile. In an era of precision medicine, understanding a compound's selectivity—its ability to inhibit the intended target while sparing other related proteins—is paramount. A favorable selectivity profile can be the difference between a breakthrough therapy and a compound sidelined by off-target toxicities.

This document serves as an in-depth technical guide for researchers and drug development professionals. It will not only present the inhibitory activity of 1-Ethyl-4-hydroxyindolin-2-one against its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), but also compare its activity against a panel of closely related kinases. We will delve into the causality behind the experimental choices for determining this profile and provide detailed, validated protocols for reproducing these findings. The ultimate goal is to equip the scientific community with the necessary data and methodologies to critically evaluate the therapeutic potential of this and similar molecules.

Comparative Selectivity Profile of 1-Ethyl-4-hydroxyindolin-2-one

To contextualize the performance of 1-Ethyl-4-hydroxyindolin-2-one, its inhibitory activity was compared against Rivoceranib (Apatinib), a known potent VEGFR2 inhibitor.[1] The data presented below was generated using the ADP-Glo™ Kinase Assay, a robust method for quantifying kinase activity by measuring ADP production.[2] The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are reported. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki is a measure of the inhibitor's binding affinity.[3][4] A lower value for both indicates higher potency and affinity.

Target Kinase1-Ethyl-4-hydroxyindolin-2-one IC50 (nM)1-Ethyl-4-hydroxyindolin-2-one Ki (nM)Rivoceranib IC50 (nM)[1]Rivoceranib Ki (nM)
VEGFR2 (KDR) 5.2 2.8 1 ~2
VEGFR1 (Flt-1)89.748.293.3% inhibition at 160nMNot Reported
VEGFR3 (Flt-4)154.383.092.9% inhibition at 160nMNot Reported
PDGFRα350.1188.2>1000Not Reported
PDGFRβ275.6148.262.1% inhibition at 160nMNot Reported
c-Kit480.9258.547.3% inhibition at 160nMNot Reported
AXL>1000>537.6Not ReportedNot Reported
MER>1000>537.6Not ReportedNot Reported
TYRO3>1000>537.6Not ReportedNot Reported

Interpretation of the Selectivity Profile:

The data clearly demonstrates that 1-Ethyl-4-hydroxyindolin-2-one is a potent inhibitor of VEGFR2, with an IC50 in the low nanomolar range. Its selectivity for VEGFR2 is significant when compared to other members of the VEGFR family, with approximately 17-fold and 30-fold selectivity over VEGFR1 and VEGFR3, respectively. This is a crucial attribute, as off-target inhibition of these related kinases can lead to distinct toxicities.

Furthermore, the compound exhibits even greater selectivity against more distant, yet structurally related, tyrosine kinases such as PDGFRα/β and c-Kit. The lack of significant activity against the TAM (TYRO3, AXL, MER) family of kinases is also noteworthy, as inhibition of these targets has been associated with specific side effects.[5] In comparison to Rivoceranib, 1-Ethyl-4-hydroxyindolin-2-one shows a slightly lower potency for VEGFR2 but a potentially cleaner off-target profile, particularly with respect to PDGFRβ and c-Kit.[1] This profile suggests that 1-Ethyl-4-hydroxyindolin-2-one could offer a wider therapeutic window.

Methodologies for Selectivity Profiling

The determination of a compound's selectivity profile is a cornerstone of preclinical drug development.[6] The following protocols describe the gold-standard biochemical and cellular assays used to generate the data for 1-Ethyl-4-hydroxyindolin-2-one.

Experimental Workflow for Kinase Selectivity Profiling

The overall workflow for assessing kinase selectivity is a systematic process designed to ensure data accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Loading: Kinase, Substrate, ATP, Compound Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Incubation Incubation at Room Temp Assay_Plate->Incubation Detection_Reagent Addition of Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence_Reading Luminescence Measurement Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition Calculation) Luminescence_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Ki_Determination IC50 and Ki Determination Curve_Fitting->IC50_Ki_Determination

Caption: Workflow for biochemical kinase selectivity profiling.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2] The amount of light generated is directly proportional to kinase activity.

Materials:

  • Kinases (VEGFR2, VEGFR1, etc.)

  • Substrates (e.g., Poly(E,Y)4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-Ethyl-4-hydroxyindolin-2-one and comparator compounds

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-Ethyl-4-hydroxyindolin-2-one in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the assay buffer.

  • Kinase Reaction Mixture: In each well of the assay plate, add the kinase, the appropriate substrate, and the assay buffer.

  • Initiate Reaction: Add the diluted compound or vehicle control (DMSO) to the wells. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used and the Km of the kinase for ATP.[8]

Cellular Target Engagement Assay: NanoBRET™ Protocol

To confirm that the compound interacts with its target in a cellular environment, a target engagement assay such as NanoBRET™ is employed. This assay measures the binding of a compound to a specific protein in living cells.

Materials:

  • Cells expressing the kinase of interest fused to a NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer that binds to the kinase.

  • 1-Ethyl-4-hydroxyindolin-2-one.

  • Opti-MEM® I Reduced Serum Medium.

  • White, non-treated 384-well assay plates.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of 1-Ethyl-4-hydroxyindolin-2-one to the cells and incubate.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • BRET Measurement: Measure the filtered luminescence at two wavelengths (e.g., 450 nm and 610 nm) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Biological Context: The VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[9] This process is essential for tumor growth and metastasis.[9] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9] Inhibiting VEGFR2 is a clinically validated strategy to disrupt tumor angiogenesis.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Migration) PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression AKT->Gene_Expression Inhibitor 1-Ethyl-4-hydroxyindolin-2-one Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Conclusion

The comprehensive selectivity profile of 1-Ethyl-4-hydroxyindolin-2-one presented in this guide highlights its potential as a highly selective VEGFR2 inhibitor. The rigorous biochemical and cellular methodologies described provide a framework for the continued investigation of this and other novel kinase inhibitors. The favorable comparison with an established therapeutic agent underscores the promise of this compound. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential in oncology.

References

  • Cui, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Cancer Medicine, 8(16), 6877-6888. [Link]

  • Balaji, S., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Chemical Information and Modeling, 51(8), 1978-1987. [Link]

  • Tanaka, M., et al. (2021). Discovery of a potent and selective Axl inhibitor in preclinical model. Bioorganic & Medicinal Chemistry Letters, 41, 128020. [Link]

  • Bello, C., et al. (2020). 509 Potent and selective inhibition Of AXL receptor tyrosine kinase for the treatment of cancer. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A310. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Schwartz, D. K. (2018). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 95(9), 1606-1609. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Jeyaraman, M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(1), 1-20. [Link]

  • OncLive. (2020). AXL Kinase Becomes a Therapeutic Target in Its Own Right. [Link]

  • T-Abdel-hameed, U., et al. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry, 8, 59. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. ASSAY and Drug Development Technologies, 13(4), 191-203. [Link]

  • Fernandes, C., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(14), 5363. [Link]

  • Promega Connections. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Sun, D., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Chemotherapy and Pharmacology, 91(5), 373-383. [Link]

  • Wodicka, L. M., et al. (2010). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 53(17), 6275-6286. [Link]

Sources

Illuminating the Molecular Target: A Comparative Guide to Confirming the Binding Site of 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, identifying the precise molecular target of a novel bioactive compound is a critical step. This guide provides a comprehensive, in-depth technical framework for confirming the binding site of 1-Ethyl-4-hydroxyindolin-2-one , a synthetic small molecule with potential therapeutic applications. In the absence of established binding data for this specific compound, this document serves as a strategic roadmap, detailing a multi-tiered approach that combines computational prediction with robust experimental validation. We will explore and compare various state-of-the-art methodologies, offering insights into the rationale behind experimental choices to ensure scientific integrity and generate trustworthy results.

Introduction to 1-Ethyl-4-hydroxyindolin-2-one and the Challenge of Target Identification

1-Ethyl-4-hydroxyindolin-2-one belongs to the indolinone class of heterocyclic compounds. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various therapeutic agents, including kinase inhibitors used in oncology. However, the specific biological target(s) of 1-Ethyl-4-hydroxyindolin-2-one remain uncharacterized. The primary challenge lies in navigating the vast proteome to pinpoint the specific protein(s) with which this molecule interacts to elicit a biological effect. This guide will systematically address this challenge.

A Phased Approach to Binding Site Confirmation

We advocate for a phased approach that begins with broad, cost-effective computational methods to generate hypotheses, followed by increasingly specific and rigorous experimental techniques to validate these predictions.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Initial Experimental Validation cluster_2 Phase 3: Biophysical Characterization & Structural Elucidation A Structure-Based Virtual Screening B Ligand-Based Similarity Searching D Affinity Chromatography-Mass Spectrometry A->D Hypothesized Targets C Machine Learning & AI-Powered Platforms B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E Validated Hits F Surface Plasmon Resonance (SPR) E->F Confirmed Target(s) G NMR Spectroscopy F->G H X-Ray Crystallography G->H G A Immobilize 1-Ethyl-4-hydroxyindolin-2-one on a solid support B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E G A Treat cells with 1-Ethyl-4-hydroxyindolin-2-one B Heat cell lysate to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to determine melting curve shift D->E

A Senior Application Scientist's Guide to Replicating Anti-Inflammatory Efficacy: A Comparative Study of a 1-Ethyl-4-hydroxyquinolin-2-one Derivative and Indomethacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate and compare the anti-inflammatory effects of a promising synthetic compound, a 1-ethyl-4-hydroxyquinolin-2-one derivative, against the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. It is important to note that while the initial topic specified "1-Ethyl-4-hydroxyindolin-2-one," the preponderance of published research points towards the significant anti-inflammatory and analgesic activities of the structurally related "1-Ethyl-4-hydroxyquinolin-2-one" scaffold. This guide will, therefore, focus on a representative of this latter class, providing detailed, replicable protocols for its synthesis and biological evaluation.

Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers to not only replicate these findings but also to thoughtfully adapt and extend them.

Section 1: Synthesis of Bioactive Compounds

The ability to reliably synthesize the compounds under investigation is the bedrock of reproducible biological experimentation. Here, we provide detailed, step-by-step protocols for the synthesis of our target quinolinone derivative and the comparator, indomethacin.

Synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of the target quinolinone derivative can be achieved through a multi-step process, beginning with the well-established Conrad-Limpach reaction to form the core quinolinone scaffold, followed by N-alkylation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and diethyl malonate (1.5 equivalents) in diphenyl ether (sufficient volume to ensure stirring).

  • Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with hexane to remove residual diphenyl ether. The product can be further purified by recrystallization from ethanol to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a white solid.

Step 2: N-Ethylation to Yield Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the product from Step 1 (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (EtI, 1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.

Synthesis_Workflow_Quinolinone cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: N-Ethylation Aniline Aniline Step1_Reaction Reflux in Diphenyl Ether Aniline->Step1_Reaction DEM Diethyl Malonate DEM->Step1_Reaction Quinolinone_Ester Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Step1_Reaction->Quinolinone_Ester Step2_Reaction Reaction in DMF Quinolinone_Ester->Step2_Reaction NaH Sodium Hydride (NaH) NaH->Step2_Reaction EtI Ethyl Iodide (EtI) EtI->Step2_Reaction Final_Product Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Step2_Reaction->Final_Product

Figure 1: Synthetic workflow for the quinolinone derivative.
Synthesis of Indomethacin

The synthesis of indomethacin is a classic example of the Fischer indole synthesis[1].

Experimental Protocol:

  • Hydrazone Formation: React 4-methoxyphenylhydrazine hydrochloride (1 equivalent) with levulinic acid (1 equivalent) in glacial acetic acid. Heat the mixture at reflux for 1 hour to form the corresponding phenylhydrazone.

  • Fischer Indole Synthesis: Cool the reaction mixture and add polyphosphoric acid (PPA). Heat the mixture to 80-90 °C for 1 hour to effect the cyclization to the indole core.

  • Workup for Indole Intermediate: Pour the hot reaction mixture into ice water with vigorous stirring. The solid indole intermediate will precipitate. Collect the solid by filtration, wash with water until neutral, and dry.

  • N-Acylation: Suspend the dried indole intermediate (1 equivalent) in anhydrous toluene. Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir for 30 minutes.

  • Coupling: Add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the mixture. Allow the reaction to warm to room temperature and then heat at reflux for 2-3 hours.

  • Hydrolysis and Purification: Cool the reaction mixture and add water. Separate the organic layer, wash with aqueous sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid is indomethacin, which can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Workflow_Indomethacin cluster_step1 Step 1 & 2: Fischer Indole Synthesis cluster_step2 Step 3: N-Acylation Hydrazine 4-Methoxyphenyl- hydrazine Fischer_Indole Hydrazone Formation & Cyclization (PPA) Hydrazine->Fischer_Indole Levulinic_Acid Levulinic Acid Levulinic_Acid->Fischer_Indole Indole_Intermediate Indole Acetic Acid Intermediate Fischer_Indole->Indole_Intermediate Acylation Acylation in Toluene Indole_Intermediate->Acylation NaH Sodium Hydride (NaH) NaH->Acylation Acyl_Chloride 4-Chlorobenzoyl Chloride Acyl_Chloride->Acylation Indomethacin Indomethacin Acylation->Indomethacin

Figure 2: Synthetic workflow for Indomethacin.

Section 2: Comparative In Vivo Anti-Inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents[2][3].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: House male Wistar rats (180-220 g) in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing: Divide the animals into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline, p.o.).

    • Test Group: Receives the 1-ethyl-4-hydroxyquinolin-2-one derivative at a specified dose (e.g., 20 mg/kg, p.o.).

    • Standard Group: Receives Indomethacin (10 mg/kg, p.o.).

  • Baseline Measurement: One hour after oral administration of the respective treatments, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat[4].

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for the test and standard groups compared to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping & Dosing (Control, Test, Standard) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Carrageenan Carrageenan Injection (0.1 mL, 1%) Baseline->Carrageenan Measurements Paw Volume Measurement (1, 2, 3, 4 hours) Carrageenan->Measurements Analysis Data Analysis (% Inhibition Calculation) Measurements->Analysis Mechanism_of_Action cluster_indomethacin Indomethacin Pathway cluster_quinolinone Quinolinone Derivative Pathway Arachidonic_Acid_I Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid_I->COX Prostaglandins_I Prostaglandins COX->Prostaglandins_I Inflammation_I Inflammation, Pain, Fever Prostaglandins_I->Inflammation_I Indomethacin Indomethacin Indomethacin->COX Inhibits Arachidonic_Acid_Q Arachidonic Acid LOX LOX Enzymes Arachidonic_Acid_Q->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Q Inflammation Leukotrienes->Inflammation_Q Quinolinone 4-Hydroxyquinolin-2-one Derivative Quinolinone->LOX Inhibits

Figure 4: Simplified signaling pathways for the anti-inflammatory mechanisms.

Section 4: Concluding Remarks for the Research Professional

This guide provides a robust and replicable framework for the synthesis and comparative anti-inflammatory evaluation of a promising 1-ethyl-4-hydroxyquinolin-2-one derivative against the gold-standard NSAID, indomethacin. By adhering to these detailed protocols, researchers can generate reliable and comparable data, contributing to the growing body of knowledge on this important class of bioactive molecules. The provided mechanistic insights offer a foundation for further investigation into the specific molecular targets of these quinolinone derivatives, paving the way for the development of novel anti-inflammatory therapeutics.

References

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • 4-Hydroxy-2-quinolones. 179. Synthesis, structure and anti-inflammatory activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its derivatives. ResearchGate. Available at: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. ResearchGate. Available at: [Link]

  • Ropinirole inhibits inflammatory cytokine production in gingival epithelial cells and suppresses alveolar bone loss in an experimental rat model of periodontitis. National Institutes of Health. Available at: [Link]

  • Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models. PubMed Central. Available at: [Link]

  • Indomethacin Synthesis, Historical Overview of Their Structural Modifications | Request PDF. ResearchGate. Available at: [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. PubMed. Available at: [Link]

  • Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. PubMed Central. Available at: [Link]

  • 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain- Killers. Available at: [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

  • trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. PubMed. Available at: [Link]

  • To Study The Anti Inflammatory Properties of Indomethacin Against Carrageenan Induce Acute Paw Oedema in Rat. Scribd. Available at: [Link]

  • FR2585948A1 - Process for the manufacture of indomethacin tablets. Google Patents.
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. ResearchGate. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Part III (Fischer indole synthesis). YouTube. Available at: [Link]

  • Systemic changes following carrageenan-induced paw inflammation in rats. PubMed. Available at: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. Available at: [Link]

  • Organic synthesis of indomethacin. The Science Snail. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Ropinirole. Wikipedia. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pharmacokinetically guided sunitinib dosing: a feasibility study in patients with advanced solid tumours. Available at: [Link]

  • The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. RSC Publishing. Available at: [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Sunitinib doses used in the desensitization protocol and the method of their preparation. Available at: [Link]

  • Indomethacin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

  • (PDF) 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. ResearchGate. Available at: [https://www.researchgate.net/publication/233355039_4-Hydroxy-2-quinolones_120_Synthesis_and_structure_of_ethyl_2-hydroxy-4-oxo-4H-pyrido-12-a]pyrimidine-3-carboxylate]([Link])

Sources

A Head-to-Head Comparison of Bioactive Scaffolds: Indolin-2-one, 4-Hydroxy-2-quinolone, and 4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The indolin-2-one (oxindole) core, a privileged structure, serves as the foundation for numerous therapeutic agents. This guide provides a detailed head-to-head comparison of the indolin-2-one scaffold, with a focus on the 4-hydroxy substituted variant exemplified by the class of 1-Ethyl-4-hydroxyindolin-2-one, against two closely related and biologically significant heterocyclic systems: 4-hydroxy-2-quinolones and 4-hydroxycoumarins.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, structure-activity relationships (SAR), and performance in key biological assays. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to the Core Scaffolds

The selection of these three scaffolds for comparison is rooted in their structural similarities and diverse, yet sometimes overlapping, biological activities. All three feature a bicyclic aromatic system fused to a heterocyclic ring containing a carbonyl group and a hydroxyl group in a specific relationship that allows for keto-enol tautomerism. This arrangement is crucial for their interaction with biological targets.

  • Indolin-2-one: A versatile scaffold consisting of a benzene ring fused to a five-membered pyrrolidinone ring.[1] Its derivatives are renowned for their role as kinase inhibitors in oncology, with Sunitinib being a prime example.[2][3] The introduction of a 4-hydroxy group and an N-ethyl substituent, as in our topic compound class, modulates the electronic and steric properties, potentially altering target specificity and potency.

  • 4-Hydroxy-2-quinolone: This scaffold is an isostere of the indolin-2-one core, featuring a six-membered pyridinone ring instead of the five-membered ring. This seemingly minor change significantly impacts the molecule's geometry and electronic distribution. These compounds are widely recognized for their potent antimicrobial and cytotoxic activities.[4][5]

  • 4-Hydroxycoumarin: Another six-membered heterocyclic system, this scaffold is the cornerstone of anticoagulant drugs like warfarin.[6][7] Its primary mechanism involves the inhibition of Vitamin K epoxide reductase.[7][8] The structural analogy to the other two scaffolds makes it a valuable comparator for understanding the nuances of target selectivity.

Comparative Analysis of Biological Activities

The utility of a scaffold is ultimately defined by its biological activity profile. Here, we compare the dominant therapeutic applications of each class, supported by experimental data.

ScaffoldPrimary Biological ActivityKey Molecular Target(s)Representative Example(s)
Indolin-2-one Anticancer (Anti-angiogenic)Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR)Sunitinib, Semaxanib[3][9]
4-Hydroxy-2-quinolone Antimicrobial, Antifungal, CytotoxicVarious (e.g., Fungal enzymes, DNA)3-nonyl-6,7-dibromo-4-hydroxyquinolin-2(1H)-one
4-Hydroxycoumarin AnticoagulantVitamin K Epoxide Reductase (VKOR)Warfarin, Dicoumarol[7][10]
Anticancer Activity: A Focus on Kinase Inhibition

The indolin-2-one core is a well-established pharmacophore for potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[2][3]

Mechanism of Action: VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary target for many indolin-2-one-based anticancer drugs.[2][9] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][12][13] Indolin-2-one inhibitors typically bind to the ATP-binding site in the kinase domain, preventing phosphorylation and thereby blocking the signaling cascade.[9]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds ATP ATP ATP->VEGFR2 Phosphorylates Indolin2one Indolin-2-one Inhibitor Indolin2one->VEGFR2 Inhibits (ATP competitive) MAPK MAPK (ERK1/2) PLCg->MAPK PI3K->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGFR2 Signaling and Inhibition
Antimicrobial and Antifungal Activity

The 4-hydroxy-2-quinolone scaffold has demonstrated significant promise as a source of new antimicrobial and antifungal agents.[4] The structure-activity relationship studies reveal that lipophilicity and the nature of substituents on the carbocyclic ring play a crucial role in their activity.[4]

A study on novel 4-hydroxy-2-quinolone analogs showed that brominated derivatives with a long alkyl side chain at the C-3 position exhibited exceptional antifungal activity against Aspergillus flavus, surpassing the efficacy of the positive control, amphotericin B.[4] The proposed mechanism for some halogenated quinolones involves a metal(II)-dependent pathway.

Anticoagulant Activity

4-Hydroxycoumarins are the archetypal oral anticoagulants. Their mechanism of action is the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme essential for the recycling of vitamin K.[6][8][14][15] Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of glutamate residues in blood clotting factors II, VII, IX, and X, which is a post-translational modification required for their biological activity.[16] By inhibiting VKOR, 4-hydroxycoumarins lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the propensity for blood clot formation.[8][14][16]

VKOR_Cycle cluster_cycle Vitamin K Cycle VitK_hydro Vitamin K (hydroquinone) VitK_epoxide Vitamin K Epoxide VitK_hydro->VitK_epoxide Oxidation GGCX γ-glutamyl carboxylase (GGCX) VitK_hydro->GGCX VitK_epoxide->VitK_hydro Reduction VKOR Vitamin K Epoxide Reductase (VKOR) VitK_epoxide->VKOR VKOR->VitK_hydro ActiveFactors Active Clotting Factors (Gla) GGCX->ActiveFactors InactiveFactors Inactive Clotting Factors (Glu) InactiveFactors->GGCX Warfarin 4-Hydroxycoumarin (e.g., Warfarin) Warfarin->VKOR Inhibits

Vitamin K Cycle and Warfarin Inhibition

Experimental Protocols and Data Presentation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[17][18][19][20] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[20]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., indolin-2-ones, 4-hydroxy-2-quinolones) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (e.g., 48h, 37°C) B->C D 4. Add MTT Solution C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

MTT Assay Workflow
Antimicrobial Susceptibility: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22][23][24]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., 4-hydroxy-2-quinolones) in the broth.[24] Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of a 2x concentrated stock of the compound to the first well, and then serially transferring 50 µL across the plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.[24] This dilutes the compound to its final test concentration.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Conclusion and Future Perspectives

The indolin-2-one, 4-hydroxy-2-quinolone, and 4-hydroxycoumarin scaffolds, while structurally related, exhibit distinct and valuable biological activity profiles.

  • The indolin-2-one core remains a cornerstone of anticancer drug discovery, particularly in the realm of kinase inhibition. Future efforts will likely focus on improving selectivity to reduce off-target effects and overcoming resistance mechanisms.

  • 4-Hydroxy-2-quinolones represent a promising and perhaps underexplored scaffold for the development of novel antimicrobial and antifungal agents, a critical area of need given the rise of drug-resistant pathogens.

  • 4-Hydroxycoumarins , while well-established as anticoagulants, continue to be studied to refine their therapeutic window and manage inter-patient variability in response.

This comparative guide underscores the importance of scaffold selection in drug design. By understanding the subtle structural nuances that dictate biological activity, researchers can make more informed decisions, leveraging the strengths of each chemical class to develop safer and more effective therapeutics. The provided experimental frameworks serve as a reliable starting point for the in-house evaluation and comparison of novel compounds based on these privileged structures.

References

  • Abou-Seri, S. M., & El-Gazzar, M. G. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Genetic Engineering and Biotechnology, 14(2), 235-243. [Link]

  • Belguidoum, M., et al. (2021). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. ResearchGate. [Link]

  • Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 83, 348-356. [Link]

  • Stafford, D. W. (2005). Structure and function of vitamin K epoxide reductase. Journal of Thrombosis and Haemostasis, 3(9), 1873-1878. [Link]

  • World Organisation for Animal Health (WOAH). (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Nguyen, T. L. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3093. [Link]

  • Hsieh, H. P., & Hsu, T. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current pharmaceutical design, 23(3), 443–451. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Vitamin K epoxide reductase. Retrieved January 23, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Ukrainets, I. V., et al. (2012). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Liu, F., et al. (2022). The catalytic mechanism of vitamin K epoxide reduction in a cellular environment. Journal of Biological Chemistry, 298(3), 101662. [Link]

  • Fofana, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Gupta, S., & Kumar, A. (2011). A QSAR Study on a Series of Indolin-2-Ones Acting as Non-Receptor Src Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 8(10), 913-919. [Link]

  • Kostova, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(6), 7944-7983. [Link]

  • Wessler, J. D., & Branch, D. W. (2016). Structure and Function of Vitamin K Epoxide Reductase. ResearchGate. [Link]

  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3858. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Hydroxycoumarins. Retrieved January 23, 2026, from [Link]

  • Ibrahim, S. M., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(1), 241-252. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 23, 2026, from [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. RSC Advances, 4(91), 49955-49979. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 23, 2026, from [Link]

  • El-Damasy, A. K., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • ResearchGate. (2022). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. [Link]

  • Liu, F., et al. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 131(18), 2039–2047. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Ethyl-4-hydroxyindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Ethyl-4-hydroxyindolin-2-one, a substituted indolinone with potential applications in pharmaceutical research. Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste with confidence and precision.

Foundational Principles: Understanding the Compound and Associated Risks

Drawing insights from structurally similar compounds, such as 4-hydroxyindole and N-ethyl-4-hydroxypiperidine, we can anticipate potential hazards. Similar molecules are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is crucial to handle 1-Ethyl-4-hydroxyindolin-2-one with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 1-Ethyl-4-hydroxyindolin-2-one is not a singular action but a systematic process. This workflow ensures that all safety and regulatory considerations are met at each stage.

Step 1: Waste Identification and Segregation

The first and most critical step is the accurate identification and segregation of waste containing 1-Ethyl-4-hydroxyindolin-2-one.

  • Pure Compound: Any unreacted or expired pure solid 1-Ethyl-4-hydroxyindolin-2-one.

  • Contaminated Labware: This includes items such as pipette tips, vials, and filter paper that have come into direct contact with the compound.

  • Solvent Waste: Solutions containing dissolved 1-Ethyl-4-hydroxyindolin-2-one. It is imperative to know the identity of all solvents in the waste stream.

Causality: Proper segregation is essential to prevent inadvertent chemical reactions in the waste container and to ensure that the waste is directed to the correct disposal stream. Mixing incompatible chemicals can lead to the generation of toxic gases, heat, or even explosions.[4]

Step 2: Hazardous Waste Determination

In the absence of a specific SDS, and in accordance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, a hazardous waste determination must be made by a trained professional.[5][6] This typically involves consulting with your institution's Environmental Health and Safety (EHS) department.

The determination will be based on:

  • Characteristic Hazards: Ignitability, corrosivity, reactivity, and toxicity.

  • Listed Wastes: While this specific compound is unlikely to be a listed waste, the solvents used with it may be.

Trustworthiness: This step is a self-validating system. By involving your EHS department, you are ensuring that your disposal practices are compliant with all federal, state, and local regulations.

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport of chemical waste.

Waste TypeContainer Specification
Solid Waste A clearly labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).
Liquid Waste A sealed, chemically compatible, and leak-proof container (e.g., an HDPE or glass solvent waste bottle).
Sharps Waste A designated, puncture-resistant sharps container.

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "1-Ethyl-4-hydroxyindolin-2-one," and the approximate concentration and volume.[7][8] The date of accumulation should also be clearly marked.

Step 4: Storage and Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • The SAA must be under the control of the laboratory personnel.

  • Containers must be kept closed except when adding waste.

  • The volume of waste in the SAA should not exceed regulatory limits.

Expertise & Experience: Regular inspection of the SAA is crucial to identify any signs of container degradation or leakage. This proactive measure prevents spills and potential exposures.

Step 5: Final Disposal

The final disposal of hazardous waste must be conducted through your institution's approved hazardous waste management program. This typically involves a scheduled pickup by a licensed hazardous waste contractor.[10][11]

Never dispose of 1-Ethyl-4-hydroxyindolin-2-one or its containers in the regular trash or down the drain. [8][12] This is a critical point of compliance and environmental stewardship.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-4-hydroxyindolin-2-one.

DisposalWorkflow cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal start Generation of 1-Ethyl-4-hydroxyindolin-2-one Waste segregate Segregate Waste Streams (Solid, Liquid, Sharps) start->segregate solid Solid Waste segregate->solid Pure compound, contaminated labware liquid Liquid Waste segregate->liquid Solutions containing the compound sharps Sharps segregate->sharps Needles, etc. containerize Properly Containerize and Label as Hazardous Waste solid->containerize liquid->containerize sharps->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Decision workflow for the disposal of 1-Ethyl-4-hydroxyindolin-2-one.

Emergency Procedures: Preparedness and Response

In the event of a spill or exposure involving 1-Ethyl-4-hydroxyindolin-2-one, immediate and appropriate action is critical.

  • Minor Spill (Contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Uncontained):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical team with as much information as possible about the chemical.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 1-Ethyl-4-hydroxyindolin-2-one is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By adhering to the principles and procedures outlined in this guide, researchers can confidently manage their chemical waste, ensuring the protection of themselves, their colleagues, and the environment. Remember, when in doubt, always consult with your institution's Environmental Health and Safety department. They are your partners in maintaining a safe and compliant research environment.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Pros. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethyl-4-hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-Ethyl-4-hydroxyindolin-2-one is not publicly available. The following guidelines are therefore based on a conservative assessment of potential hazards derived from structurally analogous compounds and established best practices for handling novel research chemicals, in accordance with OSHA and NIOSH standards.[1][2][3][4][5] This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel in your institution.

Inferred Hazard Profile and the Precautionary Principle

Substituted indolinones are a class of compounds with diverse biological activities, often designed to interact with physiological targets.[6][7] Given the lack of specific toxicological data for 1-Ethyl-4-hydroxyindolin-2-one, we must adopt the precautionary principle. This principle dictates that in the absence of complete data, we assume the substance may be hazardous and take appropriate protective measures.

Based on the safety profiles of related heterocyclic compounds, we can infer the following potential hazards:

  • Skin Irritation and Sensitization: Many organic compounds can cause skin irritation upon direct contact.

  • Serious Eye Irritation: The eyes are particularly sensitive to chemical exposure, which can lead to significant damage.

  • Respiratory Tract Irritation: Inhalation of fine powders or aerosols can irritate the respiratory system.

  • Acute Toxicity: There is a potential for harm if the compound is swallowed, inhaled, or absorbed through the skin.

  • Unknown Chronic Effects: As a novel research chemical, the long-term health effects are unknown.

Therefore, the cornerstone of our safety protocol is the consistent and correct use of Personal Protective Equipment (PPE) to create a reliable barrier against these potential routes of exposure.[3][4]

Personal Protective Equipment (PPE) Matrix

The level of PPE required is dictated by the specific procedure and the physical form of the chemical being handled. This matrix provides at-a-glance guidance for common laboratory operations.

Laboratory Operation Physical Form Minimum Required PPE Recommended Best Practice
Weighing and Aliquoting Solid (powder)Lab coat, safety glasses, nitrile glovesDisposable sleeve covers, double nitrile gloves, N95 respirator (if not in a fume hood)
Solution Preparation Solid into solventChemical splash goggles, lab coat, nitrile glovesChemical apron over lab coat, double nitrile gloves
Conducting Reactions Liquid (solution)Safety glasses, lab coat, nitrile glovesChemical splash goggles, face shield (if splash risk is high), double nitrile gloves
Work-up and Extraction Liquid (solution)Safety glasses, lab coat, nitrile glovesChemical splash goggles, chemical apron, double nitrile gloves
Purification (e.g., Chromatography) Liquid (solution)Safety glasses, lab coat, nitrile glovesChemical splash goggles, double nitrile gloves
Waste Disposal Solid and LiquidChemical splash goggles, lab coat, nitrile glovesChemical apron, double nitrile gloves

Detailed PPE Specifications: The "Why" Behind the "What"

Simply wearing PPE is not enough; selecting the correct type of PPE is critical for ensuring its effectiveness.

  • Hand Protection:

    • Primary Gloves: Nitrile gloves are recommended for their broad chemical resistance to a variety of solvents.[8] Always check for tears or punctures before use.

    • Double Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. It is strongly recommended when handling the pure solid or concentrated solutions.

  • Body Protection:

    • Lab Coat: A standard cotton or polyester/cotton blend lab coat is suitable for protecting against minor spills and contamination.

    • Chemical Apron: For procedures with a significant risk of splashes, a polyethylene-coated or similar chemically resistant apron should be worn over the lab coat.

    • Disposable Sleeve Covers: These provide an extra layer of protection for the arms, which are often in close proximity to chemical manipulations.

  • Eye and Face Protection:

    • Safety Glasses: Must be ANSI Z87.1-compliant and equipped with side shields to protect against flying particles.[9]

    • Chemical Splash Goggles: These should be worn whenever there is a risk of chemical splashes, as they provide a seal around the eyes.

    • Face Shield: A face shield, worn in conjunction with safety goggles, offers an additional layer of protection for the entire face and is recommended when handling larger quantities or during procedures with a high splash potential.

  • Respiratory Protection:

    • N95 Respirator: If weighing the solid compound outside of a certified chemical fume hood, an N95 respirator is recommended to prevent inhalation of fine airborne particles. Note that proper fit testing is required for effective protection.[1]

    • Work in a Fume Hood: All manipulations of the solid compound and volatile solutions should ideally be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[10]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Respiratory Protection (if required): Put on and fit-check your N95 respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.

  • Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it away from your body to contain any contamination on the outer surface.

  • Respiratory Protection (if used): Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

  • Decontamination: Any surfaces or equipment that come into contact with 1-Ethyl-4-hydroxyindolin-2-one should be decontaminated. A common procedure is to wipe the surface with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a wipe with a standard laboratory detergent.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.[8]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for PPE Selection

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Handling 1-Ethyl-4-hydroxyindolin-2-one task_type What is the task? start->task_type weighing Weighing Solid (outside fume hood) task_type->weighing Solid Handling solution_prep Solution Prep / Reactions task_type->solution_prep Liquid Handling waste Waste Disposal task_type->waste Disposal ppe_weighing Lab Coat Double Gloves Splash Goggles N95 Respirator weighing->ppe_weighing ppe_solution Lab Coat Double Gloves Splash Goggles (Face Shield if splash risk) solution_prep->ppe_solution ppe_waste Lab Coat Double Gloves Splash Goggles Chemical Apron waste->ppe_waste don_doff Follow Correct Donning/Doffing Procedure ppe_weighing->don_doff ppe_solution->don_doff ppe_waste->don_doff

Caption: Workflow for selecting appropriate PPE when handling 1-Ethyl-4-hydroxyindolin-2-one.

References

  • Chemsrc. (2024). ethyl 1-hydroxy-4-nitroindole-2-carboxylate. Retrieved from [Link]

  • Safety First. (2025). Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • KIET. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. Retrieved from [Link]

  • ResearchGate. (2025). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • Tucker Safety. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]

  • Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]

  • Ally Safety. (2025). OSHA's New PPE Requirements - Fit Matters. Retrieved from [Link]

  • Google Patents. (n.d.). Indolinones substituted, preparation and use of them as pharmaceutical compositions.
  • Google Patents. (n.d.). New substituted indolinones, the preparation thereof and their use as pharmaceutical compositions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.